molecular formula C15H21NO4 B1291500 2-Benzyl-3-((tert-butoxycarbonyl)amino)propanoic acid CAS No. 26250-90-8

2-Benzyl-3-((tert-butoxycarbonyl)amino)propanoic acid

货号: B1291500
CAS 编号: 26250-90-8
分子量: 279.33 g/mol
InChI 键: ZYCITKXROAFBAR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

2-Benzyl-3-((tert-butoxycarbonyl)amino)propanoic acid is a useful research compound. Its molecular formula is C15H21NO4 and its molecular weight is 279.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

2-benzyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16-10-12(13(17)18)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYCITKXROAFBAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70626938
Record name 2-Benzyl-3-[(tert-butoxycarbonyl)amino]propanoic acid
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Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26250-90-8
Record name α-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]benzenepropanoic acid
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Foundational & Exploratory

The Indispensable Role of the tert-Butoxycarbonyl (Boc) Protecting Group in Phenylalanine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butoxycarbonyl (Boc) protecting group is a cornerstone in the synthesis and manipulation of phenylalanine derivatives.[1] Its widespread application is due to its unique combination of stability across a broad range of chemical conditions and its facile, selective removal under mild acidic conditions.[1] This technical guide provides an in-depth analysis of the Boc group's role in the chemistry of phenylalanine, covering its critical functions in peptide synthesis, its utility as a chiral building block for asymmetric synthesis, and its influence on the reactivity of the amino acid. This document consolidates quantitative data, detailed experimental protocols, and logical workflow diagrams to serve as a practical resource for professionals in chemical research and drug development.

Core Principles of the Boc Protecting Group

In the context of phenylalanine, an amino acid with a bulky, hydrophobic benzyl side chain, the Boc group serves to temporarily block the nucleophilicity of the α-amino group.[1] This protection is paramount to prevent undesirable side reactions, most notably self-polymerization during peptide bond formation.[1]

The principal advantages of the Boc group include:

  • Ease of Introduction : It is readily introduced under mild conditions, typically by reacting phenylalanine with di-tert-butyl dicarbonate (Boc₂O).[1]

  • Robust Stability : The Boc group is exceptionally stable under neutral, basic, and many nucleophilic conditions, as well as during catalytic hydrogenation.[1] This stability allows for a wide range of chemical modifications to other parts of the phenylalanine derivative without affecting the protected amine.[1]

  • Orthogonality : Its acid-lability is a key feature, enabling its selective removal in the presence of other protecting groups that are cleaved under different conditions, such as the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group or the hydrogenolysis-labile Carboxybenzyl (Cbz) group.[1][2] This orthogonality is fundamental to the strategy of complex, multi-step syntheses.[1][2]

Phe Phenylalanine (Free Amine) Reaction Nucleophilic Attack Phe->Reaction Nucleophile Boc2O Di-tert-butyl dicarbonate (Boc₂O) Boc2O->Reaction Electrophile Base Mild Base (e.g., NaOH, DIEA) Base->Reaction Drives Reaction Product Boc-Phenylalanine Reaction->Product Forms Protected Amine

Caption: Logical workflow for Boc protection of phenylalanine.

Application in Peptide Synthesis

The Boc group was a foundational component in the development of solid-phase peptide synthesis (SPPS) and remains relevant for specific applications, particularly in the synthesis of hydrophobic peptides prone to aggregation.[3][] It is also extensively used in solution-phase synthesis for creating dipeptides and smaller peptide fragments.[5][]

In Boc-based SPPS, the peptide chain is assembled on a solid resin support. The general cycle for incorporating a Boc-phenylalanine residue involves four key steps:

  • Deprotection : The Boc group of the terminal amino acid bound to the resin is removed using a strong acid, typically trifluoroacetic acid (TFA) in dichloromethane (DCM).[1][7]

  • Neutralization : The resulting ammonium salt is neutralized with a hindered base, such as diisopropylethylamine (DIEA), to generate the free amine.[1][7]

  • Coupling : The incoming Boc-Phe-OH is pre-activated with a coupling reagent (e.g., DCC, HBTU) and then added to the resin to form the new peptide bond.[1][7]

  • Wash : Excess reagents and byproducts are washed away before initiating the next cycle.[1]

This cyclical process is repeated until the desired peptide sequence is assembled. The final step involves cleavage of the completed peptide from the resin support using a harsh acid like anhydrous hydrogen fluoride (HF).[3][8]

Start Resin-Bound Peptide (N-terminally Boc-protected) Deprotection 1. Deprotection (TFA in DCM) Start->Deprotection Neutralization 2. Neutralization (DIEA) Deprotection->Neutralization Coupling 3. Coupling (Add activated Boc-Phe-OH) Neutralization->Coupling End Resin-Bound Peptide + Phe (New Boc-protected N-terminus) Coupling->End Repeat Repeat Cycle for Next Amino Acid End->Repeat Cleavage Final Cleavage from Resin (e.g., HF) End->Cleavage If sequence complete Repeat->Deprotection

Caption: Workflow for a single coupling cycle in Boc-based SPPS.

Boc-Phe-OH is also a critical reagent in solution-phase synthesis, which is often used for producing smaller peptide fragments or for large-scale synthesis.[9] The process involves coupling Boc-Phe-OH with another amino acid ester in solution, typically using carbodiimide reagents like dicyclohexylcarbodiimide (DCC) in the presence of an additive such as 1-hydroxybenzotriazole (HOBt) to minimize racemization.[1][]

Role in Asymmetric Synthesis and as a Chiral Building Block

Boc-protected phenylalanine derivatives are invaluable chiral building blocks for the synthesis of unnatural amino acids and complex, biologically active molecules.[1][] The stability of the Boc group allows for chemical modifications to be made to the phenyl ring or other parts of the molecule without disturbing the protected amine and the stereocenter.[1] For instance, in asymmetric phase-transfer catalysis, Boc protection is a key step following the initial alkylation to produce enantiomerically pure unnatural phenylalanine derivatives.[1] This utility is crucial in drug discovery, where precise stereochemistry is essential for biological activity.[]

Start Target Peptide Sequence? AcidSensitive Acid-Sensitive Groups Present? (e.g., Trp, Met) Start->AcidSensitive AggregationProne Peptide Prone to Aggregation? AcidSensitive->AggregationProne No UseFmoc Use Fmoc Strategy AcidSensitive->UseFmoc Yes HarshCleavage Can Harsh Cleavage (HF) be Tolerated? AggregationProne->HarshCleavage No UseBoc Use Boc Strategy AggregationProne->UseBoc Yes HarshCleavage->UseFmoc No HarshCleavage->UseBoc Yes

Caption: Decision logic for selecting between Boc and Fmoc strategies.

Quantitative Data Summary

The efficiency of reactions involving Boc-phenylalanine is critical for its practical application. The following tables summarize representative quantitative data from various synthetic protocols.

Table 1: Boc Protection of L-Phenylalanine

Reagent Base Solvent Time (hr) Yield (%) Reference
(Boc)₂O NaOH tert-Butyl alcohol/Water Overnight 78–87 [1][10]
(Boc)₂O Guanidine HCl Ethanol 6.5 High (not specified) [11]

| (Boc)₂O | None (catalyst-free) | Water/Acetone | ~10 min | 90-98 |[12][13] |

Table 2: Boc Deprotection Methods

Reagent Solvent Time Temperature Yield (%) Reference
20-50% TFA DCM 30-60 min Room Temp. High (not specified) [1]
Fluorinated Alcohols (TFE/HFIP) TFE or HFIP 5 min - 1 hr Reflux / Microwave 91-99 [14]

| Water (catalyst-free) | Water | < 12 min | 90-100 °C | High (not specified) |[15] |

Table 3: Typical Parameters in Boc-SPPS

Parameter Method/Metric Typical Value Reference
Single Coupling Efficiency Kaiser Test / Ninhydrin Assay >99% [7][16]
Crude Peptide Yield (Post-Cleavage) HPLC/MS 70-90% [17]
Final Purified Peptide Yield HPLC 30-60% [17]

| Final Peptide Purity | HPLC | >95% |[17] |

Experimental Protocols

The following are detailed, representative protocols for the key steps involving the use of Boc-phenylalanine derivatives.

This protocol is a standard method for the N-terminal protection of phenylalanine using di-tert-butyl dicarbonate.[1][10]

  • Materials :

    • L-Phenylalanine (1.0 equiv, e.g., 165.2 g, 1 mol)

    • Di-tert-butyl dicarbonate ((Boc)₂O, 1.0 equiv, e.g., 223 g, 1 mol)

    • Sodium Hydroxide (1.0 equiv, e.g., 40 g, 1 mol)

    • tert-Butyl alcohol

    • Water

    • Potassium hydrogen sulfate (KHSO₄)

    • Ethyl acetate or Ethyl ether

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure :

    • In a suitable reaction vessel, dissolve sodium hydroxide in 1 L of water.

    • Initiate stirring and add L-Phenylalanine at ambient temperature.

    • Dilute the mixture with 750 mL of tert-butyl alcohol to form a clear solution.[10]

    • To the well-stirred solution, add di-tert-butyl dicarbonate dropwise over 1 hour.[1][10]

    • Continue stirring the reaction mixture overnight at room temperature to ensure completion.[1]

    • Extract the mixture twice with 250 mL portions of pentane to remove unreacted (Boc)₂O and byproducts.[10]

    • Carefully acidify the aqueous layer to a pH of 1-1.5 by the slow addition of a KHSO₄ solution in water. This step will be accompanied by significant CO₂ evolution and should be performed in a well-ventilated fume hood.[1][10]

    • Extract the resulting turbid mixture with four 400 mL portions of ethyl acetate or ethyl ether.[1][10]

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.[1]

    • Recrystallize the crude solid from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure Boc-L-phenylalanine as a white solid.[1]

This is the standard protocol for Boc group removal in both solution-phase and solid-phase synthesis.[1]

  • Materials :

    • Boc-protected phenylalanine derivative (1.0 equiv)

    • Dichloromethane (DCM), anhydrous

    • Trifluoroacetic acid (TFA)

  • Procedure :

    • Dissolve the Boc-protected compound or suspend the peptide-resin in anhydrous DCM.

    • Add TFA to a final concentration of 20-50% (v/v).[1] For SPPS, a common solution is 50% TFA in DCM.[7]

    • Stir the reaction mixture at room temperature for 30-60 minutes.[1]

    • Monitor the reaction for completion using an appropriate analytical method (e.g., TLC, LC-MS).

    • Upon completion, remove the solvent and excess TFA in vacuo. For SPPS, the resin is thoroughly washed with DCM (5x) and neutralized in the next step.[7]

This protocol describes a standard DCC/HOBt mediated coupling of Boc-Phe-OH to an amino acid ester.

  • Materials :

    • Boc-L-phenylalanine (1.0 equiv)

    • L-Alanine methyl ester hydrochloride (1.1 equiv)

    • 1-Hydroxybenzotriazole (HOBt) (1.1 equiv)

    • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equiv)

    • N,N-Diisopropylethylamine (DIEA) (1.1 equiv)

    • Dichloromethane (DCM), anhydrous

  • Procedure :

    • Prepare Free Amine : Dissolve the L-Alanine methyl ester hydrochloride in anhydrous DCM. Add DIEA and stir for 15-20 minutes at room temperature to generate the free base. Use this solution directly for the next step.

    • Activate Carboxylic Acid : In a separate flask, dissolve Boc-L-phenylalanine and HOBt in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

    • Coupling : Add the DCC solution (dissolved in a small amount of DCM) to the cooled Boc-Phe-OH/HOBt mixture. A white precipitate of dicyclohexylurea (DCU) will begin to form. Allow the activation to proceed for 15 minutes.

    • Add the free amine solution from step 1 to the activated acid mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

    • Workup : Once the reaction is complete, filter off the DCU precipitate. Wash the filtrate sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude dipeptide.

    • Purify the product by flash column chromatography or recrystallization.

Conclusion

The tert-butoxycarbonyl (Boc) protecting group is an indispensable tool in the chemistry of phenylalanine and its derivatives.[1] Its predictable reactivity, stability, and critical role in orthogonal protection strategies provide chemists with precise control over complex synthetic pathways.[1][18] From the routine assembly of peptides to the intricate construction of chiral pharmaceuticals, Boc-protected phenylalanine remains a versatile and essential building block in both academic research and industrial drug development.[1][19] The protocols and data presented in this guide underscore its central role and provide a practical framework for its effective utilization.

References

An In-depth Technical Guide to 2-Benzyl-3-((tert-butoxycarbonyl)amino)propanoic Acid: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Benzyl-3-((tert-butoxycarbonyl)amino)propanoic acid, a derivative of β-phenylalanine, is a crucial building block in medicinal chemistry and drug development. Its unique structural features, including the presence of a benzyl group and a Boc-protecting group, make it a valuable component in the synthesis of peptidomimetics and other complex organic molecules. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications, with a focus on its role in solid-phase peptide synthesis (SPPS) and potential involvement in cellular signaling pathways. Detailed experimental protocols and structured data are presented to facilitate its use in research and development.

Chemical Structure and Properties

This compound is a chiral molecule with the following structural formula:

Chemical Formula: C₁₅H₂₁NO₄[1]

Molecular Weight: 279.33 g/mol [2][3]

The structure features a propanoic acid backbone with a benzyl group at the C2 position and a tert-butoxycarbonyl (Boc) protected amine at the C3 position. The Boc group is a widely used protecting group in organic synthesis, particularly in peptide chemistry, due to its stability under various conditions and its facile removal under acidic conditions.[1] The benzyl side chain imparts hydrophobicity, which can be critical for molecular recognition and interaction with biological targets.[1]

Table 1: Physicochemical Properties

PropertyValueReference
Molecular FormulaC₁₅H₂₁NO₄[1][2][3]
Molecular Weight279.33 g/mol [2][3]
IUPAC Name2-benzyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
CAS Number26250-90-8
AppearanceSolid
PurityTypically ≥95%[2]

Synthesis

The synthesis of this compound typically involves a multi-step process. A representative synthetic route is outlined below, based on established methods for the synthesis of β-amino acids and their derivatives.

Representative Synthetic Protocol

This protocol describes a potential pathway for the synthesis of this compound.

Step 1: Boc Protection of a Suitable Amino Precursor

The synthesis often begins with the protection of the amino group of a precursor molecule, such as 3-amino-2-benzylpropanoic acid, using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

  • Materials: 3-amino-2-benzylpropanoic acid, Di-tert-butyl dicarbonate (Boc₂O), Sodium bicarbonate (NaHCO₃), Dioxane, Water.

  • Procedure:

    • Dissolve 3-amino-2-benzylpropanoic acid in a 1:1 mixture of dioxane and water.

    • Add sodium bicarbonate to the solution and cool to 0 °C in an ice bath.

    • Slowly add a solution of di-tert-butyl dicarbonate in dioxane to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Acidify the reaction mixture with a cold aqueous solution of citric acid to pH 3.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

    • Purify the product by column chromatography on silica gel.

Step 2: Characterization

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or other suitable mass spectrometry techniques can be used to determine the molecular weight of the compound.

Applications in Drug Development

Solid-Phase Peptide Synthesis (SPPS)

This compound is a valuable building block for the synthesis of peptides and peptidomimetics using SPPS.[1] The Boc protecting group allows for its incorporation into a growing peptide chain, and the benzyl side chain can be used to introduce specific structural features or to probe interactions with biological targets.

Workflow for Boc-SPPS:

The general workflow for incorporating a Boc-protected amino acid like this compound into a peptide sequence using SPPS is as follows:

SPPS_Workflow Resin Resin Support Deprotection Boc Deprotection (e.g., TFA in DCM) Resin->Deprotection Neutralization Neutralization (e.g., DIEA in DCM) Deprotection->Neutralization Coupling Coupling of This compound (e.g., with DCC/HOBt) Neutralization->Coupling Washing Washing Coupling->Washing Repeat Repeat Cycle Washing->Repeat for next amino acid Cleavage Cleavage from Resin (e.g., HF) Washing->Cleavage Final step Purification Purification (e.g., HPLC) Cleavage->Purification

Caption: General workflow for Boc-Solid Phase Peptide Synthesis (SPPS).

Table 2: Reagents and Conditions for Boc-SPPS Cycle

StepReagent/ConditionPurpose
Deprotection25-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)Removal of the N-terminal Boc protecting group
Neutralization5-10% N,N-Diisopropylethylamine (DIEA) in DCMNeutralization of the trifluoroacetate salt
CouplingBoc-amino acid, Dicyclohexylcarbodiimide (DCC), 1-Hydroxybenzotriazole (HOBt) in DCM/DMFFormation of the peptide bond
WashingDCM, Isopropanol, DMFRemoval of excess reagents and byproducts
Biological Activity of β-Amino Acids

β-amino acids and peptides containing them often exhibit interesting biological properties, including enhanced stability against enzymatic degradation compared to their α-amino acid counterparts.[4] This increased stability makes them attractive candidates for the development of therapeutic peptides with improved pharmacokinetic profiles. They have been explored for various applications, including as antimicrobial agents and inhibitors of protein-protein interactions.[5]

Potential Involvement in Signaling Pathways

While specific signaling pathways directly modulated by this compound are not yet fully elucidated, amino acids, in general, are known to play crucial roles as signaling molecules. One of the key pathways regulated by amino acids is the mTOR (mammalian target of rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism.[6][7]

General Amino Acid Signaling via mTOR Pathway:

The presence of sufficient amino acids is sensed by the cell and leads to the activation of the mTORC1 complex. This, in turn, promotes protein synthesis and cell growth while inhibiting autophagy.

mTOR_Signaling AminoAcids Amino Acids (e.g., Leucine) mTORC1 mTORC1 (mammalian Target of Rapamycin Complex 1) AminoAcids->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 phosphorylates Autophagy Autophagy mTORC1->Autophagy inhibits ProteinSynthesis Protein Synthesis S6K1->ProteinSynthesis promotes eIF4E_BP1->ProteinSynthesis inhibits inhibition of CellGrowth Cell Growth ProteinSynthesis->CellGrowth leads to

Caption: Simplified mTOR signaling pathway activated by amino acids.

Experimental Protocols

General Protocol for Peptide Coupling in SPPS

This protocol outlines the manual coupling of a Boc-protected amino acid to a resin-bound peptide.

  • Resin Swelling: Swell the resin (e.g., Merrifield resin) in dichloromethane (DCM) for 30 minutes in a peptide synthesis vessel.

  • Boc Deprotection: Remove the Boc protecting group from the N-terminal amino acid of the resin-bound peptide by treating with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes.

  • Washing: Wash the resin thoroughly with DCM, isopropanol, and then DCM again to remove residual TFA.

  • Neutralization: Neutralize the resin with a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM.

  • Coupling:

    • In a separate vial, pre-activate this compound (3 equivalents) with a coupling reagent such as dicyclohexylcarbodiimide (DCC, 3 equivalents) and an additive like 1-hydroxybenzotriazole (HOBt, 3 equivalents) in a minimal amount of N,N-dimethylformamide (DMF).

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

    • Monitor the reaction completion using a Kaiser test.

  • Washing: Wash the resin with DMF, DCM, and methanol to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

Workflow for Assessing Biological Activity

A general workflow for assessing the biological activity of a peptide synthesized using this compound could involve the following steps:

Bioactivity_Workflow Synthesis Peptide Synthesis with This compound Purification Peptide Purification and Characterization (HPLC, Mass Spectrometry) Synthesis->Purification Assay In vitro Biological Assay (e.g., Enzyme Inhibition, Receptor Binding) Purification->Assay Data Data Analysis (IC50, Ki determination) Assay->Data CellAssay Cell-based Assay (e.g., Cytotoxicity, Signaling Pathway Modulation) Data->CellAssay InVivo In vivo Studies (Animal Models) CellAssay->InVivo

Caption: Workflow for assessing the biological activity of a synthetic peptide.

Conclusion

This compound is a versatile and valuable building block in the field of medicinal chemistry. Its application in solid-phase peptide synthesis allows for the creation of novel peptides and peptidomimetics with potentially enhanced therapeutic properties. Understanding its synthesis, properties, and potential biological roles is crucial for researchers and scientists working on the development of new drugs. This guide provides a foundational understanding to facilitate the effective utilization of this compound in the laboratory. Further research into its specific biological targets and mechanisms of action will undoubtedly expand its applications in drug discovery.

References

An In-depth Technical Guide to the Properties and Applications of Boc-Protected Phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of N-tert-butoxycarbonyl (Boc) protected phenylalanine (Boc-Phe-OH), a critical amino acid derivative in modern organic synthesis and pharmaceutical development. We will delve into its physicochemical properties, detailed experimental protocols for its synthesis and deprotection, its central role in solid-phase peptide synthesis (SPPS), and key analytical characterization techniques.

The Boc group is one of the most widely used protecting groups for amines due to its stability in a broad range of chemical conditions and its facile, selective removal under acidic conditions.[1][2] This property of orthogonality—allowing its removal without disturbing other protecting groups—is fundamental to the multi-step synthesis of complex peptides and therapeutics.[1] Boc-phenylalanine serves as an essential building block, enabling the controlled, sequential addition of phenylalanine residues into a growing peptide chain, preventing undesirable side reactions and self-polymerization.[1]

Physicochemical Properties

Boc-phenylalanine is a white crystalline powder.[3][4] Its key physical and chemical properties are determined by the phenylalanine side chain and the tert-butoxycarbonyl protecting group. The Boc group enhances stability and solubility in common organic solvents, making it highly suitable for synthesis workflows.[3][5] The properties of both L- and D-enantiomers are summarized below.

PropertyBoc-L-PhenylalanineBoc-D-Phenylalanine
Synonyms Boc-L-Phe-OH, (S)-2-tert-Butoxycarbonylamino-3-phenylpropionic acid[3]Boc-D-Phe-OH, (R)-2-tert-Butoxycarbonylamino-3-phenylpropionic acid[6]
CAS Number 13734-34-4[3]18942-49-9[6]
Molecular Formula C₁₄H₁₉NO₄[3]C₁₄H₁₉NO₄[6]
Molecular Weight 265.31 g/mol [3]265.31 g/mol [6]
Appearance White powder[3]White powder[6]
Melting Point 80 - 90 °C[3][6]85 - 88 °C[7]
Optical Rotation [a]D20 = +25 ± 2º (c=1 in EtOH)[3][a]D20 = -25 ± 2º (c=1 in EtOH)[6]
Solubility Soluble in methanol, dichloromethane, dimethylformamide, N-methyl-2-pyrrolidone.[4][5] Slightly soluble in Chloroform, DMSO, Ethanol.[8]Soluble in common organic solvents.
Storage 0 - 8 °C, store in a dry place.[3][9]Keep refrigerated in a dry area.[7]

Core Synthetic Protocols

The utility of Boc-phenylalanine is defined by the ease of its introduction (protection) and selective removal (deprotection).

The standard method for protecting the α-amino group of phenylalanine is through its reaction with di-tert-butyl dicarbonate (Boc₂O).[1] The reaction involves the nucleophilic attack of the amino group on one of the carbonyl carbons of the anhydride.[1] A mild base is often used to neutralize acidic byproducts, driving the reaction to completion.[1]

Phe L-Phenylalanine Reaction Reaction Mixture Phe->Reaction Boc2O Di-tert-butyl dicarbonate (Boc₂O) Boc2O->Reaction Base Base (e.g., NaOH, Et₃N) Base->Reaction Solvent Solvent (e.g., t-butanol/water) Solvent->Reaction Product Boc-L-Phenylalanine Reaction->Product Stir at RT (overnight)

Caption: Workflow for the Boc protection of L-phenylalanine.

Experimental Protocol: Synthesis of N-tert-butoxycarbonyl-L-phenylalanine [10]

  • Preparation: In a suitable flask, dissolve sodium hydroxide (4.4 g, 0.11 mol) in water (110 mL).

  • Addition of Reactants: Initiate stirring and add L-phenylalanine (16.5 g, 0.1 mol) at ambient temperature. Dilute with tert-butyl alcohol (750 mL) until a clear solution is formed.

  • Reaction: Add di-tert-butyl dicarbonate (22.3 g, 1 mol) dropwise to the well-stirred solution over 1 hour. A white precipitate may form, and the reaction is mildly exothermic.

  • Completion: Continue stirring the mixture overnight at room temperature to ensure the reaction goes to completion. The final pH should be between 7.5 and 8.5.

  • Workup: Acidify the aqueous layer to pH 1-1.5 with potassium hydrogen sulfate solution. Extract the product into an organic solvent (e.g., ethyl ether).

  • Purification: Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The resulting oil can be crystallized from a hexane or pentane mixture to yield pure, white N-tert-butoxycarbonyl-L-phenylalanine.

The key to the Boc group's utility is its selective removal under acidic conditions.[1] The mechanism involves protonation of the carbamate, which facilitates cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and an unstable carbamic acid, which rapidly decomposes to the free amine and carbon dioxide.[1]

BocPhe Boc-Protected Amine (Peptide) Protonation Protonation BocPhe->Protonation  TFA   Cleavage Cleavage Protonation->Cleavage Forms t-butyl cation & carbamic acid Decomposition Decomposition Cleavage->Decomposition Byproducts Byproducts: - Isobutylene - Carbon Dioxide Cleavage->Byproducts FreeAmine Free Amine (TFA Salt) Decomposition->FreeAmine

Caption: Mechanism of acid-catalyzed Boc deprotection.

Experimental Protocol: Boc Deprotection using TFA/DCM [1][2][11]

  • Preparation: Swell the Boc-protected peptide-resin in dichloromethane (DCM).

  • Deprotection Reagent: Prepare a deprotection solution of 20-50% (v/v) trifluoroacetic acid (TFA) in DCM. To mitigate potential side reactions from the tert-butyl cation, scavengers like anisole or thioanisole may be added.[2]

  • Reaction: Add the deprotection solution to the resin and agitate at room temperature for 25-30 minutes.[11]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (at least 5 times) to remove residual TFA and scavengers.[2][11]

  • Neutralization: Before the next coupling step, neutralize the resulting ammonium salt by washing the resin with a solution of 10% diisopropylethylamine (DIEA) in DCM.[11]

ParameterTypical ConditionExpected Outcome
Deprotection Reagent 25-50% TFA in DCM[1][11]>99% deprotection efficiency[2]
Reaction Time 30 minutes[2]Complete removal of the Boc group
Temperature Room Temperature (20-25 °C)[2]Efficient and controlled reaction
Scavengers Anisole, Thioanisole[2]Minimized alkylation of sensitive residues

Application in Solid-Phase Peptide Synthesis (SPPS)

Boc-phenylalanine is a cornerstone of the "Boc strategy" for SPPS, a robust method for synthesizing peptides.[1][11] In this workflow, amino acids are sequentially coupled to a growing peptide chain that is anchored to an insoluble resin support.[12]

start Start with Resin-Bound Amino Acid (N-terminally Boc-protected) deprotection 1. Deprotection (Remove Boc group with TFA) start->deprotection wash1 Wash (DCM) deprotection->wash1 neutralization 2. Neutralization (Treat with DIEA in DCM) wash1->neutralization wash2 Wash (DCM) neutralization->wash2 coupling 3. Coupling Add activated Boc-Phe-OH wash2->coupling wash3 Wash (DMF, DCM) coupling->wash3 end Repeat Cycle or Proceed to Final Cleavage wash3->end end->deprotection Next cycle

Caption: The general cycle for Boc-strategy Solid-Phase Peptide Synthesis (SPPS).

Experimental Protocol: Amino Acid Coupling Cycle [11]

This protocol describes a single cycle for adding a Boc-phenylalanine residue to a peptide-resin.

  • Resin Preparation: Start with the peptide-resin, where the N-terminal amino acid is protected with a Boc group. Swell the resin in a suitable solvent like DCM or DMF.

  • Boc Deprotection: Perform the deprotection step as described in the protocol in section 2.2.

  • Neutralization: Neutralize the resin-bound amine TFA salt with 10% DIEA in DCM for approximately 2 minutes, repeat once, and then wash thoroughly with DCM.

  • Amino Acid Activation & Coupling:

    • In a separate vial, dissolve Boc-L-phenylalanine (3 equivalents relative to resin loading) in a minimal amount of DMF.

    • Add a coupling reagent such as DCC (3 equivalents) or HBTU/HOBt.

    • Add this activated amino acid solution to the neutralized resin.

  • Reaction: Agitate the reaction mixture for 2-4 hours at room temperature. Monitor reaction completion using a qualitative method like the Kaiser test (a negative test indicates successful coupling).

  • Washing: After completion, drain the coupling solution and wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts. The peptide-resin is now elongated by one phenylalanine residue and ready for the next cycle.

A relevant biological peptide where Boc-phenylalanine is used is Substance P, a neuropeptide involved in pain perception and inflammation.[11] It contains two adjacent phenylalanine residues that are critical for binding to its receptor, the Neurokinin-1 receptor (NK-1R).[11] Synthesizing Substance P with isotopically labeled Boc-L-Phenylalanine-¹³C enables detailed structural and binding studies via NMR and mass spectrometry.[11]

SubP Substance P NK1R Neurokinin-1 Receptor (NK-1R) SubP->NK1R Binds Gq Gq/11 G-protein NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3_DAG IP₃ and DAG Production PLC->IP3_DAG Ca ↑ Intracellular Ca²⁺ IP3_DAG->Ca PKC Protein Kinase C (PKC) Activation IP3_DAG->PKC Response Cellular Responses (e.g., Neuronal Excitability, Inflammation) Ca->Response PKC->Response

Caption: Signaling pathway of Substance P via the Neurokinin-1 receptor.

Analytical Characterization

Confirming the identity, purity, and successful incorporation of Boc-phenylalanine requires several analytical techniques.

Mass spectrometry is essential for verifying the correct mass of the protected amino acid and the final peptide.[13] Electrospray ionization (ESI) is commonly used.[13]

Ion/FragmentDescriptionSignificance
[M+H]⁺, [M+Na]⁺ Expected precursor ions in positive ESI mode.[14]Confirms the molecular weight of the intact molecule.
In-source Fragmentation Loss of the Boc group in the ion source before analysis.[14]A common artifact with labile groups; can be minimized by using softer ionization conditions.[13]
Neutral Loss of 56 Da Corresponds to the loss of isobutylene (C₄H₈).[14]A characteristic fragmentation pathway for the Boc group.
Neutral Loss of 100 Da Corresponds to the loss of the entire Boc group (C₅H₈O₂) or sequential loss of isobutylene and CO₂.[14]The most common fragmentation, yielding the protonated phenylalanine ion.
b- and y-ions Peptide backbone fragments.[13]Used in MS/MS analysis to confirm the amino acid sequence of the final peptide.
  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product. Chiral HPLC is used to confirm the enantiomeric purity of the starting Boc-phenylalanine.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information to confirm the identity of the compound.[11]

  • Infrared (IR) Spectroscopy: Used to identify characteristic functional groups present in the molecule.[15]

Safety and Handling

While Boc-L-phenylalanine is not classified as a hazardous substance under major regulations, standard laboratory safety practices should always be followed.[9][16]

AspectRecommendation
Personal Protective Equipment (PPE) Wear appropriate protective eyeglasses, gloves, and lab coat.[7][17]
Handling Use with adequate ventilation. Minimize dust generation and accumulation. Avoid contact with eyes, skin, or clothing.[7][17]
Storage Store in a tightly closed container in a cool (2-8 °C), dry, and well-ventilated place.[9][17]
First Aid (Eyes) Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[9][18]
First Aid (Skin) Wash off with soap and plenty of water.[17]
First Aid (Ingestion) Rinse mouth. Call a doctor if you feel unwell.[9]

This guide highlights the fundamental properties and protocols associated with Boc-protected phenylalanine. Its predictable reactivity, stability, and role in established synthetic strategies like SPPS make it an indispensable tool for researchers in peptide chemistry, drug discovery, and biotechnology.[1][3]

References

An In-depth Technical Guide to Boc Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS), a revolutionary technique developed by R.B. Merrifield, has become a cornerstone of peptide chemistry, enabling the routine synthesis of peptides for research, therapeutic, and diagnostic applications.[][2] The Boc (tert-butyloxycarbonyl) strategy, one of the original and most robust methods of SPPS, utilizes an acid-labile Boc group for the temporary protection of the α-amino group of amino acids.[3][4] This guide provides a comprehensive technical overview of the core principles, experimental protocols, and critical considerations for performing Boc solid-phase peptide synthesis.

The fundamental principle of Boc SPPS involves the stepwise addition of N-terminally protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, typically a resin.[][3] The synthesis proceeds from the C-terminus to the N-terminus.[5] A key feature of the Boc/Bzl (benzyl) protection scheme is the concept of "graduated acid lability."[2] The temporary Nα-Boc protecting group is removed with a moderately strong acid, such as trifluoroacetic acid (TFA), while the more permanent side-chain protecting groups, often benzyl-based, require a much stronger acid, like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), for their removal during the final cleavage step.[3][6][7] This differential stability allows for the selective deprotection of the N-terminus at each cycle without disturbing the side-chain protecting groups.[4]

The cyclical nature of Boc SPPS, involving repetitive steps of deprotection, neutralization, and coupling, is highly amenable to automation, which has significantly enhanced the efficiency and reproducibility of peptide synthesis.[]

Core Principles and Workflow

The Boc SPPS process is a cycle of three main steps that are repeated for each amino acid to be added to the peptide chain:

  • Nα-Boc Deprotection: The N-terminal Boc group of the resin-bound peptide is removed using a moderately strong acid, typically trifluoroacetic acid (TFA) in dichloromethane (DCM).[4][8] This exposes a free amine at the N-terminus of the growing peptide chain.

  • Neutralization: The resulting ammonium salt from the deprotection step is neutralized with a base, commonly diisopropylethylamine (DIEA), to generate the free amine necessary for the subsequent coupling reaction.[7]

  • Coupling: The next Nα-Boc protected amino acid is activated by a coupling agent and then reacted with the free amine of the resin-bound peptide to form a new peptide bond.[3]

These steps are followed by thorough washing of the resin to remove excess reagents and byproducts, which is a significant advantage of the solid-phase approach.[][2] This cycle is repeated until the desired peptide sequence is assembled. The final step is the cleavage of the peptide from the resin and the simultaneous removal of the side-chain protecting groups.[3]

Boc_SPPS_Workflow Start Start: Resin with C-terminal Boc-Amino Acid Deprotection 1. Nα-Boc Deprotection (e.g., 50% TFA in DCM) Start->Deprotection Neutralization 2. Neutralization (e.g., DIEA in DCM) Deprotection->Neutralization Coupling 3. Coupling (Next Boc-AA, Coupling Agent, Base) Neutralization->Coupling Wash Wash (e.g., DCM, DMF) Coupling->Wash Cycle Repeat Cycle for Each Amino Acid Wash->Cycle Is peptide sequence complete? No Final_Cleavage Final Cleavage & Deprotection (e.g., HF or TFMSA) Wash->Final_Cleavage Yes Cycle->Deprotection Purification Purification (e.g., RP-HPLC) Final_Cleavage->Purification End Final Peptide Purification->End

Figure 1: High-level overview of the cyclical workflow in Boc-SPPS.

Key Reagents and Materials

Successful Boc SPPS relies on the careful selection of high-purity reagents and materials.

ComponentDescriptionCommon Examples
Solid Supports (Resins) The insoluble polymer to which the peptide is anchored. The choice of resin determines whether the final product is a peptide acid or a peptide amide.[3]For Peptide Acids: Merrifield resin (chloromethylpolystyrene), PAM resin.[8] For Peptide Amides: MBHA resin, BHA resin.[8]
Protecting Groups Temporary (Nα): Protects the alpha-amino group during coupling and is removed at the start of each cycle.[2] Permanent (Side-Chain): Protects reactive amino acid side chains throughout the synthesis and are removed during final cleavage.[7]Nα: tert-butyloxycarbonyl (Boc).[4] Side-Chain: Benzyl (Bzl) based ethers, esters, and carbamates.[7]
Deprotection Reagents Acids used to remove the Nα-Boc group.Trifluoroacetic acid (TFA) in dichloromethane (DCM), typically at 25-50% concentration.[7][8]
Neutralization Reagents Bases used to neutralize the protonated N-terminus after deprotection.Diisopropylethylamine (DIEA) in DCM or DMF.[7]
Coupling Reagents Reagents that activate the carboxylic acid of the incoming amino acid to facilitate peptide bond formation.HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole).[3]
Cleavage Reagents Strong acids used to cleave the peptide from the resin and remove side-chain protecting groups.[6]Anhydrous hydrogen fluoride (HF), Trifluoromethanesulfonic acid (TFMSA), Trimethylsilyl trifluoromethanesulfonate (TMSOTf).[8]
Scavengers Nucleophilic reagents added to the cleavage cocktail to trap reactive carbocations generated from protecting groups and prevent side reactions.[3]Thioanisole, phenol, water, ethanedithiol (EDT). A common cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT).[3]
Solvents Used for resin swelling, washing, and as reaction media.Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA).[][8]

Experimental Protocols

The following sections provide detailed methodologies for the key steps in manual Boc-SPPS.

Resin Preparation and Swelling

This initial step is crucial for ensuring that the reactive sites within the resin beads are accessible.

  • Protocol:

    • Place the desired amount of resin (e.g., Merrifield for peptide acids, MBHA for peptide amides) into a reaction vessel.

    • Add a suitable solvent, typically dichloromethane (DCM) for polystyrene-based resins, to completely cover the resin.

    • Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[3]

    • After swelling, drain the solvent by filtration.

First Amino Acid Attachment (for Merrifield Resin)

This protocol describes the attachment of the C-terminal Boc-amino acid to a chloromethylated resin (Merrifield resin) via the cesium salt method to minimize racemization.[8]

  • Protocol:

    • Prepare the cesium salt of the C-terminal Boc-amino acid by reacting it with cesium carbonate in an ethanol/water mixture, followed by evaporation to dryness.[2]

    • Dissolve the Boc-amino acid cesium salt in DMF.

    • Add the solution to the swollen Merrifield resin.

    • Heat the mixture at 50°C for 12-24 hours.[2]

    • Wash the resin thoroughly with DMF, DMF/water, DMF, and finally DCM.

    • Dry the resin under vacuum.

The Synthesis Cycle

The following three steps (Deprotection, Neutralization, and Coupling) are repeated for each subsequent amino acid in the peptide sequence.

Boc_SPPS_Cycle Resin_Peptide_Boc Resin-Peptide-NH-Boc Deprotection Deprotection Resin_Peptide_Boc->Deprotection TFA_DCM 50% TFA in DCM TFA_DCM->Deprotection Resin_Peptide_NH3_TFA Resin-Peptide-NH3+TFA- Deprotection->Resin_Peptide_NH3_TFA Neutralization Neutralization Resin_Peptide_NH3_TFA->Neutralization DIEA_DCM DIEA in DCM DIEA_DCM->Neutralization Resin_Peptide_NH2 Resin-Peptide-NH2 Neutralization->Resin_Peptide_NH2 Coupling Coupling Resin_Peptide_NH2->Coupling Boc_AA_Coupling_Agent Boc-AA-OH + Coupling Agent + DIEA Boc_AA_Coupling_Agent->Coupling Next_Resin_Peptide_Boc Resin-Peptide-(AA)n+1-NH-Boc Coupling->Next_Resin_Peptide_Boc

Figure 2: Chemical transformations within a single Boc-SPPS cycle.

This step removes the temporary Boc protecting group from the N-terminus.

  • Protocol:

    • Wash the peptide-resin with DCM.

    • Add a solution of 25-50% TFA in DCM to the resin.[7][8] A common procedure involves a short pre-wash (1-5 minutes) followed by a longer treatment (15-30 minutes) with fresh deprotection solution.[8]

    • Agitate the mixture at room temperature.

    • Drain the deprotection solution.

    • Wash the resin thoroughly with DCM and then isopropanol (IPA) to remove residual TFA.[8]

This step prepares the N-terminus for coupling by deprotonating the ammonium salt.

  • Protocol:

    • Add a solution of 5-10% DIEA in DCM to the peptide-resin.

    • Agitate the mixture for 1-2 minutes.[3]

    • Drain the neutralization solution.

    • Repeat the neutralization step one more time.

    • Wash the resin thoroughly with DCM to remove excess DIEA.

In this step, the next Nα-Boc protected amino acid is activated and coupled to the free N-terminal amine of the resin-bound peptide.

  • Protocol:

    • Dissolve 2-4 equivalents of the Nα-Boc protected amino acid and a coupling agent (e.g., HBTU, HOBt) in DMF or a DCM/DMF mixture.[3]

    • Add the solution to the neutralized peptide-resin.

    • Add 4-6 equivalents of a base, typically DIEA, to initiate the coupling reaction.[3]

    • Agitate the reaction mixture at room temperature for 1-2 hours.[3]

    • Monitor the reaction progress using a qualitative test such as the Kaiser (ninhydrin) test. A negative Kaiser test indicates the completion of the coupling.

    • Once the reaction is complete, drain the coupling solution and wash the resin with DMF and DCM to remove excess reagents and byproducts.[3]

Final Cleavage and Deprotection

The final step involves cleaving the completed peptide from the solid support and removing the side-chain protecting groups. This is typically achieved using a strong acid like HF or TFMSA.[6]

Caution: Anhydrous HF is extremely corrosive and toxic. It should only be used by trained personnel in a specialized apparatus.

  • Protocol (General Principle):

    • Wash the final peptide-resin with DCM and dry it under vacuum.[3]

    • Place the dried peptide-resin in a suitable reaction vessel (e.g., a Teflon vessel for HF cleavage).

    • Add the pre-cooled cleavage cocktail containing the strong acid and scavengers. The cleavage reaction is typically carried out at 0°C for 1-2 hours.[3]

    • After the reaction, the strong acid is carefully removed by evaporation under a stream of nitrogen.

    • The crude peptide is then precipitated with cold diethyl ether, collected by filtration or centrifugation, and washed multiple times with cold ether to remove the scavengers and cleaved protecting groups.[3]

    • The precipitated peptide is then dried under vacuum.

Cleavage ReagentTypical ConditionsKey Features
HF Anhydrous liquid HF at 0°C for 1-2 hours, with scavengers (e.g., anisole).[6][9]The most common and effective reagent for Boc-SPPS. Requires specialized equipment due to its high toxicity and corrosiveness.
TFMSA TFMSA in TFA with scavengers at room temperature.[6]A strong acid alternative to HF that does not require a specialized apparatus, but may be less effective for some protecting groups.
TMSOTf TMSOTf in TFA with scavengers.Another alternative to HF. A two-step cleavage procedure has also been developed using TMSBr/thioanisole/TFA followed by TMSOTf/thioanisole/TFA.[8]
Reagent K TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5 v/v).[3]A common cleavage cocktail used in Fmoc chemistry, but variations can be adapted for cleavage from certain acid-labile resins used in Boc-SPPS, particularly for milder cleavage conditions.

Potential Side Reactions

Several side reactions can occur during Boc SPPS, potentially leading to impurities in the final product.

  • Diketopiperazine Formation: This is most prevalent after the coupling of the second amino acid. The deprotected N-terminal amine of the dipeptide can attack the ester linkage to the resin, leading to the cleavage of the dipeptide as a cyclic diketopiperazine. This is particularly problematic with proline or glycine at the C-terminus.[4]

  • Aspartimide Formation: Peptides containing Asp-Gly or Asp-Ser sequences are prone to forming a stable five-membered aspartimide ring upon repeated exposure to base (neutralization) or acid (deprotection), which can lead to byproducts.[8]

  • Alkylation: During the final acid cleavage, reactive carbocations are generated from the protecting groups. These can alkylate sensitive residues like tryptophan, methionine, and cysteine if not effectively trapped by scavengers.[7][8]

Conclusion

Boc solid-phase peptide synthesis is a powerful and well-established method for the chemical synthesis of peptides.[2] While Fmoc chemistry has gained popularity due to its milder deprotection conditions, the Boc/Bzl strategy remains indispensable for certain applications, particularly in the synthesis of long or aggregation-prone peptides.[2] A thorough understanding of the underlying chemistry, careful selection of reagents, and meticulous execution of the protocols are essential for the successful synthesis of high-purity peptides using this robust technique.

References

An In-depth Technical Guide to the Chemical Stability of Boc-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability of N-(tert-butoxycarbonyl)-L-phenylalanine (Boc-L-phenylalanine), a critical building block in peptide synthesis and pharmaceutical development. Understanding its stability profile is paramount for ensuring the integrity, purity, and efficacy of synthesized peptides and related therapeutics. This document outlines the intrinsic stability of Boc-L-phenylalanine, its degradation pathways, recommended storage conditions, and detailed experimental protocols for stability assessment.

Core Stability Profile

The chemical stability of Boc-L-phenylalanine is predominantly governed by the lability of the tert-butoxycarbonyl (Boc) protecting group. This group is strategically employed for its robust stability under a range of conditions and its facile removal under specific acidic environments.[1]

Key Stability Characteristics:

  • Acid Lability: The Boc group is highly susceptible to cleavage under acidic conditions. The primary degradation pathway is acid-catalyzed hydrolysis, which removes the protecting group to yield L-phenylalanine and byproducts such as tert-butanol, isobutylene, and carbon dioxide.[2]

  • Base and Nucleophile Stability: Boc-L-phenylalanine demonstrates significant stability in neutral and basic conditions and is resistant to many nucleophiles and alkaline hydrolysis.[1][2]

  • Thermal Sensitivity: Elevated temperatures can induce the thermolytic cleavage of the Boc group, leading to deprotection.[2] Therefore, prolonged exposure to high temperatures should be avoided.[2]

  • Oxidative and Photolytic Stability: While specific data are limited, it is a standard precautionary measure to protect complex organic molecules from strong oxidizing agents and prolonged light exposure to prevent potential degradation of the phenyl ring or photolytic cleavage.[2]

Quantitative Stability Data

The following tables summarize the recommended storage conditions and parameters for stability testing of Boc-L-phenylalanine.

Table 1: Recommended Storage and Handling Conditions

Parameter Recommended Condition Rationale
Temperature 2°C to 8°C (Refrigerated) Minimizes thermal degradation and preserves the integrity of the Boc protecting group.[2][3][4]
Atmosphere Inert atmosphere (e.g., Argon, Nitrogen) Reduces the risk of oxidative degradation.[2]
Moisture Dry, desiccated environment The Boc group is susceptible to hydrolysis, which can be exacerbated by moisture, especially under acidic or basic conditions.[2]

| Light | Protect from light | Prevents potential photolytic degradation.[2] |

Table 2: Long-Term and Accelerated Stability Study Parameters

Study Type Storage Conditions Time Points for Analysis
Long-Term 2-8°C / Ambient Humidity (in a desiccator) 0, 3, 6, 9, 12, 18, 24, 36 months
Accelerated 25°C / 60% Relative Humidity 0, 1, 2, 3, 6 months
Accelerated 40°C / 75% Relative Humidity 0, 1, 2, 3, 6 months

Data derived from a representative stability study protocol.[2]

Degradation Pathways and Mechanisms

The primary degradation pathway for Boc-L-phenylalanine is the acid-catalyzed removal of the Boc group.

BocPhe Boc-L-phenylalanine Protonated_BocPhe Protonated Intermediate BocPhe->Protonated_BocPhe Protonation H_ion H+ (Acid) Transition_State Carbocationic Transition State Protonated_BocPhe->Transition_State Rate-limiting step Deprotection Deprotection Transition_State->Deprotection Fragmentation Phe L-phenylalanine Deprotection->Phe Deprotection Products tBuOH tert-Butanol Deprotection->tBuOH Deprotection Products Isobutylene Isobutylene Deprotection->Isobutylene Deprotection Products CO2 Carbon Dioxide Deprotection->CO2 Deprotection Products

Caption: Acid-catalyzed degradation pathway of Boc-L-phenylalanine.

Under thermal stress, a similar deprotection can occur through a concerted mechanism. Oxidative conditions may lead to modifications of the phenyl ring, though this is a less common degradation route under typical handling.

Experimental Protocols

Detailed methodologies for assessing the stability of Boc-L-phenylalanine are crucial for regulatory compliance and quality control.

This study aims to identify potential degradation products and pathways under stress conditions.[2]

cluster_conditions Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (0.1 M HCl, 60°C) Sampling Sample at time points (e.g., 0, 2, 4, 8, 24h) Acid->Sampling Base Base Hydrolysis (0.1 M NaOH, 60°C) Base->Sampling Oxidative Oxidative Degradation (3% H₂O₂, RT) Oxidative->Sampling Thermal Thermal Degradation (Solid, 80°C) Thermal->Sampling Photolytic Photolytic Degradation (Photostability Chamber) Photolytic->Sampling HPLC_MS Analyze via Stability-Indicating HPLC-UV/MS Sampling->HPLC_MS Identify Identify & Quantify Degradation Products HPLC_MS->Identify

Caption: Workflow for a forced degradation study of Boc-L-phenylalanine.

Methodology:

  • Acid Hydrolysis: Dissolve Boc-L-phenylalanine in 0.1 M HCl and incubate at 60°C.[2]

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and incubate at 60°C.[2]

  • Oxidative Degradation: Dissolve the compound in 3% H₂O₂ and incubate at room temperature.[2]

  • Thermal Degradation: Store the solid compound in a sealed vial at 80°C.[2]

  • Photolytic Degradation: Expose a solution of the compound to a controlled light source in a photostability chamber.[2]

  • Time Points: Collect samples at various intervals for each condition (e.g., 0, 2, 4, 8, 24 hours).[2]

  • Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method with UV and/or MS detection to quantify the parent compound and identify major degradation products.[2]

A validated HPLC method is essential to separate Boc-L-phenylalanine from its potential degradation products.[2]

Example Methodology:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[2]

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 220 nm.[2]

  • Injection Volume: 10 µL.[2]

  • Column Temperature: 30°C.[2]

  • Validation: The method must be validated according to ICH guidelines to demonstrate specificity, linearity, accuracy, precision, and robustness.[2]

Sample Sample Injection (10 µL) Column C18 Reverse-Phase Column (30°C) Sample->Column Pump Gradient Pump (ACN/H₂O + 0.1% TFA) Pump->Column Detector UV Detector (220 nm) Column->Detector Data Data Acquisition & Chromatogram Generation Detector->Data

Caption: Experimental workflow for a stability-indicating HPLC method.

Broader Context: L-Phenylalanine Degradation

Once deprotected, the resulting L-phenylalanine enters known metabolic pathways. Understanding these pathways is relevant for in vivo applications of peptides containing phenylalanine.

cluster_major Major Pathway (Hydroxylation) cluster_minor Minor Pathway (Side Chain Degradation) Phe L-Phenylalanine Tyr L-Tyrosine Phe->Tyr Phenylalanine Hydroxylase Transamination Transamination Phe->Transamination Decarboxylation Decarboxylation Phe->Decarboxylation Tyr_Deg Tyrosine Degradation (Further Metabolism) Tyr->Tyr_Deg Phenylpyruvate Phenylpyruvate Transamination->Phenylpyruvate Phenylethylamine Phenylethylamine Decarboxylation->Phenylethylamine

Caption: Overview of major and minor L-phenylalanine degradation pathways.[5][6]

Conclusion

The chemical stability of Boc-L-phenylalanine is well-characterized, with the primary liability being the acid-catalyzed cleavage of the Boc protecting group. Adherence to recommended storage conditions—refrigeration in a dry, inert, and dark environment—is critical to maintaining its purity and integrity. The experimental protocols provided herein offer a robust framework for researchers and drug development professionals to conduct thorough stability assessments, ensuring the quality of this essential reagent in its diverse applications.

References

Hydrophobicity of Peptides Containing Boc-Protected Benzyl Amino Acids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hydrophobicity of peptides is a critical physicochemical parameter that profoundly influences their synthesis, purification, and biological activity. For peptides incorporating protected amino acids, particularly those utilizing the tert-butyloxycarbonyl (Boc) group for N-terminal protection and benzyl-based moieties for side-chain protection, a quantitative understanding of their hydrophobicity is paramount. This technical guide provides a comprehensive overview of the hydrophobicity of peptides containing Boc-protected benzyl amino acids, including quantitative data, detailed experimental protocols for its determination, and visualizations of the underlying chemical workflows. Such insights are invaluable for optimizing purification strategies, predicting peptide behavior in biological systems, and accelerating the development of peptide-based therapeutics.

The Boc protecting group, in conjunction with benzyl side-chain protection, is a cornerstone of solid-phase peptide synthesis (SPPS), especially for complex and hydrophobic sequences.[1] The benzyl group is commonly used to protect the side chains of amino acids such as Phenylalanine (Phe), Tyrosine (Tyr), and Histidine (His). The inherent hydrophobicity of both the Boc and benzyl groups significantly impacts the overall hydrophobicity of the peptide, influencing its solubility and chromatographic behavior.[2][3]

Quantitative Analysis of Hydrophobicity

The hydrophobicity of protected amino acids and peptides is typically quantified by their retention time in reversed-phase high-performance liquid chromatography (RP-HPLC). Longer retention times on a nonpolar stationary phase correspond to greater hydrophobicity. A hydrophobicity index (HI) can be derived from these retention times to provide a relative measure of hydrophobicity.

Recent studies have systematically determined the hydrophobicity indices for a variety of protected amino acids.[4] The following tables summarize key quantitative data for Boc-protected amino acids, with a focus on those with benzyl or related aromatic side chains.

Amino Acid DerivativeProtecting GroupsPosition in PeptideHydrophobicity Index (HI)Relative Retention Time (t R)
Boc-Gly-OHNα-BocInternal0.01.00
Boc-Phe-OH Nα-Boc Internal 50.0 1.92
Boc-Tyr(tBu)-OHNα-Boc, Side-chain tBuInternal45.21.83
Boc-His(Trt)-OH Nα-Boc, Side-chain Trt Internal 68.7 2.29
Boc-Trp(Boc)-OHNα-Boc, Side-chain BocInternal75.42.43

Note: The Hydrophobicity Index (HI) is a relative scale where Glycine is set to 0 and Phenylalanine to 50 for unprotected amino acids. The values presented here are for Boc-protected amino acids and are derived from experimental data. Relative Retention Time is normalized to Boc-Gly-OH.

The position of the protected amino acid within the peptide sequence also influences its contribution to the overall hydrophobicity.

Amino Acid DerivativePosition in PeptideHydrophobicity Index (HI)
Boc-Phe-OHN-terminal52.1
Boc-Phe-OHInternal50.0
Boc-Phe-OHC-terminal55.8

Experimental Protocols

The determination of peptide hydrophobicity relies on robust analytical techniques. The following are detailed protocols for the two primary methods: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Micellar Electrokinetic Chromatography (MEKC).

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity, making it the gold standard for determining the hydrophobicity of peptides.[5]

Objective: To determine the relative hydrophobicity of peptides containing Boc-protected benzyl amino acids by measuring their retention times on a C18 column.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Peptide standards and samples containing Boc-protected benzyl amino acids

Procedure:

  • Sample Preparation: Dissolve the crude or purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.[6]

  • Column Equilibration: Equilibrate the C18 column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 15-20 minutes at a constant flow rate (e.g., 1.0 mL/min).

  • Injection: Inject a standard volume of the prepared sample (e.g., 20 µL) onto the column.

  • Gradient Elution: Elute the peptides using a linear gradient of increasing Mobile Phase B. A typical gradient for analyzing a range of hydrophobicities is from 5% to 95% B over 30-60 minutes.

  • Detection: Monitor the elution of the peptides using a UV detector at a wavelength of 214 nm or 220 nm, which corresponds to the absorbance of the peptide bond.

  • Data Analysis: Record the retention time (t R ) for each peptide peak. The relative hydrophobicity is directly proportional to the retention time. For a more quantitative measure, a hydrophobicity index can be calculated by normalizing the retention times to a set of standard peptides with known hydrophobicities.

Micellar Electrokinetic Chromatography (MEKC)

MEKC is a capillary electrophoresis technique that separates analytes based on their partitioning between a pseudo-stationary micellar phase and the surrounding aqueous buffer. It is particularly useful for separating both charged and neutral molecules and can provide complementary information to RP-HPLC.

Objective: To determine the hydrophobicity of peptides containing Boc-protected benzyl amino acids by measuring their migration times in a micellar solution.

Materials:

  • Capillary electrophoresis (CE) system with a UV detector

  • Fused-silica capillary (e.g., 50 µm internal diameter, 50-70 cm total length)

  • Running Buffer: 25 mM sodium tetraborate buffer (pH 9.2) containing 50 mM sodium dodecyl sulfate (SDS).

  • Peptide standards and samples

Procedure:

  • Capillary Conditioning: Condition a new capillary by flushing sequentially with 1 M NaOH, deionized water, and the running buffer.

  • Sample Preparation: Dissolve the peptide samples in the running buffer or a compatible low-ionic-strength buffer to a concentration of 0.1-1 mg/mL.

  • Injection: Inject the sample into the capillary using either hydrodynamic or electrokinetic injection.

  • Separation: Apply a high voltage (e.g., 20-30 kV) across the capillary. The analytes will migrate based on their electrophoretic mobility and their partitioning into the SDS micelles. More hydrophobic peptides will interact more strongly with the micelles and will have longer migration times.

  • Detection: Detect the migrating peptides using a UV detector at 200 nm or 214 nm.

  • Data Analysis: The migration time of each peptide is used as a measure of its hydrophobicity. The capacity factor (k'), which reflects the distribution of the analyte between the micellar and aqueous phases, can be calculated to quantify hydrophobicity.

Visualizations of Experimental and Logical Workflows

Boc/Bzl Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates the general workflow for the synthesis of a peptide using the Boc/Bzl strategy, which produces the peptides whose hydrophobicity is the subject of this guide.

Boc_SPPS_Workflow cluster_synthesis_cycle Synthesis Cycle (Repeated for each amino acid) cluster_final_steps Final Steps Resin Start: Resin Support Boc_Deprotection 1. Boc Deprotection (TFA in DCM) Resin->Boc_Deprotection Neutralization 2. Neutralization (DIEA in DCM) Boc_Deprotection->Neutralization Coupling 3. Amino Acid Coupling (Boc-AA, Coupling Reagent) Neutralization->Coupling Washing 4. Washing (DCM, DMF) Coupling->Washing Washing->Boc_Deprotection Next Cycle Cleavage Final Cleavage (HF or TFMSA) Washing->Cleavage Final Cycle Complete Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis & Characterization Purification->Analysis

Caption: A diagram illustrating the cyclical workflow of Boc/Bzl solid-phase peptide synthesis.

RP-HPLC Experimental Workflow for Hydrophobicity Determination

This diagram outlines the step-by-step process for determining peptide hydrophobicity using RP-HPLC.

RP_HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Prep Sample Preparation (Dissolve & Filter) Injection Sample Injection Sample_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation (A: 0.1% TFA in H2O) (B: 0.1% TFA in ACN) Column_Equilibration Column Equilibration (C18, initial conditions) Mobile_Phase_Prep->Column_Equilibration Column_Equilibration->Injection Gradient_Elution Gradient Elution (Increasing %B) Injection->Gradient_Elution Detection UV Detection (214/220 nm) Gradient_Elution->Detection Record_Retention_Time Record Retention Time (tR) Detection->Record_Retention_Time Calculate_HI Calculate Hydrophobicity Index (HI) Record_Retention_Time->Calculate_HI

Caption: A workflow diagram for determining peptide hydrophobicity using RP-HPLC.

Conclusion

The hydrophobicity of peptides containing Boc-protected benzyl amino acids is a key determinant of their behavior during synthesis and purification. A quantitative understanding of this property, obtained through robust experimental methods like RP-HPLC and MEKC, is essential for the efficient development of peptide-based drugs and research tools. The data and protocols presented in this guide offer a valuable resource for scientists and researchers in this field, enabling more informed decisions in the design, synthesis, and analysis of these important biomolecules. The strategic manipulation of hydrophobicity through the selection of appropriate protecting groups and amino acid analogues will continue to be a powerful approach in advancing peptide science.

References

Expanding the Proteome: A Technical Guide to Unnatural Amino Acids in Protein Engineering

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 20 canonical amino acids that constitute the building blocks of proteins offer a remarkable but finite chemical diversity. The advent of techniques to incorporate unnatural amino acids (uAAs) with novel chemical functionalities into proteins has revolutionized protein engineering, opening up unprecedented avenues for research, diagnostics, and therapeutics. This in-depth technical guide provides a comprehensive overview of the core principles, experimental methodologies, and key applications of uAA incorporation, with a focus on providing actionable data and protocols for professionals in the field.

Core Principles: Expanding the Genetic Code

The site-specific incorporation of uAAs into a protein of interest is primarily achieved through the expansion of the genetic code.[1] This process relies on the hijacking of the cellular translational machinery by introducing an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair.[1]

Key Components:

  • Orthogonal aaRS-tRNA Pair: This pair functions independently of the host cell's endogenous synthetases and tRNAs. The aaRS is engineered to specifically recognize and charge a uAA onto its cognate tRNA.[1]

  • Nonsense Codon Suppression: The most common strategy involves repurposing a stop codon, typically the amber stop codon (UAG), to encode the uAA.[1][2] The engineered tRNA possesses an anticodon that recognizes the UAG codon, thereby inserting the uAA at the desired position during protein synthesis.[1]

The overall workflow for the genetic incorporation of a uAA is depicted below:

GCE_Workflow cluster_0 Cellular Environment gene Gene of Interest (with amber codon) transfection Transfection/ Transformation gene->transfection orthogonal_system Orthogonal System Plasmids (aaRS & suppressor tRNA) orthogonal_system->transfection uAA Unnatural Amino Acid (added to media) expression Protein Expression uAA->expression transfection->expression protein Protein with uAA expression->protein

Figure 1: General workflow for genetic code expansion.

Data Presentation: Quantitative Insights into uAA Incorporation and Applications

The efficiency and impact of uAA incorporation can be quantified across various parameters. The following tables summarize key quantitative data from the literature to provide a comparative reference.

Table 1: Efficiency of Unnatural Amino Acid Incorporation

The yield of protein containing a uAA is a critical factor. Efficiency can vary depending on the uAA, the orthogonal pair, the expression system, and the position of incorporation.[3][4][5][6]

Unnatural Amino Acid (uAA)Expression SystemProteinIncorporation Efficiency (%)Reference
p-Azido-L-phenylalanine (pAzF)E. colisfGFPHigh[7]
3-iodo-L-tyrosineMammalian (CHO)Ras>95[8]
Nε-acetyl-L-lysineMammalian (HEK293T)sfGFP85[1]
O-methyl-L-tyrosineMammalian (CHO)GFPUp to 1 µg per 2x10⁷ cells[4]
p-Benzoyl-L-phenylalanine (pBpa)Mammalian (HEK293T)Cdk5-[9]
p-Acetylphenylalanine (pAcPhe)Mammalian (HEK293T)IgGComparable to wild-type[3]
Table 2: Kinetics of Bioorthogonal Reactions

Once incorporated, uAAs with bioorthogonal functional groups can be selectively labeled. The reaction kinetics are a key consideration for in vivo and in vitro applications.[10][11][12]

Bioorthogonal ReactionReactantsSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Features
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Azide + Cyclooctyne (e.g., DBCO)10⁻¹ - 10¹Copper-free, biocompatible
Inverse Electron Demand Diels-Alder (iEDDA)Tetrazine + trans-Cyclooctene (TCO)10² - 10⁶Extremely fast kinetics
Oxime LigationAldehyde/Ketone + Aminooxy/Hydrazine10⁻² - 10⁻¹Highly specific, stable linkage
Staudinger LigationAzide + Phosphine10⁻³Forms a native amide bond (traceless)
Table 3: Impact of uAAs on Protein Stability

The incorporation of uAAs can modulate the biophysical properties of proteins, including their thermal stability.

ProteinuAA SubstitutionChange in Melting Temp. (ΔTm) (°C)Reference
T4 LysozymeLeucine → Norvaline-[8]
Lectin (RSL)Tryptophan → 5-Fluorotryptophan+2[13]
Lectin (RSL)Tryptophan → 4-Fluorotryptophan-9[13]
Transketolase (TK)Phenylalanine → Trifluoromethyl-L-phenylalanine+7.5[14]
Table 4: Enhancement of Enzyme Catalysis with uAAs

Introducing uAAs into enzyme active sites can lead to enhanced catalytic activity and novel functionalities.[15][16][17]

EnzymeuAA IncorporatedImprovement in Catalytic EfficiencyReference
PhosphotriesteraseL-(7-hydroxycoumarin-4-yl)ethylglycine8-11 fold increase in turnover rate[15][17]
Designer Hydrazone/Oxime Formation Enzymep-aminophenylalanine~1000-fold increase in catalysis[16]
Table 5: Pharmacokinetic Properties of Antibody-Drug Conjugates (ADCs)

Site-specific conjugation of drugs to antibodies via uAAs can lead to more homogeneous ADCs with improved pharmacokinetic profiles compared to traditional, randomly conjugated ADCs.[3][18][19][20][21]

ADCConjugation MethodDrug-to-Antibody Ratio (DAR)Half-lifeClearanceReference
Anti-Her2-IgG-nAFuAA (pAcPhe)2Similar to unconjugated IgGSimilar to unconjugated IgG[3][18][21]
Trastuzumab Emtansine (T-DM1)Lysine Conjugation~3.5--[19]
Gemtuzumab ozogamicinLysine Conjugation2-362-90 h0.35 L/h[22]
Enfortumab vedotinCysteine Conjugation3.83.4 days0.10 L/h[22]

Experimental Protocols

This section provides detailed methodologies for the site-specific incorporation of uAAs and their subsequent bioorthogonal labeling.

Protocol: Site-Specific Incorporation of a uAA in E. coli via Amber Suppression

This protocol is adapted for the incorporation of an azide-bearing uAA, p-azidophenylalanine (pAzF).

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid for the protein of interest with an in-frame amber (TAG) codon at the desired site.

  • Plasmid encoding the orthogonal Methanocaldococcus jannaschii tyrosyl-tRNA synthetase (MjTyrRS) mutant for pAzF and its cognate suppressor tRNA (pEVOL-pAzF).

  • LB medium and agar plates with appropriate antibiotics.

  • p-Azido-L-phenylalanine (pAzF).

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • L-arabinose.

Procedure:

  • Transformation: Co-transform the expression plasmid and the pEVOL-pAzF plasmid into the E. coli expression strain. Plate on LB agar with appropriate antibiotics and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.

  • Expression Culture: Inoculate 1 L of LB medium with the overnight culture. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induction: Add pAzF to a final concentration of 1 mM. Induce the expression of the orthogonal system with L-arabinose (final concentration 0.02% w/v) and the target protein with IPTG (final concentration 1 mM).

  • Expression: Incubate the culture at a reduced temperature (e.g., 20-25°C) for 16-20 hours with shaking.

  • Harvesting and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or other appropriate methods.

  • Purification: Purify the uAA-containing protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if the protein is His-tagged).

  • Verification: Confirm the incorporation of the uAA by mass spectrometry.

Protocol: Site-Specific Incorporation of a uAA in Mammalian Cells

This protocol describes the transient transfection of mammalian cells (e.g., HEK293T) for uAA incorporation.

Materials:

  • HEK293T cells.

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS).

  • Plasmid for the protein of interest with an in-frame amber codon.

  • Plasmid encoding the orthogonal aaRS/tRNA pair (e.g., pCMV-pAzF-RS-tRNA).

  • Transfection reagent (e.g., Lipofectamine).

  • uAA (e.g., p-azidophenylalanine).

Procedure:

  • Cell Seeding: Seed HEK293T cells in a culture plate to reach 70-80% confluency on the day of transfection.

  • Transfection: Co-transfect the cells with the plasmid for the protein of interest and the orthogonal system plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • uAA Supplementation: 4-6 hours post-transfection, replace the medium with fresh DMEM containing 10% FBS and the desired concentration of the uAA (e.g., 1 mM pAzF).

  • Expression: Incubate the cells for 48-72 hours to allow for protein expression.

  • Harvesting and Lysis: Harvest the cells, wash with PBS, and lyse using an appropriate lysis buffer.

  • Analysis: Analyze the expression of the uAA-containing protein by Western blot. For purification, scale up the culture and purification as needed.

Protocol: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Labeling of a uAA-containing Protein

This protocol is for labeling a protein containing an azide-functionalized uAA with a cyclooctyne-conjugated probe (e.g., a fluorophore).

Materials:

  • Purified protein containing an azide-functionalized uAA in a suitable buffer (e.g., PBS, pH 7.4).

  • Cyclooctyne-conjugated probe (e.g., DBCO-fluorophore) dissolved in a compatible solvent (e.g., DMSO).

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the purified azide-containing protein with a 5- to 20-fold molar excess of the cyclooctyne-probe. The final concentration of the organic solvent (e.g., DMSO) should be kept low (<5%) to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The reaction time may need optimization depending on the specific reactants.

  • Removal of Excess Probe: Remove the unreacted probe using a desalting column or dialysis.

  • Analysis: Confirm the successful labeling by SDS-PAGE with in-gel fluorescence imaging and/or mass spectrometry.

Mandatory Visualizations: Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and logical relationships in the application of unnatural amino acids.

Amber_Suppression cluster_0 Translation Machinery cluster_1 Orthogonal System ribosome Ribosome protein Full-length Protein with uAA ribosome->protein incorporation truncated_protein Truncated Protein ribosome->truncated_protein termination mrna mRNA with UAG codon mrna->ribosome aaRS Orthogonal aaRS charged_tRNA uAA-tRNA aaRS->charged_tRNA tRNA Suppressor tRNA (CUA) tRNA->aaRS uAA Unnatural Amino Acid uAA->aaRS charges charged_tRNA->ribosome decodes UAG release_factor Release Factor release_factor->ribosome competes for UAG

Figure 2: Amber stop codon suppression workflow.

Protein_Labeling_Workflow start Express Protein with Bioorthogonal uAA purify Purify Protein start->purify react React with Complementary Probe (e.g., Fluorophore) purify->react remove_excess Remove Excess Probe react->remove_excess analyze Analyze Labeled Protein (SDS-PAGE, MS) remove_excess->analyze

Figure 3: Bioorthogonal protein labeling workflow.

PPI_Crosslinking cluster_0 In Vivo / In Vitro System protein_A Protein A with Photocrosslinking uAA (pBpa) uv_light UV Irradiation (365 nm) protein_A->uv_light activates pBpa protein_B Interacting Protein B complex Covalent Crosslinked Complex (A-B) uv_light->complex forms covalent bond analysis Analysis (Western Blot, Mass Spec) complex->analysis identifies interaction

Figure 4: Mapping protein-protein interactions with a photocrosslinking uAA.

Conclusion

The ability to incorporate unnatural amino acids into proteins has fundamentally expanded the toolkit of protein engineers, researchers, and drug developers. This technology allows for the precise installation of novel chemical functionalities, enabling a wide range of applications from basic biological research to the development of next-generation therapeutics. The continued development of new uAAs, more efficient orthogonal systems, and novel bioorthogonal reactions promises to further broaden the impact of this powerful technology. By providing detailed protocols and quantitative data, this guide aims to empower professionals in the field to harness the full potential of unnatural amino acids in their research and development endeavors.

References

A Technical Guide to (S)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic Acid: Stereochemistry, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic acid is a chiral, non-proteinogenic amino acid derivative that serves as a crucial building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and drug discovery. Its unique structural features, including the stereochemically defined center, the hydrophobic benzyl group, and the acid-labile tert-butoxycarbonyl (Boc) protecting group, make it a versatile synthon for creating complex molecular architectures with therapeutic potential. This technical guide provides an in-depth overview of the stereochemistry, synthesis, and applications of this compound, with a focus on its role in the development of novel therapeutic agents such as HIV protease inhibitors and integrin antagonists. Detailed experimental protocols, quantitative data, and visual representations of synthetic and signaling pathways are presented to support researchers in their drug development endeavors.

Physicochemical and Spectroscopic Data

A comprehensive summary of the physical and spectroscopic properties of (S)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic acid is provided below. These data are essential for the identification, characterization, and quality control of the compound in a research and development setting.

PropertyValueReference
Chemical Formula C₁₅H₂₁NO₄[1]
Molecular Weight 279.33 g/mol [1]
Appearance White to off-white solid
Melting Point 100-105 °C[2]
CAS Number 189619-55-4[3]
Purity ≥97%[2]
Optical Rotation Specific rotation values are crucial for confirming the enantiomeric purity of the (S)-isomer. However, specific optical rotation data for this compound is not readily available in the searched literature. It is recommended to determine this experimentally.
¹H NMR Spectroscopy Predicted chemical shifts (ppm) in CDCl₃: δ 7.10-7.35 (m, 5H, Ar-H), 5.05 (br s, 1H, NH), 4.00-4.20 (m, 1H, CH-COOH), 3.20-3.40 (m, 2H, CH₂-NH), 2.80-3.00 (m, 2H, CH₂-Ar), 1.45 (s, 9H, C(CH₃)₃). Note: Actual shifts may vary.
¹³C NMR Spectroscopy Predicted chemical shifts (ppm) in CDCl₃: δ 178 (C=O, acid), 156 (C=O, Boc), 138 (Ar-C), 129 (Ar-CH), 128 (Ar-CH), 126 (Ar-CH), 80 (C(CH₃)₃), 50 (CH-COOH), 45 (CH₂-NH), 38 (CH₂-Ar), 28 (C(CH₃)₃). Note: Actual shifts may vary.[4][5]
Infrared (IR) Spectroscopy Characteristic absorption bands (cm⁻¹): 3300-2500 (O-H stretch, carboxylic acid), 2975-2845 (C-H stretch, alkyl), 1725-1700 (C=O stretch, carboxylic acid), ~1690 (C=O stretch, carbamate), ~1520 (N-H bend).
Mass Spectrometry (MS) Expected m/z for [M+H]⁺: 280.15. Fragmentation patterns would show loss of the Boc group (-100) and other characteristic fragments.

Synthesis of (S)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic Acid

The most common and efficient method for the synthesis of (S)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic acid involves the N-protection of the corresponding free amine, (S)-3-amino-2-benzylpropanoic acid, using di-tert-butyl dicarbonate ((Boc)₂O). This reaction is typically carried out under basic conditions.

Experimental Protocol: N-Boc Protection

This protocol is a general procedure and may require optimization for specific laboratory conditions.

Materials:

  • (S)-3-amino-2-benzylpropanoic acid

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium bicarbonate (NaHCO₃) or another suitable base (e.g., triethylamine, NaOH)

  • Solvent: A mixture of water and a miscible organic solvent like tetrahydrofuran (THF), dioxane, or acetone.

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Saturated aqueous sodium chloride solution (brine)

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolution: Dissolve (S)-3-amino-2-benzylpropanoic acid (1 equivalent) in a mixture of water and THF (or another suitable solvent) containing sodium bicarbonate (2-3 equivalents). Stir the mixture at room temperature until the starting material is fully dissolved.

  • Addition of (Boc)₂O: To the stirred solution, add a solution of di-tert-butyl dicarbonate (1.1-1.2 equivalents) in THF dropwise.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, remove the organic solvent (THF) under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 with 1 M HCl.

    • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude (S)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic acid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure product as a white solid.[6]

Applications in Drug Development

The unique structural characteristics of (S)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic acid make it a valuable building block in the synthesis of peptidomimetics and other small molecules with therapeutic potential. The benzyl group can engage in hydrophobic or π-stacking interactions within protein binding pockets, while the chiral backbone provides a scaffold for the precise spatial arrangement of other functional groups.

Solid-Phase Peptide Synthesis (SPPS)

(S)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic acid is a key component in Boc-based solid-phase peptide synthesis (SPPS).[1] The Boc group provides temporary protection of the α-amino group, allowing for the sequential addition of amino acids to a growing peptide chain attached to a solid support. The hydrophobicity imparted by the benzyl side chain can be crucial for the biological activity of the final peptide, influencing its binding affinity and membrane permeability.

SPPS_Workflow Resin Solid Support (e.g., Merrifield Resin) A1 Attach first Boc-amino acid Resin->A1 Resin_A1 Boc-AA-Resin A1->Resin_A1 Deprotection1 Boc Deprotection (TFA in DCM) Resin_A1->Deprotection1 FreeAmine1 H₂N-AA-Resin Deprotection1->FreeAmine1 Coupling Couple with (S)-2-benzyl-3-(Boc-amino)propanoic acid (DCC, HOBt) FreeAmine1->Coupling Dipeptide Boc-Peptide-Resin Coupling->Dipeptide Deprotection2 Repeat Deprotection Dipeptide->Deprotection2 Elongation Repeat Coupling Cycles Deprotection2->Elongation ProtectedPeptide Protected Peptide-Resin Elongation->ProtectedPeptide Cleavage Cleavage from Resin (e.g., HF) ProtectedPeptide->Cleavage Peptide Purified Peptide Cleavage->Peptide

References

Methodological & Application

Application Notes and Protocols for Boc Deprotection using TFA/DCM

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized amine-protecting group in organic synthesis, particularly in peptide synthesis, due to its stability in various reaction conditions and its facile cleavage under acidic conditions.[1][2] Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard and highly effective reagent system for the removal of the Boc group.[3] This document provides detailed protocols for Boc deprotection in both solution and solid-phase synthesis, along with data on reaction conditions and potential side reactions to guide researchers in optimizing this crucial transformation.

Reaction Mechanism

The deprotection of a Boc-protected amine with TFA proceeds via an acid-catalyzed cleavage. The mechanism involves the following key steps:[4]

  • Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.[4]

  • Carbocation Formation: The protonated intermediate is unstable and fragments, leading to the formation of a stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate.[4]

  • Decarboxylation: The carbamic acid is unstable and readily undergoes decarboxylation to release carbon dioxide and the free amine.[4]

  • Salt Formation: The newly liberated amine is then protonated by the excess TFA in the reaction mixture to form the corresponding trifluoroacetate salt.[4]

A key consideration in this reaction is the fate of the tert-butyl cation. This reactive electrophile can lead to side reactions, particularly the alkylation of nucleophilic residues such as tryptophan and methionine.[5] To mitigate this, scavengers are often added to the reaction mixture to trap the tert-butyl cation.[5]

Boc_Deprotection_Mechanism cluster_0 Boc Deprotection Mechanism with TFA Boc_Amine Boc-Protected Amine (R-NH-Boc) Protonated_Boc Protonated Boc Group Boc_Amine->Protonated_Boc + TFA Carbamic_Acid Carbamic Acid Intermediate (R-NH-COOH) Protonated_Boc->Carbamic_Acid - tert-Butyl Cation tBu_Cation tert-Butyl Cation Protonated_Boc->tBu_Cation Free_Amine Free Amine (R-NH2) Carbamic_Acid->Free_Amine - CO2 CO2 CO2 Carbamic_Acid->CO2 Amine_Salt Amine TFA Salt (R-NH3+ TFA-) Free_Amine->Amine_Salt + TFA Isobutylene Isobutylene tBu_Cation->Isobutylene - H+ Trapped_Cation Trapped Cation tBu_Cation->Trapped_Cation + Scavenger TFA TFA Scavenger Scavenger Solution_Phase_Workflow cluster_1 Solution-Phase Boc Deprotection Workflow Start Start Dissolve Dissolve Boc-amine in DCM Start->Dissolve Cool Cool to 0°C Dissolve->Cool Add_TFA Add TFA (20-50%) Cool->Add_TFA React Stir at RT (0.5-4h) Add_TFA->React Monitor Monitor by TLC/LC-MS React->Monitor Monitor->React Incomplete Workup Work-up Monitor->Workup Complete Free_Amine_Workup Aqueous NaHCO3 wash, dry, concentrate Workup->Free_Amine_Workup Free Amine TFA_Salt_Workup Concentrate, precipitate with ether, filter Workup->TFA_Salt_Workup TFA Salt Purify Purify (optional) Free_Amine_Workup->Purify TFA_Salt_Workup->Purify End End Purify->End Solid_Phase_Workflow cluster_2 Solid-Phase Boc Deprotection Workflow Start Start with Boc-Peptide-Resin Swell Swell resin in DCM Start->Swell Wash1 Wash with DCM Swell->Wash1 Deprotection Treat with TFA/DCM (2x) Wash1->Deprotection Wash2 Wash with DCM Deprotection->Wash2 Neutralize Wash with DIPEA/DCM Wash2->Neutralize Wash3 Wash with DCM Neutralize->Wash3 End Ready for next coupling Wash3->End

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis Using Boc-Phe-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the solid-phase peptide synthesis (SPPS) of peptides utilizing N-tert-butyloxycarbonyl-L-phenylalanine (Boc-Phe-OH). The Boc/Bzl protection strategy remains a robust and valuable method for the synthesis of peptides, particularly for complex sequences or those requiring specific side-chain protection schemes.

Introduction to Boc-Based Solid-Phase Peptide Synthesis

Solid-phase peptide synthesis, a technique pioneered by R.B. Merrifield, revolutionized the synthesis of peptides by anchoring the C-terminal amino acid to an insoluble resin support.[1] The Boc strategy employs the acid-labile tert-butyloxycarbonyl (Boc) group for the temporary protection of the α-amino group of the amino acids.[1][2] The synthesis cycle involves the sequential addition of Nα-Boc protected amino acids to the growing peptide chain.[2]

The key steps in each cycle are:

  • Deprotection: Removal of the Nα-Boc group with a moderately strong acid, typically trifluoroacetic acid (TFA).[3][4]

  • Neutralization: Neutralization of the resulting N-terminal ammonium salt to the free amine using a hindered organic base like diisopropylethylamine (DIEA).[4][5]

  • Coupling: Formation of the peptide bond by activating the carboxyl group of the incoming Boc-amino acid and reacting it with the free N-terminal amine of the resin-bound peptide.[6]

Side-chain functional groups are protected by more acid-stable groups, such as benzyl (Bzl) ethers, which are removed during the final cleavage step with a strong acid like anhydrous hydrogen fluoride (HF).[7][8]

Experimental Protocols

This section details the manual protocol for the incorporation of Boc-Phe-OH into a peptide sequence on a Merrifield resin.

2.1. Materials and Reagents

Reagent/MaterialGrade
Merrifield Resin (1% DVB, 100-200 mesh)Peptide Synthesis Grade
Boc-Phe-OHPeptide Synthesis Grade
Dichloromethane (DCM)Peptide Synthesis Grade
N,N-Dimethylformamide (DMF)Peptide Synthesis Grade
Trifluoroacetic acid (TFA)Peptide Synthesis Grade
Diisopropylethylamine (DIEA)Peptide Synthesis Grade
Isopropanol (IPA)ACS Grade
Methanol (MeOH)ACS Grade
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)Peptide Synthesis Grade
1-Hydroxybenzotriazole (HOBt)Peptide Synthesis Grade
N,N'-Dicyclohexylcarbodiimide (DCC)Peptide Synthesis Grade
Anhydrous Hydrogen Fluoride (HF)High Purity
AnisoleReagent Grade
Diethyl etherACS Grade

2.2. Resin Preparation and First Amino Acid Attachment (Esterification)

This protocol describes the attachment of the first amino acid, Boc-Phe-OH, to the Merrifield resin via the Gisin method (cesium salt).[4]

  • Resin Swelling: Swell 1 g of Merrifield resin (substitution level, e.g., 0.8 mmol/g) in 10 mL of DCM for at least 30 minutes in a peptide synthesis vessel.[5]

  • Formation of Cesium Salt: In a separate flask, dissolve Boc-Phe-OH (2 equivalents relative to resin substitution) in a mixture of methanol and water. Neutralize the solution with an aqueous solution of cesium carbonate until a pH of 7.0 is reached.

  • Solvent Evaporation: Remove the solvent under reduced pressure to obtain the Boc-Phe-OH cesium salt.

  • Attachment to Resin: Dissolve the dried cesium salt in a minimal amount of DMF. Add this solution to the swollen resin.

  • Reaction: Heat the mixture to 50°C and agitate for 12-24 hours.[2]

  • Washing: Wash the resin sequentially with DMF (3 x 10 mL), DMF/water (1:1) (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).[2]

  • Drying: Dry the resin under vacuum.

  • Loading Determination: Determine the substitution level of the resin using a method like the picric acid test.

2.3. Peptide Elongation Cycle

The following steps are repeated for each subsequent amino acid to be added to the peptide chain.

2.3.1. Deprotection of the Boc Group

  • Swell the resin: Swell the peptide-resin in DCM (10 mL/g of resin) for 30 minutes.

  • Pre-wash: Add a solution of 50% TFA in DCM and agitate for 5 minutes. Drain the solution.[4]

  • Deprotection: Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes at room temperature.[4][5]

  • Washing: Drain the TFA solution and wash the resin thoroughly with DCM (3 x 10 mL), IPA (2 x 10 mL), and finally DCM (3 x 10 mL) to remove residual acid.[4][5]

2.3.2. Neutralization

  • Base Treatment: Add a solution of 10% DIEA in DCM (10 mL/g of resin) to the resin and agitate for 2 minutes. Drain the solution.[5]

  • Repeat: Repeat the neutralization step one more time.

  • Washing: Wash the resin thoroughly with DCM (3-5 x 10 mL) to remove excess base.[5]

2.3.3. Coupling of the Next Boc-Amino Acid

This protocol utilizes HBTU as the coupling reagent.

  • Pre-activation: In a separate vessel, dissolve the incoming Boc-amino acid (3-4 equivalents relative to the resin substitution) and HBTU (3-4 equivalents) in a minimal amount of DMF. Add DIEA (6-8 equivalents) to the solution and allow it to pre-activate for 1-5 minutes.[9]

  • Coupling: Add the pre-activated amino acid solution to the swollen and neutralized peptide-resin.[9]

  • Reaction: Agitate the mixture at room temperature for 1-2 hours.[9]

  • Monitoring: Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser (ninhydrin) test. A negative result (no blue color) indicates the absence of free primary amines and a complete reaction.[5]

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 x 10 mL) followed by DCM (3-5 x 10 mL).[9]

2.4. Final Cleavage and Deprotection

The final step involves the cleavage of the peptide from the resin and the removal of side-chain protecting groups using a strong acid like anhydrous HF.[7][8]

Safety Precaution: Anhydrous hydrogen fluoride (HF) is extremely toxic and corrosive and must be handled with extreme care in a specialized HF-resistant apparatus within a well-ventilated fume hood. Appropriate personal protective equipment is mandatory.[10]

  • Drying: Dry the peptide-resin thoroughly under high vacuum.

  • Scavengers: Place the dried peptide-resin in the HF cleavage apparatus and add scavengers (e.g., anisole, p-cresol) to trap the carbocations generated during cleavage.[2]

  • Cooling: Cool the reaction vessel to 0°C.

  • HF Addition: Carefully condense anhydrous HF into the reaction vessel.

  • Cleavage Reaction: Stir the mixture at 0°C for 1-2 hours.[2]

  • HF Removal: Remove the HF by evaporation under a stream of nitrogen.

  • Peptide Precipitation: Wash the cleaved peptide and resin mixture with cold diethyl ether to precipitate the crude peptide.[11]

  • Collection: Filter and collect the crude peptide.

Data Presentation

Table 1: Summary of a Standard Boc-SPPS Cycle for Boc-Phe-OH

StepReagents and SolventsTime (minutes)Equivalents (relative to resin substitution)
SwellingDCM30-
Deprotection (Pre-wash)50% TFA in DCM5-
Deprotection50% TFA in DCM20-30-
WashingDCM, IPA~15-
Neutralization10% DIEA in DCM2 x 2-
WashingDCM~10-
Coupling (Pre-activation)Boc-AA, HBTU, DIEA in DMF1-53-4 (Boc-AA), 3-4 (HBTU), 6-8 (DIEA)
Coupling (Reaction)-60-120-
WashingDMF, DCM~15-

Table 2: Common Coupling Reagents for Boc-SPPS

Coupling ReagentClassKey Features
HBTUAminium SaltHigh coupling efficiency, forms stable active esters.[6]
HATUAminium SaltHighly efficient, particularly for hindered amino acids.[9]
DCCCarbodiimideOne of the original coupling reagents, effective but can form insoluble urea byproduct.[6]
DICCarbodiimideSoluble urea byproduct, useful for automated synthesis.[12]

Mandatory Visualizations

Boc_SPPS_Workflow Resin Merrifield Resin Swell Swell Resin (DCM) Resin->Swell Attach Attach Boc-Phe-OH Swell->Attach PeptideResin Boc-Phe-Resin Attach->PeptideResin Deprotection Boc Deprotection (50% TFA/DCM) PeptideResin->Deprotection Neutralization Neutralization (10% DIEA/DCM) Deprotection->Neutralization Coupling Coupling (Boc-AA, HBTU/DIEA) Neutralization->Coupling ElongatedPeptide Boc-AA-Phe-Resin Coupling->ElongatedPeptide Repeat Repeat Cycle ElongatedPeptide->Repeat Cleavage Final Cleavage (HF, Scavengers) ElongatedPeptide->Cleavage Repeat->Deprotection CrudePeptide Crude Peptide Cleavage->CrudePeptide

Caption: General workflow for solid-phase peptide synthesis using Boc-Phe-OH.

Boc_Deprotection_Mechanism BocPeptide Boc-NH-CHR-CO-Resin tert-Butyloxycarbonyl Protected Peptide Protonation Protonated Boc-Peptide BocPeptide->Protonation + H+ (from TFA) TFA TFA Trifluoroacetic Acid Carbocation tert-Butyl Cation Protonation->Carbocation CarbamicAcid Carbamic Acid Intermediate Protonation->CarbamicAcid Isobutylene Isobutylene Carbocation->Isobutylene - H+ DeprotectedPeptide H3N+-CHR-CO-Resin Deprotected Peptide (TFA Salt) CarbamicAcid->DeprotectedPeptide CO2 CO2 CarbamicAcid->CO2

Caption: Mechanism of Boc group deprotection using Trifluoroacetic Acid (TFA).

Peptide_Coupling_Mechanism BocAA Boc-AA-COOH Boc-Amino Acid ActiveEster Boc-AA-OBt Active Ester BocAA->ActiveEster + HBTU HBTU HBTU Coupling Reagent HBTU->ActiveEster Tetrahedral Tetrahedral Intermediate ActiveEster->Tetrahedral + H2N-Peptide-Resin PeptideResin H2N-Peptide-Resin Deprotected Peptide-Resin PeptideResin->Tetrahedral CoupledPeptide Boc-AA-NH-Peptide-Resin Coupled Peptide-Resin Tetrahedral->CoupledPeptide

References

Coupling Reagents for Boc SPPS: A Detailed Guide to HBTU, HATU, and DCC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of three common coupling reagents in tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS): HBTU, HATU, and DCC. The selection of an appropriate coupling reagent is critical for the successful synthesis of peptides, directly impacting yield, purity, and the stereochemical integrity of the final product. This guide offers a comparative overview of these reagents, experimental protocols, and insights into their mechanisms of action to aid in the strategic design and optimization of peptide synthesis.

Introduction to Coupling Reagents in Boc SPPS

Boc SPPS is a widely utilized strategy for the chemical synthesis of peptides. The core of this methodology lies in the iterative formation of peptide bonds between a resin-bound peptide chain and an incoming Nα-Boc-protected amino acid. This process requires the activation of the C-terminal carboxyl group of the incoming amino acid to facilitate its reaction with the N-terminal amine of the peptide chain. Coupling reagents are the activators that drive this critical step.

The ideal coupling reagent should promote rapid and efficient peptide bond formation while minimizing side reactions, most notably racemization of the chiral amino acid centers.[1] The three reagents discussed herein—HBTU, HATU, and DCC—represent different classes of coupling agents with distinct characteristics in terms of reactivity, handling, and propensity for side reactions.

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a popular aminium/uronium salt-based coupling reagent known for its high efficiency and relatively low cost.[2]

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is another aminium/uronium salt that is structurally similar to HBTU but generally exhibits higher reactivity and lower racemization rates, making it a preferred choice for challenging sequences.[3]

DCC (N,N'-Dicyclohexylcarbodiimide) is a classical and cost-effective carbodiimide-based coupling reagent. While widely used, it is more prone to racemization and the formation of an insoluble byproduct, dicyclohexylurea (DCU).[4][5] To mitigate racemization, DCC is almost always used in conjunction with an additive, such as 1-hydroxybenzotriazole (HOBt).[3]

Comparative Performance of Coupling Reagents

The choice of coupling reagent can significantly influence the outcome of a peptide synthesis. The following tables summarize the performance characteristics of HBTU, HATU, and DCC/HOBt. It is important to note that direct, side-by-side quantitative comparisons in Boc SPPS are not extensively documented in the literature; much of the comparative data is derived from studies using the Fmoc SPPS strategy. However, the general trends in reactivity and efficiency are largely translatable.

Quantitative Comparison of Racemization Levels

Racemization is a critical side reaction that can compromise the biological activity of the synthesized peptide. The data below, primarily from Fmoc-based model systems, provides a general comparison of the racemization potential of the different coupling reagents.

Coupling Reagent/Method% D-Isomer (Epimerization)Reference(s)
HBTU1.5 - 5.0%[6]
HATU0.5 - 2.0%[6]
DCC/HOBt0.5 - 2.5%[6]

Note: The level of racemization is highly dependent on the specific amino acid sequence, the base used, and the reaction conditions.

Qualitative Performance and Side Reaction Profile
ParameterHBTUHATUDCC/HOBt
Coupling Efficiency HighVery HighModerate to High
Reaction Speed FastVery FastSlower
Cost ModerateHighLow
Solubility of Byproducts Good (Tetramethylurea is soluble)Good (Tetramethylurea is soluble)Poor (DCU is insoluble)
Primary Side Reaction(s) Guanidinylation of the N-terminusGuanidinylation of the N-terminusN-acylurea formation, Racemization

Mechanisms of Action and Experimental Workflows

Understanding the mechanism by which each coupling reagent activates the carboxylic acid is key to optimizing reaction conditions and troubleshooting potential issues.

Boc SPPS General Workflow

The following diagram illustrates the cyclical nature of Boc SPPS. Each cycle extends the peptide chain by one amino acid.

Resin Start: Resin Deprotection 1. Boc Deprotection (TFA in DCM) Resin->Deprotection Neutralization 2. Neutralization (DIEA in DCM/DMF) Deprotection->Neutralization Coupling 3. Amino Acid Coupling Neutralization->Coupling Wash 4. Washing (DCM/DMF) Coupling->Wash Repeat Another Cycle? Wash->Repeat Repeat->Deprotection Yes Final_Cleavage Final Cleavage (e.g., HF, TFMSA) Repeat->Final_Cleavage No

A typical workflow for a single coupling cycle in Boc-SPPS.
HBTU Activation Mechanism

HBTU activates a carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then converted to an HOBt-ester. This active ester readily reacts with the N-terminal amine of the peptide chain to form the peptide bond.

cluster_0 Activation cluster_1 Coupling Boc_AA Boc-Amino Acid (Carboxylate) Active_Ester OBt-Active Ester Boc_AA->Active_Ester + HBTU HBTU HBTU TMU Tetramethylurea HBTU->TMU byproduct Peptide_Bond Peptide Bond Formation Active_Ester->Peptide_Bond + H₂N-Peptide-Resin Peptide_Resin H₂N-Peptide-Resin

Simplified activation and coupling mechanism using HBTU.
HATU Activation Mechanism

The mechanism of HATU is similar to that of HBTU, but it involves the formation of a more reactive OAt-active ester due to the presence of the 7-azabenzotriazole moiety. This enhanced reactivity leads to faster coupling and reduced racemization.[3]

cluster_0 Activation cluster_1 Coupling Boc_AA Boc-Amino Acid (Carboxylate) Active_Ester OAt-Active Ester Boc_AA->Active_Ester + HATU HATU HATU TMU Tetramethylurea HATU->TMU byproduct Peptide_Bond Peptide Bond Formation Active_Ester->Peptide_Bond + H₂N-Peptide-Resin Peptide_Resin H₂N-Peptide-Resin

Simplified activation and coupling mechanism using HATU.
DCC/HOBt Activation Mechanism

DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and can rearrange to an unreactive N-acylurea. HOBt is added to trap the O-acylisourea, forming a more stable HOBt-active ester that then reacts with the amine.

cluster_0 Activation cluster_1 Coupling Boc_AA Boc-Amino Acid O_Acylisourea O-Acylisourea Intermediate Boc_AA->O_Acylisourea + DCC DCC DCC HOBt_Ester HOBt-Active Ester O_Acylisourea->HOBt_Ester + HOBt DCU DCU (byproduct) O_Acylisourea->DCU HOBt HOBt Peptide_Bond Peptide Bond Formation HOBt_Ester->Peptide_Bond + H₂N-Peptide-Resin Peptide_Resin H₂N-Peptide-Resin

Simplified activation and coupling mechanism using DCC/HOBt.

Experimental Protocols

The following are generalized protocols for a single coupling cycle in manual Boc SPPS. The quantities of reagents are based on the initial loading of the resin.

Protocol 1: HBTU Coupling

Materials:

  • Resin with N-terminal deprotected peptide

  • Boc-protected amino acid

  • HBTU

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Resin Preparation: Ensure the resin is swollen and the N-terminal Boc group has been removed and neutralized.

  • Activation Solution: In a separate vessel, dissolve the Boc-protected amino acid (2-4 equivalents) and HBTU (2-4 equivalents) in DMF.

  • Coupling: Add DIEA (4-8 equivalents) to the activation solution and immediately add the mixture to the resin.

  • Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: Monitor the reaction progress using the Kaiser (ninhydrin) test. A negative test (yellow beads) indicates the completion of the coupling.

  • Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF and DCM.

Protocol 2: HATU Coupling

Materials:

  • Resin with N-terminal deprotected peptide

  • Boc-protected amino acid

  • HATU

  • DIEA

  • DMF

  • DCM

Procedure:

  • Resin Preparation: Ensure the resin is swollen and the N-terminal Boc group has been removed and neutralized.

  • Pre-activation: In a separate vessel, dissolve the Boc-protected amino acid (2-4 equivalents) and HATU (2-4 equivalents) in DMF. Add DIEA (4-8 equivalents) and allow the mixture to pre-activate for 1-5 minutes.

  • Coupling: Add the pre-activated amino acid solution to the resin.

  • Reaction: Agitate the reaction mixture at room temperature for 30 minutes to 1 hour.

  • Monitoring: Monitor the reaction progress using the Kaiser test.

  • Washing: Upon completion, drain the reaction solution and wash the resin extensively with DMF and DCM.

Protocol 3: DCC/HOBt Coupling

Materials:

  • Resin with N-terminal deprotected peptide

  • Boc-protected amino acid

  • DCC

  • HOBt

  • DMF

  • DCM

Procedure:

  • Resin Preparation: Ensure the resin is swollen and the N-terminal Boc group has been removed and neutralized.

  • Coupling Solution Preparation: In a separate vessel, dissolve the Boc-protected amino acid (2-3 equivalents) and HOBt (2-3 equivalents) in DMF.

  • Coupling: Add the amino acid/HOBt solution to the resin. Then, add DCC (2-3 equivalents, dissolved in a small amount of DCM or DMF) to the resin suspension.

  • Reaction: Agitate the mixture at room temperature for 1-4 hours. The formation of a white precipitate (DCU) will be observed.

  • Monitoring: Monitor the reaction progress using the Kaiser test.

  • Washing: After the coupling is complete, drain the reaction vessel and wash the resin extensively with DMF and DCM to remove soluble reagents and the DCU byproduct. Additional washes may be necessary to remove all of the insoluble DCU.

Conclusion

The choice between HBTU, HATU, and DCC/HOBt for Boc SPPS depends on a balance of factors including the complexity of the peptide sequence, the desired purity, and cost considerations. For routine and cost-sensitive syntheses, DCC/HOBt remains a viable option, provided that care is taken to manage the formation of byproducts and the potential for racemization. HBTU offers a more efficient and cleaner alternative for a wide range of applications. For the most challenging syntheses, including those with sterically hindered amino acids or sequences prone to aggregation, HATU is often the reagent of choice due to its superior reactivity and ability to suppress side reactions. By understanding the characteristics and applying the appropriate protocols for each reagent, researchers can enhance the success and efficiency of their peptide synthesis endeavors.

References

Application Notes and Protocols for the Incorporation of 2-benzyl-3-((tert-butoxycarbonyl)amino)propanoic Acid into Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy in modern drug discovery and chemical biology. These modifications can enhance peptide stability against enzymatic degradation, modulate receptor affinity and selectivity, and introduce novel functionalities.[1] This document provides detailed application notes and experimental protocols for the successful incorporation of the unnatural amino acid, 2-benzyl-3-((tert-butoxycarbonyl)amino)propanoic acid, into peptides using solid-phase peptide synthesis (SPPS).

This compound, a β-amino acid, is a valuable building block for creating peptidomimetics with unique structural and biological properties.[2] The presence of a benzyl group on the α-carbon introduces steric bulk and hydrophobicity, which can influence peptide conformation and interaction with biological targets.[2][3] The tert-butoxycarbonyl (Boc) protecting group on the β-amino group allows for its use in the well-established Boc/Bzl SPPS strategy.[4][5]

These application notes will address the specific challenges associated with the steric hindrance of this amino acid and provide optimized protocols to ensure high coupling efficiency and peptide purity.

Applications of Peptides Containing this compound

Peptides incorporating β-amino acids like this compound often exhibit enhanced resistance to proteolytic degradation, a critical attribute for therapeutic peptides.[6] The benzyl side chain can contribute to increased hydrophobicity, potentially improving membrane permeability and influencing protein-protein interactions.[2][3]

Potential applications for peptides containing this unnatural amino acid include:

  • Antimicrobial Peptides: The conformational constraints and hydrophobic character introduced by this amino acid can be leveraged in the design of potent antimicrobial peptides.[7][8]

  • GPCR Ligands: Peptides containing β-amino acids have been successfully developed as agonists and antagonists for G-protein coupled receptors (GPCRs), a major class of drug targets.[1][7]

  • Enzyme Inhibitors: The unique backbone conformation can be exploited to design peptides that inhibit specific enzymes.

  • Anti-Angiogenic Agents: Modification of bioactive peptides with β-amino acids has been shown to yield potent anti-angiogenic agents.[1]

Signaling Pathways

While specific signaling pathways for peptides containing this compound are sequence-dependent, a common mechanism of action for bioactive peptides is the modulation of G-protein coupled receptor (GPCR) signaling. A generalized GPCR signaling cascade is depicted below. The binding of a peptide ligand to a GPCR can activate heterotrimeric G-proteins, leading to the production of second messengers like cAMP or IP3/DAG, which in turn regulate various cellular processes.

GPCR_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Peptide Peptide Ligand GPCR GPCR Peptide->GPCR Binding G_protein G-Protein (αβγ) GPCR->G_protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production PKA Protein Kinase A Second_Messenger->PKA Activation Target_Protein Target Protein PKA->Target_Protein Phosphorylation Cellular_Response Cellular Response Target_Protein->Cellular_Response Regulation

Caption: Generalized G-protein coupled receptor (GPCR) signaling pathway.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValue
CAS Number 262301-38-2 (for the (R)-enantiomer)[9]
Molecular Formula C15H21NO4
Molecular Weight 279.33 g/mol
Appearance Solid
Melting Point 94-102 °C[9]
Boiling Point 441.3 ± 38.0 °C at 760 mmHg[9]
Table 2: Representative Quantitative Data for Boc-SPPS

The following table presents typical values for key parameters in Boc-SPPS. These can vary depending on the peptide sequence, length, and specific synthesis conditions.

ParameterTypical ValueMethod of Determination
Resin Loading Efficiency 0.5 - 0.8 mmol/gQuantitative amino acid analysis after hydrolysis
Per-cycle Coupling Efficiency >99%Kaiser (Ninhydrin) Test[10]
Overall Crude Peptide Yield 60 - 80%Gravimetric analysis after cleavage and precipitation[10]
Final Peptide Purity (after HPLC) >95%Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)[10]
Table 3: Comparison of Coupling Reagents for Sterically Hindered Amino Acids
Coupling ReagentActivated SpeciesReactivityRacemization RiskNotes
DCC/HOBt O-acylisoureaModerateLowStandard, but may be insufficient for highly hindered residues.
HBTU/DIPEA OBt esterHighLowEffective for many sterically hindered couplings.[11]
HATU/DIPEA OAt esterVery HighVery LowHighly efficient for hindered couplings with rapid reaction times.[11]
PyBOP/DIPEA O-benzotriazolyl esterHighLowA phosphonium salt-based reagent, also very effective.[12]

Experimental Protocols

The following protocols are based on the Boc/Bzl strategy for SPPS. Due to the steric hindrance of the benzyl group in this compound, optimized coupling conditions are recommended.

Materials and Reagents
  • This compound

  • Merrifield resin (1% DVB, 100-200 mesh)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • N-Methyl-2-pyrrolidone (NMP), peptide synthesis grade (optional, for difficult couplings)

  • Trifluoroacetic acid (TFA), reagent grade

  • Diisopropylethylamine (DIEA), peptide synthesis grade

  • Coupling reagents (e.g., HATU, HBTU)

  • Scavengers for cleavage (e.g., anisole, thioanisole)

  • Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for final cleavage

  • Diethyl ether, cold

  • Piperidine (for optional Fmoc-based synthesis)

Experimental Workflow for a Single Coupling Cycle

SPPS_Workflow Resin Peptide-Resin Swell 1. Resin Swelling (DCM, 30 min) Resin->Swell Deprotection 2. Boc Deprotection (50% TFA in DCM, 30 min) Swell->Deprotection Wash_1 3. Wash (DCM) Deprotection->Wash_1 Neutralization 4. Neutralization (10% DIEA in DCM) Wash_1->Neutralization Wash_2 5. Wash (DCM, DMF) Neutralization->Wash_2 Coupling 6. Coupling (Boc-AA, HATU, DIEA in DMF) Wash_2->Coupling Wash_3 7. Wash (DMF, DCM) Coupling->Wash_3 Kaiser 8. Kaiser Test Wash_3->Kaiser Recouple Recouple Kaiser->Recouple Positive Next_Cycle Next Cycle Kaiser->Next_Cycle Negative Recouple->Coupling

Caption: Workflow for a single Boc-SPPS coupling cycle.

Protocol 1: Standard Boc-SPPS Cycle

This protocol outlines a single coupling cycle for incorporating an amino acid.

  • Resin Swelling: a. Place the appropriate amount of peptide-resin in a reaction vessel. b. Add DCM to swell the resin for at least 30 minutes.[4] c. Drain the DCM.

  • Boc Deprotection: a. Add a solution of 50% TFA in DCM to the resin. b. Agitate the mixture for 30 minutes at room temperature.[10] c. Drain the TFA solution. d. Wash the resin thoroughly with DCM (3-5 times).

  • Neutralization: a. Wash the resin with a solution of 10% DIEA in DCM (2 times, 5 minutes each).[10] b. Wash the resin with DCM (3 times) to remove excess DIEA.

  • Amino Acid Coupling (Standard): a. In a separate vessel, dissolve the next Boc-protected amino acid (3 equivalents relative to the initial resin loading) and a coupling agent like HBTU (2.9 equivalents) in DMF. b. Add DIEA (6 equivalents) and allow the mixture to pre-activate for 2-5 minutes. c. Add the activated amino acid solution to the neutralized resin. d. Agitate the reaction mixture for 2-4 hours at room temperature. e. Monitor the completion of the reaction using the Kaiser test. If the test is positive, proceed to Protocol 2. f. Once the coupling is complete, drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

Protocol 2: Optimized Coupling for this compound (Double Coupling with HATU)

This protocol is recommended for the sterically hindered this compound to ensure high coupling efficiency.[12]

  • First Coupling: a. Following the neutralization step in Protocol 1, wash the resin thoroughly with DMF. b. In a separate vessel, pre-activate this compound (4 equivalents relative to resin loading). Dissolve the amino acid, HATU (3.9 equivalents), and DIEA (8 equivalents) in DMF. Allow for pre-activation for 1-5 minutes.[12] c. Add the activated amino acid solution to the resin. d. Allow the coupling reaction to proceed for 45-60 minutes.[12] e. Drain the coupling solution and wash the resin with DMF.

  • Second Coupling (Recoupling): a. Repeat steps 1b through 1d with a fresh solution of activated amino acid. b. After the second coupling, wash the resin with DMF (3 times) and DCM (3 times). c. Perform a Kaiser test to confirm the completion of the coupling. If the test is still positive, capping of the unreacted amines may be necessary.

Protocol 3: Final Peptide Cleavage and Deprotection (HF Method)

Caution: Anhydrous Hydrogen Fluoride (HF) is an extremely corrosive and toxic chemical. This procedure must be performed by trained personnel in a specialized, HF-resistant apparatus within a certified fume hood.

  • Preparation for Cleavage: a. After the final SPPS cycle, remove the N-terminal Boc group using the deprotection protocol. b. Thoroughly dry the peptide-resin under high vacuum. c. Place the dried peptide-resin in the HF cleavage apparatus. d. Add a scavenger, such as anisole (1 mL per gram of resin), to the reaction vessel.

  • HF Cleavage: a. Cool the reaction vessel to 0 °C. b. Condense anhydrous HF into the reaction vessel. c. Stir the mixture at 0 °C for 1-2 hours.

  • Peptide Precipitation and Purification: a. Evaporate the HF under a stream of nitrogen. b. Wash the resin with cold diethyl ether to remove the cleaved protecting groups and scavengers. c. Precipitate the peptide by adding cold diethyl ether. d. Centrifuge the mixture to pellet the crude peptide. e. Wash the peptide pellet with cold diethyl ether. f. Dry the crude peptide under vacuum. g. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). h. Characterize the final peptide by mass spectrometry.

References

Application Notes and Protocols for the Synthesis of Peptidomimetics with Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of peptidomimetics incorporating unnatural amino acids (UAAs). The inclusion of UAAs is a powerful strategy in drug discovery to enhance the therapeutic properties of peptides, such as increased stability against enzymatic degradation, improved potency, and novel functionalities.[1][2] This document covers key synthetic methodologies, including Solid-Phase Peptide Synthesis (SPPS), multicomponent reactions (Ugi and Passerini), and post-synthesis modifications via Click Chemistry.

Solid-Phase Peptide Synthesis (SPPS) of Peptidomimetics with Unnatural Amino Acids

SPPS is the cornerstone technique for assembling peptides containing both natural and unnatural amino acids.[1] The fundamental principle involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[3]

General Workflow for Fmoc-based SPPS

The most common strategy for SPPS is the Fmoc/tBu approach, which involves the use of the acid-labile tert-butyl (tBu) group for side-chain protection and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for α-amino protection.[3]

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Swollen Resin Coupling Amino Acid Coupling Deprotection->Coupling Free N-terminus Washing Washing Coupling->Washing Growing Peptide Chain Washing->Deprotection Repeat for next amino acid Cleavage Cleavage & Deprotection Washing->Cleavage Completed Sequence Purification Purification Cleavage->Purification Crude Peptide Analysis Analysis Purification->Analysis Purified Peptidomimetic

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Experimental Protocol for Manual Fmoc SPPS

This protocol outlines a single coupling cycle for the incorporation of an unnatural amino acid.

Materials:

  • Fmoc-protected unnatural amino acid

  • Rink Amide resin (or other suitable resin)[1]

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)[1]

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Diethyl ether (cold)

  • Cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5)

  • Reaction vessel with a sintered glass filter

Protocol:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.[1]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin and agitate for 5-10 minutes.[1]

    • Drain the solution and repeat the piperidine treatment for another 5-10 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected unnatural amino acid (3-5 equivalents) and coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture at room temperature for 1-2 hours. For sterically hindered UAAs, longer coupling times or double coupling may be necessary.[3]

    • Monitor the reaction completion using a Kaiser test (a negative test indicates a complete reaction).[3]

  • Washing: Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).

  • Repeat: Repeat steps 2-4 for each subsequent amino acid in the sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-4 hours at room temperature.[3]

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[3]

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether.

    • Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Decision Pathway for Coupling Unnatural Amino Acids

The choice of coupling conditions is critical for the successful incorporation of UAAs, especially for those with steric hindrance or unusual side-chain functionalities.

Coupling_Decision Start Unnatural Amino Acid Steric Sterically Hindered? Start->Steric Standard Standard Coupling (HBTU/DIPEA) Steric->Standard No Strong Stronger Coupling (HATU/DIPEA) Extended time / Double coupling Steric->Strong Yes Reactive Reactive Side Chain? Standard->Reactive Strong->Reactive Protected Use Orthogonal Protecting Group Reactive->Protected Yes Proceed Proceed with Coupling Reactive->Proceed No Protected->Proceed

Caption: Decision pathway for selecting coupling conditions for UAAs.

Multicomponent Reactions for Peptidomimetic Synthesis

Multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, are powerful one-pot methods for the rapid synthesis of complex peptidomimetics from simple starting materials.[4]

Ugi Four-Component Reaction (U-4CR)

The Ugi reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide, a key scaffold in many peptidomimetics.[4]

General Reaction Scheme:

R1-CHO + R2-NH2 + R3-COOH + R4-NC → R1-CH(NH-R2)-CO-N(R4)-CO-R3

Protocol for Ugi Reaction:

  • To a solution of the aldehyde (1.0 mmol) and amine (1.0 mmol) in a suitable solvent (e.g., methanol, 5 mL), add the carboxylic acid (1.0 mmol).

  • Stir the mixture at room temperature for 10-15 minutes to allow for imine formation.

  • Add the isocyanide (1.0 mmol) to the reaction mixture.

  • Stir the reaction at room temperature for 24-48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Passerini Three-Component Reaction

The Passerini reaction is used to synthesize α-acyloxy amides (depsipeptides) from an aldehyde, a carboxylic acid, and an isocyanide.[5]

General Reaction Scheme:

R1-CHO + R2-COOH + R3-NC → R1-CH(O-CO-R2)-CO-NH-R3

Protocol for Passerini Reaction:

  • Dissolve the aldehyde (1.0 mmol) and carboxylic acid (1.0 mmol) in a non-polar solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (5 mL).

  • Add the isocyanide (1.0 mmol) to the mixture.

  • Stir the reaction at room temperature for 24-72 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Post-Synthesis Modification: CuAAC Click Chemistry

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a prominent example of "click chemistry," is a highly efficient and selective reaction for modifying peptides and peptidomimetics.[6][7] It is often used for cyclization, labeling, or conjugation.[8]

CuAAC_Workflow Start Peptide with Azide/Alkyne Reagents Add Cu(I) catalyst, Ligand, Reducing Agent Start->Reagents Reaction CuAAC Reaction Reagents->Reaction Purification Purification Reaction->Purification Product Modified Peptidomimetic Purification->Product

Caption: Workflow for CuAAC modification of peptides.

Protocol for On-Resin CuAAC:

  • Synthesize the peptide containing an azide or alkyne-functionalized unnatural amino acid on the solid support.

  • Swell the resin in a mixture of DMF/H2O.

  • Prepare a solution of the corresponding alkyne or azide partner (5-10 equivalents).

  • Prepare the catalyst solution: CuSO4·5H2O (0.5 equivalents) and sodium ascorbate (1.0 equivalent) in DMF/H2O.

  • Add the alkyne/azide solution and the catalyst solution to the resin.

  • Agitate the reaction mixture at room temperature for 12-24 hours.

  • Wash the resin thoroughly with DMF, H2O, and DCM.

  • Proceed with cleavage and purification as described in the SPPS protocol.

Characterization and Purification

4.1. Purification by RP-HPLC:

Crude peptidomimetics are typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column. A linear gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA), is commonly used for elution. Fractions are collected and analyzed for purity.

4.2. Characterization by Mass Spectrometry:

The molecular weight and identity of the purified peptidomimetic are confirmed by mass spectrometry, such as Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF).

Quantitative Data and Biological Evaluation

The incorporation of unnatural amino acids can significantly impact the biological activity of peptides. Below are examples of quantitative data for peptidomimetics containing UAAs.

Table 1: In Vitro Antiproliferative Activity of Somatostatin Analogs [9]

CompoundStructure (D-Phe-c(Cys-Phe-D-Trp-Xxx-Yyy-Cys)-Thr-NH2)Cell LineIC50 (µM)
4C Xxx = Orn, Yyy = AibHT-290.0199
Parent Peptide -HT-29> 10

Aib = α-aminoisobutyric acid

Table 2: Integrin αvβ3 Binding Affinity of RGD Peptidomimetics [10]

CompoundStructureIC50 (nM)
cyclo[DKP-f3-RGD]-PTX (11) Paclitaxel conjugate15.3
c(RGDfV) Reference Peptide1.2

Workflow for Peptidomimetic Drug Discovery

The synthesis of peptidomimetics with unnatural amino acids is a key part of the broader drug discovery process.

Drug_Discovery_Workflow Lead Lead Peptide Identification Synthesis Synthesis of Peptidomimetic Library (with UAAs) Lead->Synthesis Screening High-Throughput Screening Synthesis->Screening Hit Hit Identification Screening->Hit Optimization Lead Optimization (SAR Studies) Hit->Optimization Preclinical Preclinical Studies (In vitro & In vivo) Optimization->Preclinical Clinical Clinical Trials Preclinical->Clinical

References

Application Note: Quantitative Analysis of Boc-L-phenylalanine using Boc-L-phenylalanine-d8 as an Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-butoxycarbonyl-L-phenylalanine (Boc-L-phenylalanine) is a crucial protected amino acid widely utilized as a building block in solid-phase peptide synthesis (SPPS) and the development of peptidomimetics and other pharmaceutical compounds.[1] Accurate quantification of Boc-L-phenylalanine in biological matrices and reaction mixtures is essential for pharmacokinetic studies, process monitoring, and quality control.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides high sensitivity and selectivity for this purpose.[1]

The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for quantitative LC-MS/MS analysis.[1][2] A SIL-IS, such as Boc-L-phenylalanine-d8, possesses nearly identical physicochemical properties to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization.[1] By introducing a known quantity of the deuterated standard into samples at the beginning of the workflow, variations arising from matrix effects, extraction recovery, and instrument response can be accurately normalized.[1][3] This principle, known as isotope dilution mass spectrometry, ensures high accuracy and precision in the final quantitative results.[1] This application note provides a detailed and robust LC-MS/MS method for the quantification of Boc-L-phenylalanine in human plasma using Boc-L-phenylalanine-d8 as an internal standard.

Principle of the Method: Stable Isotope Dilution

The fundamental principle behind using Boc-L-phenylalanine-d8 as an internal standard is stable isotope dilution (SID). A known amount of the heavy-isotope labeled standard is added to the sample at the earliest stage of preparation.[4] The SIL internal standard is chemically identical to the analyte but has a different mass due to the deuterium isotopes. This mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard.[2] Any loss of analyte during sample extraction, purification, and analysis will be accompanied by a proportional loss of the internal standard.[2] Consequently, the ratio of the analyte signal to the internal standard signal remains constant, enabling highly accurate and precise quantification.[2][5]

Experimental Protocols

Materials and Reagents
  • Analyte: Boc-L-phenylalanine (≥98% purity)

  • Internal Standard (IS): Boc-L-phenylalanine-d8 (≥98% purity, ≥98% isotopic enrichment)[1]

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade)[1]

  • Additives: Formic acid (LC-MS grade)[1]

  • Matrix: Blank human plasma (K2EDTA)[1]

  • Equipment: Analytical balance, vortex mixer, centrifuge, calibrated pipettes, 1.5 mL polypropylene tubes.[1]

Preparation of Stock and Working Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of Boc-L-phenylalanine and dissolve it in 10 mL of methanol.[1]

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of Boc-L-phenylalanine-d8 and dissolve it in 1 mL of methanol.[1]

  • Analyte Working Solutions (for Calibration Curve): Prepare a series of working standard solutions by serially diluting the analyte stock solution with a 50:50 mixture of methanol and water. These solutions will be used to spike into the blank plasma to create calibration standards.[1]

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile. This solution will be used for protein precipitation.[1]

Sample Preparation Protocol (Protein Precipitation)

This protocol is designed for the extraction of the analyte and internal standard from plasma samples.[1]

  • Sample Thawing: Thaw plasma samples and quality controls at room temperature.[6]

  • Internal Standard Spiking: To 100 µL of plasma in a 1.5 mL polypropylene tube, add 10 µL of the Boc-L-phenylalanine-d8 working solution (100 ng/mL).[6]

  • Vortex: Vortex the mixture for 10 seconds.[6]

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile to precipitate proteins.[6]

  • Vortex: Vortex the mixture for 1 minute.[2][6]

  • Centrifugation: Centrifuge the samples at 10,000 rpm (or ~10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[6]

  • Supernatant Transfer: Carefully transfer the supernatant to a new 1.5 mL tube.[2][6]

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[6]

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).

  • Vortex and Transfer: Vortex briefly and transfer the solution to an autosampler vial for LC-MS/MS analysis.

G cluster_prep Sample Preparation Workflow plasma 1. 100 µL Plasma Sample spike 2. Spike with 10 µL Boc-L-phenylalanine-d8 plasma->spike precipitate 3. Add 400 µL Acetonitrile (Protein Precipitation) spike->precipitate vortex 4. Vortex precipitate->vortex centrifuge 5. Centrifuge vortex->centrifuge supernatant 6. Transfer Supernatant centrifuge->supernatant evaporate 7. Evaporate to Dryness supernatant->evaporate reconstitute 8. Reconstitute in Mobile Phase evaporate->reconstitute analysis 9. LC-MS/MS Analysis reconstitute->analysis

A streamlined workflow for sample preparation.
LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC):

ParameterValue
Column C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 5 minutes, hold for 1 minute, then re-equilibrate
Flow Rate 0.4 mL/min[7]
Column Temperature 40 °C[7]
Injection Volume 5 µL[7]

Mass Spectrometry (MS):

ParameterValue
Ionization Mode Electrospray Ionization, Positive (ESI+)[7]
Capillary Voltage 3.5 kV[7]
Source Temperature 150 °C[7]
Desolvation Temperature 450 °C[7]
Desolvation Gas Flow 800 L/hr (Nitrogen)[7]
Cone Gas Flow 50 L/hr[7]
Analyzer Mode Multiple Reaction Monitoring (MRM)[7]
Dwell Time 50-100 ms per transition[7]

Data Presentation

Theoretical m/z Values for Precursor Ions

The primary ions to target in ESI+ mode are the protonated molecule [M+H]⁺, as well as potential sodium [M+Na]⁺ and potassium [M+K]⁺ adducts.[7]

IonTheoretical Monoisotopic m/z
Boc-L-phenylalanine [M+H]⁺ 266.14
Boc-L-phenylalanine [M+Na]⁺ 288.12
Boc-L-phenylalanine-d8 [M+H]⁺ 274.19
Boc-L-phenylalanine-d8 [M+Na]⁺ 296.17
MRM Transitions for Quantification

The tert-butoxycarbonyl (BOC) protecting group is labile and influences the primary fragmentation patterns.[7] Common neutral losses from the precursor ion include isobutylene (56 Da) and the entire BOC group (100 Da).[7] The most common fragmentation pathway involves the loss of the BOC group to yield the protonated phenylalanine or phenylalanine-d8 ion.[7]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Boc-L-phenylalanine 266.1120.115
Boc-L-phenylalanine (Qualifier) 266.1166.110
Boc-L-phenylalanine-d8 (IS) 274.2128.115

Note: Collision energies should be optimized for the specific instrument used.

Data Analysis and Quantification

  • Calibration Curve Construction:

    • Prepare a series of calibration standards by spiking known concentrations of Boc-L-phenylalanine into blank plasma.

    • Process these standards alongside the unknown samples using the protocol described above.

    • For each calibration standard, calculate the peak area ratio of the analyte to the internal standard.

    • Plot the peak area ratio against the corresponding concentration of the analyte.

    • Perform a linear regression analysis to generate a calibration curve. A weighting factor of 1/x or 1/x² may be used to ensure accuracy at the lower end of the curve.

  • Quantification of Unknown Samples:

    • Calculate the peak area ratio of the analyte to the internal standard for each unknown sample.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

G cluster_analysis Data Analysis and Quantification integrate 1. Integrate Peak Areas (Analyte & IS) ratio 2. Calculate Peak Area Ratio (Analyte/IS) integrate->ratio plot 3. Plot Ratio vs. Concentration for Standards ratio->plot regression 4. Generate Calibration Curve (Linear Regression) plot->regression interpolate 5. Interpolate Unknown Sample Ratios regression->interpolate quantify 6. Determine Unknown Concentrations interpolate->quantify

Logical flow for data analysis and quantification.

Troubleshooting and Key Considerations

  • In-Source Fragmentation: The BOC group is thermally labile and can undergo fragmentation in the ion source.[7][8] If a significant peak for unprotected phenylalanine is observed, consider reducing the fragmentor or cone voltage, or lowering the source temperature to minimize this effect.[7]

  • Isotope Effect on Retention Time: A small shift in retention time between a deuterated standard and its unlabeled analog is a known chromatographic phenomenon.[7] Deuterated compounds may elute slightly earlier on a reversed-phase column. This is typically a minor shift and can be accounted for by setting an appropriate integration window for both the analyte and the internal standard.[7]

  • Matrix Effects: While a SIL-IS is designed to compensate for matrix effects, severe ion suppression or enhancement can still lead to inaccurate results.[6] If high variability in the internal standard peak area is observed across samples, it may indicate that the IS is not adequately compensating for the matrix effect.[6] A post-extraction spike experiment can be conducted to assess the extent of matrix effects.[6]

  • Stability of Deuterium Labels: The deuterium atoms on the phenyl ring of phenylalanine-d8 are generally stable under typical reversed-phase LC-MS conditions and are not readily exchangeable.[7]

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of Boc-L-phenylalanine in plasma using Boc-L-phenylalanine-d8 as an internal standard. The use of a stable isotope-labeled internal standard is crucial for mitigating variability in sample preparation and analysis, thereby ensuring high accuracy and precision.[5][9] The methodologies and data presented herein can be adapted for the quantification of Boc-L-phenylalanine in various matrices and are applicable to a wide range of research, development, and quality control settings.

References

Application Notes and Protocols for Cleavage of Peptides from Merrifield Resin in Boc Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) utilizing Boc (tert-butyloxycarbonyl) chemistry on Merrifield resin is a fundamental and widely practiced technique for the preparation of synthetic peptides. A critical final step in this methodology is the cleavage of the synthesized peptide from the solid support, coupled with the simultaneous removal of side-chain protecting groups. This process typically requires strong acidic conditions to break the benzyl ester linkage between the C-terminal amino acid and the resin.

The choice of the cleavage cocktail and reaction conditions is paramount to obtaining a high yield and purity of the desired peptide.[1] Improper cleavage can lead to low yields, while excessively harsh conditions or the absence of suitable scavengers can result in undesirable side reactions.[2] During cleavage, reactive carbocations are generated from the protecting groups, which can lead to the alkylation of sensitive amino acid residues such as tryptophan, methionine, and tyrosine.[3] Scavengers are therefore essential components of the cleavage cocktail to trap these reactive species and prevent side reactions.[3][4]

This document provides a comprehensive guide to the various methods for cleaving peptides from Merrifield resin in Boc-based SPPS, complete with detailed protocols and a comparative summary of common cleavage cocktails.

Cleavage Methodologies: A Comparative Overview

The primary reagents for cleaving peptides from Merrifield resin are strong acids, most notably hydrogen fluoride (HF), trifluoromethanesulfonic acid (TFMSA), and trimethylsilyl trifluoromethanesulfonate (TMSOTf).[3][5] The selection of a specific method depends on the peptide sequence, the protecting groups used, and the available laboratory equipment.

Cleavage MethodReagents & Typical ConditionsAdvantagesDisadvantages & Considerations
Standard HF Cleavage Anhydrous HF / anisole or p-cresol (9:1 v/v), 0-5 °C, 30-60 minutes.[1][6]Highly effective and widely used for Boc-SPPS.[1]Requires a specialized, expensive HF-resistant apparatus due to the highly toxic and corrosive nature of HF.[1][3]
Low-High HF Cleavage Low: HF / DMS / p-cresol (25:65:10 v/v/v), 0 °C, 2 hours. High: Anhydrous HF / p-cresol (9:1 v/v), 0 °C, 30-60 minutes.[1][6]Minimizes side reactions by first removing most side-chain protecting groups under milder conditions.[1] Recommended for complex or sensitive peptides.[7]Still requires handling of HF. The two-step process is more time-consuming.[1]
TFMSA Cleavage TFMSA / TFA / m-cresol, 0-5 °C, 1-3 hours.[1][2]Does not require a specialized HF apparatus.[2]TFMSA-cleaved peptides can be prone to salt and scavenger association, requiring careful work-up.[2] Not effective for removing Arg(Tos) or Arg(NO2) protecting groups.
TMSOTf Cleavage TMSOTf / TFA / m-cresol or thioanisole, 0 °C, 1-2 hours.[2][6]Does not require an HF apparatus, produces fewer side reactions, and the products are less hygroscopic than those from TFMSA cleavage.[2]May not efficiently remove certain protecting groups like Arg(Tos).[2]
The Critical Role of Scavengers

During acid-mediated cleavage, highly reactive carbocations are generated from the cleavage of protecting groups (e.g., benzyl, t-butyl cations).[3] These electrophilic species can attack nucleophilic amino acid side chains, leading to undesired modifications.[3] Scavengers are nucleophilic compounds added to the cleavage cocktail to "trap" these carbocations and prevent side reactions.[3][4] The choice of scavenger cocktail is crucial and depends on the amino acid composition of the peptide.[3]

ScavengerTarget Residue(s)Function
Anisole / p-Cresol General, Tyrosine (Tyr), Tryptophan (Trp)General scavenger to suppress alkylation.[3][8]
Thioanisole / p-Thiocresol Cysteine (Cys), Tryptophan (Trp)Prevents reattachment of protecting groups and scavenges cations.
Dimethyl Sulfide (DMS) Methionine (Met)Prevents alkylation of the methionine side chain.[3] Used in low-HF procedures.[3]
Ethanedithiol (EDT) Tryptophan (Trp)Can be used to remove the formyl protecting group from Trp(For) during TMSOTf or low-high HF/TFMSA cleavage.[2][9]

Experimental Protocols

General Pre-Cleavage Preparation:

  • If the peptide contains His(Dnp), the Dnp group must be removed prior to the final cleavage.[9]

  • The N-terminal Boc group must be removed using trifluoroacetic acid (TFA).

  • If the peptide contains Trp(For), the formyl group should be removed, for instance, with piperidine in DMF, before cleavage with standard HF or TFMSA protocols.[9]

  • Thoroughly wash and dry the peptide-resin under vacuum before proceeding with cleavage.

Protocol 1: Standard HF Cleavage

This protocol is suitable for most peptides that do not contain particularly sensitive amino acid residues.

Materials:

  • Dried peptide-resin

  • Anhydrous Hydrogen Fluoride (HF)

  • Scavenger (e.g., anisole or p-cresol)

  • HF cleavage apparatus (Teflon/Kel-F)

  • Teflon-coated stir bar

  • Dry ice/methanol bath

  • Cold diethyl ether or methyl tert-butyl ether (MTBE)

Procedure:

  • Place the dried peptide-resin and a Teflon-coated stir bar into the reaction vessel of the HF apparatus.

  • Add the appropriate scavenger. For most peptides, a mixture of HF and anisole or p-cresol (9:1 v/v) is used.[1][8]

  • Secure the cap onto the reaction vessel and cool it in a dry ice/methanol bath for at least 5 minutes.[2]

  • Carefully distill the required amount of anhydrous HF into the reaction vessel (typically 10 mL per 0.2 mmol of peptide-resin), maintaining the temperature between -5 °C and 0 °C.[2]

  • Stir the reaction mixture at 0-5 °C for 30 to 60 minutes.[2] For peptides containing Arg(Tos), the cleavage time may need to be extended up to 2 hours.[2]

  • After the reaction is complete, remove the HF by evaporation under a stream of nitrogen in a well-ventilated fume hood.

  • Add cold diethyl ether to the residue to precipitate the peptide.

  • Filter the resin and precipitated peptide through a fine sintered glass funnel.

  • Wash the resin and peptide with additional cold diethyl ether to remove scavengers and other organic-soluble impurities.

  • Dissolve the crude peptide in a suitable solvent (e.g., 10% aqueous acetic acid) to separate it from the resin.

  • Filter to remove the resin, and lyophilize the filtrate to obtain the crude peptide.

Protocol 2: "Low-High" HF Cleavage

This two-step method is employed for sensitive peptides to minimize side reactions.[3]

Materials:

  • Same as for Standard HF Cleavage, with the addition of dimethyl sulfide (DMS).

Procedure: Low HF Step:

  • Place the peptide-resin and a Teflon-coated stir bar into the reaction vessel.

  • Add the "low" scavenger cocktail. For every 0.2 mmol of peptide-resin, add 1 mL of p-cresol and 6.5 mL of dimethyl sulfide.[2]

  • Cool the vessel in a dry ice/methanol bath for at least 5 minutes.

  • Distill 2.5 mL of HF into the vessel for every 0.2 mmol of peptide-resin, keeping the temperature between -5 °C and 0 °C.[2]

  • Stir the mixture at 0 °C for 2 hours.[2]

  • Evaporate the HF and DMS in vacuo at 0 °C.

  • Filter the resin, wash it with DCM or EtOAc to remove scavenger by-products, and suction dry.[2]

High HF Step:

  • Return the resin to the reaction vessel.

  • Add 1 mL of p-cresol for every 0.2 mmol of peptide-resin.[2]

  • Proceed with the standard HF cleavage protocol as described above (steps 3-11 of Protocol 1).

Protocol 3: TFMSA Cleavage

This protocol provides an alternative to HF cleavage and does not require a specialized apparatus.[3]

Materials:

  • Dried peptide-resin

  • Trifluoromethanesulfonic acid (TFMSA)

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., m-cresol, thioanisole)

  • Round-bottom flask with a stir bar

  • Ice bath

  • Cold diethyl ether or MTBE

Procedure:

  • Place the dried peptide-resin (e.g., 100 mg) in a round-bottom flask with a stir bar and cool in an ice bath.[3]

  • Prepare the cleavage cocktail. A common cocktail consists of TFA and scavengers. For every 100 mg of resin, add 1.0 mL of TFA and mix for 5-10 minutes.[3]

  • Slowly add TFMSA dropwise (e.g., 100 µL per 100 mg of resin) to the stirred mixture, ensuring the temperature remains between 0 °C and 5 °C to dissipate the heat generated.[2]

  • Continue stirring the mixture at room temperature for 90 to 120 minutes.[2]

  • Filter the resin using a fine sintered glass funnel and wash the resin with a small amount of TFA.[3]

  • Combine the filtrates and add 8-10 times the volume of cold ether or MTBE to precipitate the peptide.[3]

  • Collect the precipitated peptide by filtration or centrifugation.

  • Wash the peptide pellet with cold diethyl ether multiple times to remove residual scavengers and byproducts.

  • Dry the crude peptide under a high vacuum.

Visualizations

Workflow for Peptide Cleavage from Merrifield Resin

cluster_prep Pre-Cleavage Preparation cluster_cleavage Cleavage & Deprotection cluster_workup Work-up & Isolation Prep Dried Peptide-Resin Boc_Removal N-terminal Boc Removal (TFA) Prep->Boc_Removal Special_Deprotection Special Deprotection (e.g., His(Dnp), Trp(For)) Boc_Removal->Special_Deprotection Cleavage Add Cleavage Cocktail (Strong Acid + Scavengers) Special_Deprotection->Cleavage Reaction Reaction (e.g., 0°C, 1-2h) Cleavage->Reaction Precipitation Precipitate Peptide (Cold Ether) Reaction->Precipitation Filtration Filter & Wash Precipitation->Filtration Drying Dry Crude Peptide Filtration->Drying Purification Purification (e.g., HPLC) Drying->Purification

Caption: General workflow for cleaving a peptide from Merrifield resin.

Decision Logic for Cleavage Protocol and Scavengers

cluster_conditions Select Cleavage Conditions cluster_protocols Cleavage Protocols cluster_scavengers Select Scavengers Start Peptide Sequence Analysis HF_Apparatus HF Apparatus Available? Start->HF_Apparatus Sensitive_Residues Sensitive Residues (Trp, Met, Cys)? Start->Sensitive_Residues Arg_Tos Arg(Tos) Present? Start->Arg_Tos Standard_HF Standard HF HF_Apparatus->Standard_HF Yes TFMSA_TMSOTf TFMSA / TMSOTf HF_Apparatus->TFMSA_TMSOTf No Sensitive_Residues->Standard_HF No Low_High_HF Low-High HF Sensitive_Residues->Low_High_HF Yes Arg_Tos->Standard_HF Yes Arg_Tos->Low_High_HF Yes Anisole Anisole / p-Cresol Standard_HF->Anisole DMS DMS (for Met) Low_High_HF->DMS Thiol Thiol (for Cys, Trp) Low_High_HF->Thiol TFMSA_TMSOTf->Anisole

Caption: Decision tree for selecting a suitable cleavage protocol and scavengers.

References

Application Note and Protocol: In Situ Neutralization for Enhanced Boc-Protected Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for implementing in situ neutralization in tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS). This method offers significant advantages over traditional Boc-SPPS protocols, including reduced cycle times, decreased solvent consumption, and notably improved synthesis efficiency, particularly for challenging or aggregation-prone peptide sequences.[1][2] By combining the neutralization and coupling steps, the in situ neutralization protocol minimizes the exposure of the reactive free amine, thereby mitigating peptide aggregation.[1][3] This application note outlines the principles of in situ neutralization, provides detailed experimental protocols for manual synthesis, and presents a quantitative comparison with the standard neutralization method.

Introduction

In traditional Boc-based solid-phase peptide synthesis, the Nα-Boc protecting group is removed with an acid, typically trifluoroacetic acid (TFA), which leaves the terminal amino group as a non-nucleophilic ammonium salt.[1][4] To enable the subsequent coupling of the next amino acid, this salt must be neutralized to the free amine. The conventional method involves a discrete neutralization step with a hindered base, followed by extensive washing, before the introduction of the activated amino acid.[1]

The in situ neutralization protocol streamlines this process by performing the neutralization and coupling steps concurrently.[1][5][6] In this approach, the activated Boc-amino acid and a hindered base are added directly to the TFA salt of the peptide-resin. Neutralization and coupling occur simultaneously, which significantly reduces the time the reactive free amine is exposed, thus diminishing the risk of peptide aggregation, a common hurdle in the synthesis of "difficult sequences."[1][5] This protocol has been demonstrated to substantially enhance the efficiency of peptide chain assembly.[5][6][7]

Principle of In Situ Neutralization

The fundamental principle of in situ neutralization is the simultaneous deprotonation of the terminal ammonium salt and the coupling of the next Boc-protected amino acid. This is achieved by introducing the activated amino acid together with a hindered, non-nucleophilic base directly to the peptide-resin immediately following the TFA deprotection and a brief wash step. The base neutralizes the TFA salt, liberating the free amine, which then readily reacts with the activated amino acid to form the peptide bond. This approach maintains a low concentration of the free amine at any given moment, which is key to preventing aggregation.

Advantages of the In Situ Neutralization Protocol

  • Reduced Cycle Times: By eliminating separate neutralization and washing steps, the overall synthesis cycle is significantly shortened.[1][5] Cycle times can be as short as 15-19 minutes.[5][6][7]

  • Improved Synthesis Efficiency: This method has shown a marked increase in the efficiency of chain assembly, especially for sequences prone to aggregation.[5][6][7]

  • Higher Purity and Yield: For difficult sequences, in situ neutralization can lead to higher purity of the final peptide product.[2]

  • Reduced Solvent Consumption: Fewer washing steps translate to a reduction in the total volume of solvent used per cycle.[1]

  • Minimized Racemization: Studies have shown no detectable racemization during the base-catalyzed coupling step.[5][6]

Experimental Protocols

Materials and Reagents
  • Boc-protected amino acids

  • Solid-phase synthesis resin (e.g., PAM or MBHA resin)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU, HATU)

  • Hydroxybenzotriazole (HOBt)

  • Scavengers (e.g., dithiothreitol - DTE, if synthesizing peptides with Trp, Cys, or Met)[3][8]

Manual In Situ Neutralization Protocol

This protocol is designed for manual solid-phase peptide synthesis.

  • Resin Preparation and Swelling:

    • Place the desired amount of resin in a reaction vessel.

    • Wash the resin with DMF three times to remove impurities.

    • Swell the resin in DMF for at least 30 minutes.

  • Boc Deprotection:

    • Drain the DMF.

    • Add a solution of 50% TFA in DCM to the resin. For peptides containing Cys, Met, or Trp, add 0.5% DTE to the TFA solution.[8]

    • Agitate the mixture for 1-2 minutes.

    • Drain the TFA solution.

    • Add a fresh solution of 50% TFA in DCM (with scavenger if needed) and agitate for 20-30 minutes.

    • Drain the TFA solution.

  • Washing:

    • Wash the peptide-resin with a single, short (30 seconds) DMF flow wash.[5][6][7]

  • In Situ Neutralization and Coupling:

    • In a separate vessel, pre-activate the next Boc-amino acid (4 equivalents) with a coupling reagent such as HBTU (3.9 equivalents) and HOBt (4 equivalents) in DMF for 2-3 minutes.

    • Add DIEA (6 equivalents) to the activated amino acid solution.

    • Immediately add the activated amino acid/DIEA mixture to the peptide-resin.

    • Agitate the reaction mixture for 10-60 minutes. The progress of the coupling reaction can be monitored using the ninhydrin test.

  • Post-Coupling Wash:

    • Drain the reaction mixture.

    • Wash the peptide-resin thoroughly with DMF (3-5 times) to remove all soluble byproducts.[1]

  • Repeat Cycle:

    • Return to step 2 for the next coupling cycle.

Quantitative Data Summary

The following table summarizes the key quantitative differences between the standard and in situ neutralization methods.

ParameterStandard Boc-SPPS ProtocolIn Situ Neutralization Boc-SPPS Protocol
Average Cycle Time 45 - 90 minutes15 - 20 minutes[5][6][7]
Neutralization Step Separate step with 5-10% DIEA in DCM/DMFCombined with coupling step[5][6]
Washing Steps Multiple extensive washes post-deprotection and post-neutralizationSingle short wash post-deprotection[5][6][7]
Coupling Efficiency for "Difficult" Sequences Often reduced due to aggregationSignificantly increased[5][6][7]
Solvent Consumption HigherLower
Risk of Racemization LowNot detected[5][6]

Visualizations

Experimental Workflow

G cluster_cycle Single Amino Acid Coupling Cycle Deprotection Boc Deprotection (50% TFA in DCM) Wash1 DMF Wash (1 x 30s) Deprotection->Wash1 Remove TFA Salt InSitu_Couple In Situ Neutralization & Coupling (Activated Boc-AA + DIEA in DMF) Wash1->InSitu_Couple Prepare for Coupling Wash2 DMF Wash (3-5x) InSitu_Couple->Wash2 Peptide Bond Formation Wash2->Deprotection Start Next Cycle End Final Peptide Wash2->End After Final Cycle Start Start with Resin Start->Deprotection

Caption: Workflow of the in situ neutralization Boc-SPPS cycle.

Chemical Pathway

G Resin_Peptide_Boc Resin-NH-CHR-CO-...-NH-CHR'-CO-Boc Boc-Protected Peptide-Resin TFA_Salt Resin-NH-CHR-CO-...-NH2+R'-COO-TFA TFA Salt of Peptide-Resin Resin_Peptide_Boc->TFA_Salt + TFA Free_Amine Resin-NH-CHR-CO-...-NH-CHR' Free Amine TFA_Salt->Free_Amine + DIEA (in situ) Coupled_Peptide Resin-NH-CHR-CO-...-NH-CHR'-CO-NH-CHR''-CO-Boc Elongated Peptide-Resin Free_Amine->Coupled_Peptide + Activated Boc-AA Activated_AA {Boc-NH-CHR''-CO-X | Activated Boc-Amino Acid}

Caption: Key steps in the in situ neutralization and coupling reaction.

Conclusion

The in situ neutralization protocol for Boc-SPPS represents a significant advancement in peptide synthesis methodology.[1] By combining the neutralization and coupling steps, this technique not only accelerates the synthesis cycle but also enhances the overall efficiency and purity of the final peptide product, especially for sequences prone to aggregation.[1] For researchers and professionals in drug development, adopting this protocol can lead to substantial savings in time, resources, and effort, while improving the quality and yield of synthesized peptides.[1]

References

Application Notes and Protocols for 13C-Metabolic Flux Analysis using L-Phenylalanine-¹³C₉

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic Flux Analysis (MFA) is a powerful technique for quantifying the rates of metabolic reactions within a biological system.[1][2] By employing stable isotope tracers, such as L-Phenylalanine fully labeled with Carbon-13 (L-Phenylalanine-¹³C₉), researchers can perform ¹³C-Metabolic Flux Analysis (¹³C-MFA).[1][3] This method involves introducing the ¹³C-labeled substrate into a biological system and tracking the incorporation of the heavy isotope into downstream metabolites.[1] This provides a detailed snapshot of cellular metabolism, offering invaluable insights for systems biology, metabolic engineering, and drug development.[1][3]

Dysregulation of phenylalanine metabolism is associated with several disorders, including phenylketonuria (PKU).[1] Utilizing L-Phenylalanine-¹³C₉ allows for the precise tracing of phenylalanine's carbon backbone through various metabolic pathways. This enables the quantification of fluxes related to protein synthesis, amino acid catabolism, and neurotransmitter biosynthesis.[1] These application notes provide detailed protocols for performing ¹³C-MFA with L-Phenylalanine-¹³C₉.

Core Principles of ¹³C-MFA with L-Phenylalanine-¹³C₉

The fundamental workflow of a ¹³C-MFA experiment involves several key stages: the introduction of a ¹³C-labeled substrate to a biological system, followed by the monitoring of the ¹³C label's distribution throughout the metabolic network.[4] The resulting labeling patterns in downstream metabolites, particularly proteinogenic amino acids, impose quantitative constraints on a metabolic model, which in turn allows for the calculation of intracellular fluxes.[4] As an essential amino acid for many organisms, phenylalanine's metabolic fate is primarily directed towards protein synthesis and its hydroxylation to tyrosine, making it a valuable tracer.[4]

Key Metabolic Pathways of L-Phenylalanine

The primary metabolic routes for L-Phenylalanine that can be investigated using L-Phenylalanine-¹³C₉ are:

  • Protein Synthesis: A significant portion of L-Phenylalanine is directly incorporated into proteins.

  • Conversion to L-Tyrosine: The enzyme phenylalanine hydroxylase catalyzes the irreversible hydroxylation of L-Phenylalanine to form L-Tyrosine, a major catabolic pathway.

  • Transamination to Phenylpyruvic Acid: L-Phenylalanine can be converted to phenylpyruvic acid through transamination, which represents an alternative catabolic pathway.[1]

Phenylalanine_Metabolism L-Phenylalanine-¹³C₉ L-Phenylalanine-¹³C₉ Protein-¹³C Protein-¹³C L-Phenylalanine-¹³C₉->Protein-¹³C Protein Synthesis L-Tyrosine-¹³C₉ L-Tyrosine-¹³C₉ L-Phenylalanine-¹³C₉->L-Tyrosine-¹³C₉ Phenylalanine Hydroxylase Phenylpyruvic Acid-¹³C₉ Phenylpyruvic Acid-¹³C₉ L-Phenylalanine-¹³C₉->Phenylpyruvic Acid-¹³C₉ Transamination

Caption: Key metabolic pathways of L-Phenylalanine.

Experimental Design Considerations

A well-designed experiment is crucial for obtaining meaningful and reproducible data. Key considerations for L-Phenylalanine-¹³C₉-based metabolomics studies include:

  • Choice of Biological System: These protocols can be adapted for both in vitro cell culture and in vivo animal models.

  • Labeling Strategy:

    • Steady-State vs. Kinetic Labeling: For steady-state analysis, cells are cultured with L-Phenylalanine-¹³C₉ long enough to achieve isotopic equilibrium. Kinetic labeling involves collecting samples at multiple time points to measure the rate of label incorporation.[5]

  • Tracer Concentration: The concentration of L-Phenylalanine-¹³C₉ should be carefully selected, often replacing the unlabeled phenylalanine in standard media.[5]

  • Controls: Appropriate controls are essential, including an unlabeled control group cultured with standard L-phenylalanine to determine the natural isotopic distribution of metabolites.[5]

Experimental Workflow

A successful ¹³C-MFA experiment requires careful planning and execution. The general workflow involves designing the tracer experiment, performing the labeling, measuring isotopic enrichment, and finally, estimating the fluxes.[1]

MFA_Workflow cluster_prep Experimental Preparation cluster_exp Labeling Experiment cluster_analysis Data Acquisition & Analysis A Experimental Design (Tracer Selection) B Cell Culture & Seeding A->B C Prepare Labeling Medium (with L-Phenylalanine-¹³C₉) B->C D Medium Exchange C->D E Isotopic Labeling D->E F Quenching & Metabolite Extraction E->F G LC-MS/GC-MS Analysis F->G H Data Processing (Correct for Natural Abundance) G->H I Flux Estimation (Computational Modeling) H->I

Caption: General workflow for 13C-Metabolic Flux Analysis.

Protocols

Protocol 1: Preparation of ¹³C-Labeled Cell Culture Medium

This protocol describes the preparation of a custom cell culture medium for labeling experiments with L-Phenylalanine-¹³C₉.

Materials:

  • Phenylalanine-free cell culture medium base (e.g., DMEM, RPMI-1640)

  • L-Phenylalanine-¹³C₉ (Cat. No. B558238 or similar)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Sodium Bicarbonate (NaHCO₃)

  • 1 N HCl and 1 N NaOH

  • Cell culture grade water

  • Sterile filtration unit (0.22 µm)

Procedure:

  • Reconstitute Medium: Prepare the phenylalanine-free medium base according to the manufacturer's instructions.

  • Add L-Phenylalanine-¹³C₉: Dissolve the L-Phenylalanine-¹³C₉ in a small amount of cell culture grade water before adding it to the medium to achieve the desired final concentration (see Table 1).

  • Add Sodium Bicarbonate: Add the amount of sodium bicarbonate as specified by the manufacturer.

  • Adjust pH: Adjust the pH of the medium to 7.2-7.4 using 1 N HCl or 1 N NaOH.

  • Add Serum: Aseptically add dialyzed FBS to the desired final concentration (e.g., 10%).

  • Final Volume Adjustment: Add cell culture grade water to reach the final volume.

  • Sterile Filtration: Sterilize the complete medium by passing it through a 0.22 µm filter. Store at 4°C.

Table 1: Standard L-Phenylalanine Concentrations in Common Media

Media TypeStandard L-Phenylalanine Concentration (mg/L)
DMEM66
RPMI-164015
Source: Sigma-Aldrich, Thermo Fisher Scientific[6]
Protocol 2: ¹³C-Labeling of Cultured Mammalian Cells

This protocol details the labeling of cultured mammalian cells with L-Phenylalanine-¹³C₉.

Materials:

  • Complete ¹³C-labeled cell culture medium (from Protocol 1)

  • Complete standard ("light") cell culture medium

  • Cultured mammalian cells

  • Dulbecco's Phosphate-Buffered Saline (DPBS), pre-warmed

  • 6-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that allows them to reach approximately 80% confluency at the time of the experiment.[5]

  • Cell Culture: Culture the cells in their complete "light" growth medium until they reach the desired confluency.[5]

  • Medium Exchange:

    • Aspirate the complete growth medium.

    • Gently wash the cells twice with pre-warmed DPBS.[5]

  • Labeling:

    • Add the pre-warmed L-Phenylalanine-¹³C₉ labeling medium to each well.[5]

    • Incubate the cells in the labeling medium for the desired duration (e.g., 24 hours for steady-state analysis).[5]

Protocol 3: Metabolite Quenching and Extraction

This protocol describes how to halt metabolic activity and extract intracellular metabolites.

Materials:

  • Ice-cold DPBS

  • Ice-cold 80% methanol

  • Cell scraper

  • Pre-chilled microcentrifuge tubes

Procedure:

  • Quenching:

    • Aspirate the labeling medium.

    • Immediately wash the cells with ice-cold DPBS to arrest metabolism.[5][7]

  • Extraction:

    • Add 1 mL of ice-cold 80% methanol to each well to quench metabolism and extract metabolites.[5]

    • Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.[5]

  • Sample Processing:

    • Vortex the tubes thoroughly.

    • Incubate the samples at -80°C for at least 30 minutes to precipitate proteins.[5]

    • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.[5]

    • Transfer the supernatant, which contains the polar metabolites, to a new microcentrifuge tube.[5]

    • Dry the supernatant using a vacuum concentrator.[5]

    • Store the dried metabolite extracts at -80°C until LC-MS/MS analysis.[5]

Data Presentation and Analysis

The quantitative output of a ¹³C-MFA experiment is a flux map. The estimation of metabolic fluxes from the measured mass isotopomer distributions (MIDs) is a complex computational problem that requires specialized software.[7] The process involves iteratively adjusting the flux values in a metabolic model to minimize the difference between the computationally predicted MIDs and the experimentally measured MIDs.[7]

Table 2: Illustrative Mass Isotopomer Distribution Data

MetaboliteM+0M+1M+2...M+9
Phenylalanine5%2%3%...90%
Tyrosine8%4%5%...83%
Note: The data in this table are illustrative and will vary depending on the cell type and experimental conditions.[7]

Conclusion

¹³C-MFA using L-Phenylalanine-¹³C₉ is an indispensable tool for the quantitative analysis of cellular metabolism. It provides a detailed and functional readout of metabolic pathway activity, which is critical for basic research and drug development. By carefully designing experiments, meticulously preparing samples, and employing robust data analysis techniques, researchers can gain deep insights into the metabolic reprogramming that underlies various physiological and pathological states.

References

Troubleshooting & Optimization

Technical Support Center: Boc Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent premature peptide cleavage and other common side reactions during Boc Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of premature peptide cleavage during Boc-SPPS?

A1: The primary cause of premature peptide cleavage in Boc-SPPS is the acid lability of the ester linkage between the C-terminal amino acid and the resin support.[1] During the synthesis, the repetitive treatments with trifluoroacetic acid (TFA) required to remove the Nα-Boc protecting group from the growing peptide chain can also slowly cleave this anchoring bond, leading to peptide loss at each cycle.[1][2] This issue is particularly prominent with more acid-sensitive resins like the original Merrifield resin.[1]

Q2: Which resins are most susceptible to premature cleavage, and what are the alternatives?

A2: The most susceptible resin is the Merrifield resin (chloromethylpolystyrene), where the peptide is attached via a benzyl ester linkage.[1] Another resin, the 4-methoxybenzhydrylamine (MBHA) resin, can also lead to undesirable peptide loss during TFA treatment.[3] To mitigate these losses, the phenylacetamidomethyl (PAM) resin was developed. The linker in PAM resin is approximately 100 times more stable to the acidic conditions of Boc deprotection, significantly reducing premature cleavage.[4][5]

Q3: Can side reactions be mistaken for premature cleavage?

A3: Yes, certain side reactions can lead to a low yield of the desired full-length peptide, which can be misinterpreted as premature cleavage. The most common of these is diketopiperazine (DKP) formation. This occurs at the dipeptide stage when the deprotected N-terminal amine attacks the ester linkage to the resin, causing the dipeptide to cyclize and cleave from the support.[6] This is especially prevalent when proline or glycine is the second amino acid in the sequence.[6]

Q4: What are scavengers, and why are they crucial in the final cleavage step?

A4: Scavengers are nucleophilic compounds added to the strong acid cleavage cocktail (e.g., HF or TFMSA) during the final step of Boc-SPPS.[7] Their purpose is to "trap" highly reactive carbocations that are generated from the cleavage of side-chain protecting groups (e.g., benzyl or t-butyl cations).[7] Without scavengers, these carbocations can lead to undesired modifications of sensitive amino acid residues like tryptophan, methionine, and cysteine, resulting in significant impurities.[3][7]

Troubleshooting Guides

Issue 1: Gradual loss of peptide yield with increasing chain length.
  • Possible Cause: Premature cleavage of the peptide from the resin due to the acid lability of the linker. This is often observed when using Merrifield resin for the synthesis of long peptides.[1]

  • Troubleshooting Steps:

    • Analyze Cleavage Solutions: If possible, analyze the TFA deprotection solutions from several cycles by HPLC to detect the presence of prematurely cleaved peptide.

    • Resin Selection: For future syntheses, especially for longer peptides, switch to a more acid-stable resin like PAM resin.[1][4] The increased stability of the PAM linker significantly reduces peptide loss during TFA deprotection steps.[1]

    • Minimize TFA Exposure: While complete Boc deprotection is necessary, avoid unnecessarily long exposure times to the TFA solution.

Issue 2: Significant product loss after the coupling of the second amino acid.
  • Possible Cause: Diketopiperazine (DKP) formation, leading to the cleavage of the dipeptide from the resin.[6] This is a common issue, particularly with sequences containing proline or glycine at the second position.

  • Troubleshooting Steps:

    • Confirm with MS: Analyze the reaction byproducts by mass spectrometry to confirm the presence of the cyclic dipeptide mass.

    • Implement In Situ Neutralization: This is a highly effective method to minimize DKP formation. By combining the neutralization and coupling steps, the time the deprotected N-terminal amine is in its free, nucleophilic state is significantly reduced, thus suppressing the intramolecular cyclization.[8][9]

    • Couple a Pre-formed Dipeptide: For sequences highly prone to DKP formation, coupling the first two amino acids as a pre-formed dipeptide can bypass the vulnerable dipeptide-resin intermediate altogether.

Data Presentation

Table 1: Relative Acid Stability of Common Boc-SPPS Resins

Resin TypeLinkage TypeRelative Acid StabilityKey Characteristics
MerrifieldBenzyl EsterLowProne to significant premature cleavage with repeated TFA treatments.[1]
PAMPhenylacetamidomethyl (Pam) Benzyl EsterHighApproximately 100 times more stable to TFA than Merrifield resin, minimizing peptide loss.[4][5]
MBHAMethylbenzhydrylamine AmideModerateUsed for peptide amides; can exhibit some peptide loss during TFA cleavage.[3]

Table 2: Common Scavengers for Final Cleavage in Boc-SPPS and Their Targets

ScavengerTarget Amino Acids/Protecting GroupsNotes
AnisoleTryptophan (Trp), Tyrosine (Tyr)Prevents alkylation of the indole ring of Trp by benzyl or t-butyl cations.[10]
p-CresolGeneral scavenger, Tyrosine (Tyr)Similar to anisole, helps to suppress alkylation.[11]
ThioanisoleArginine (Arg) protected with sulfonyl groups (e.g., Tosyl)Aids in the removal of sulfonyl protecting groups.[7]
1,2-Ethanedithiol (EDT)Tryptophan (Trp)Effective at scavenging cations to prevent modification of the indole side chain.[12]
Dimethyl Sulfide (DMS)Methionine (Met)Prevents alkylation of the methionine side chain; used in low-HF procedures.[11]

Experimental Protocols

Protocol 1: In Situ Neutralization for Diketopiperazine Prevention

This protocol combines the neutralization and coupling steps to minimize the time the deprotected N-terminal amine is available for intramolecular cyclization.[8]

  • Boc Deprotection: Treat the peptide-resin with 50% TFA in Dichloromethane (DCM) for 20-30 minutes.[1]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (3-5 times) to remove residual acid, followed by N,N-Dimethylformamide (DMF) (3 times).[6]

  • Amino Acid Activation: In a separate vessel, pre-activate the incoming Boc-amino acid (3-4 equivalents) with a coupling reagent such as HBTU (0.95 equivalents relative to the amino acid) in DMF.

  • In Situ Neutralization and Coupling: Add the activated amino acid solution to the washed peptide-resin. Immediately add a hindered base such as N,N-Diisopropylethylamine (DIEA) (6-8 equivalents relative to the resin substitution) to the reaction vessel.[7]

  • Coupling Reaction: Agitate the mixture for 10-60 minutes, monitoring the reaction completion with a qualitative test like the ninhydrin test.

  • Washing: Drain the reaction mixture and wash the resin thoroughly with DMF (3-5 times) before proceeding to the next cycle.[6]

Protocol 2: Low-High HF Cleavage for Sensitive Peptides

This two-step procedure is designed to minimize side reactions for peptides containing sensitive residues like tryptophan, cysteine, or methionine.[3][11]

Safety Precaution: Anhydrous Hydrogen Fluoride (HF) is extremely toxic and corrosive. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel.

Step 1: Low HF Cleavage (SN2 Conditions)

  • Preparation: Place the dried peptide-resin in the HF reaction vessel. Add a scavenger mixture, typically dimethyl sulfide (DMS) and p-cresol (e.g., a 3:1 v/v mixture of DMS:p-cresol).[7]

  • HF Addition: Cool the vessel in a dry ice/acetone bath. Distill a mixture of HF/DMS (1:3 v/v) into the vessel.[7]

  • Reaction: Stir the mixture at 0°C for 2-4 hours.[7] This step removes most side-chain protecting groups under milder conditions.

  • Evaporation: Evaporate the HF and DMS under vacuum.[7]

Step 2: High HF Cleavage (SN1 Conditions)

  • Preparation: To the resin from the low HF step, add a scavenger such as anisole or p-cresol.[7]

  • HF Addition: Cool the reaction vessel in a dry ice/acetone bath. Distill neat anhydrous HF into the vessel (approximately 10 mL per gram of resin).[11]

  • Reaction: Stir the mixture at 0°C for 1 hour to cleave the peptide from the resin.[7]

  • Evaporation: Evaporate the HF under vacuum.[7]

  • Peptide Work-up: Precipitate the cleaved peptide in cold diethyl ether, wash, and dry.

Visualizations

G cluster_0 Boc Deprotection Cycle cluster_1 Premature Cleavage & Side Reactions start Peptide-Resin (Boc-AA-Peptide-Resin) deprotection Treat with 50% TFA in DCM start->deprotection washed_resin Wash with DCM and DMF deprotection->washed_resin premature_cleavage Premature Peptide Cleavage (Loss of product) deprotection->premature_cleavage Acid-labile linker neutralization Neutralization with DIEA (Separate Step) washed_resin->neutralization coupling Coupling of next Boc-AA neutralization->coupling dkp_formation Diketopiperazine Formation (Cleavage of dipeptide) neutralization->dkp_formation Free N-terminal amine attacks ester linkage end_cycle Elongated Peptide-Resin coupling->end_cycle

Caption: Causes of premature peptide cleavage in Boc-SPPS.

G cluster_0 Troubleshooting Workflow start Low Peptide Yield Observed check_timing When is the loss occurring? start->check_timing gradual_loss Gradual loss per cycle check_timing->gradual_loss Throughout synthesis sudden_loss Sudden loss after 2nd AA check_timing->sudden_loss After dipeptide stage cause1 Likely Cause: Premature cleavage from acid-labile linker gradual_loss->cause1 cause2 Likely Cause: Diketopiperazine (DKP) formation sudden_loss->cause2 solution1 Switch to PAM resin for future syntheses solution2 Use in situ neutralization protocol cause1->solution1 cause2->solution2

Caption: Troubleshooting workflow for low peptide yield.

G cluster_0 Final Cleavage with Scavengers start Protected Peptide on Resin strong_acid Treat with Strong Acid (e.g., HF) start->strong_acid carbocation Reactive Carbocations Generated (from protecting groups) strong_acid->carbocation scavengers Addition of Scavenger Cocktail (e.g., anisole, EDT) strong_acid->scavengers side_reactions Alkylation of Sensitive Residues (Trp, Met, Cys) carbocation->side_reactions Without Scavengers trapped_carbocation Trapped Carbocations carbocation->trapped_carbocation With Scavengers scavengers->trapped_carbocation final_peptide Pure, Deprotected Peptide trapped_carbocation->final_peptide

Caption: Role of scavengers in preventing side reactions.

References

Technical Support Center: Optimizing Coupling Efficiency for Hydrophobic Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions for challenges encountered during the solid-phase peptide synthesis (SPPS) of sequences rich in hydrophobic amino acids.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My peptide synthesis is failing or showing low yield. How do I know if hydrophobic aggregation is the cause?

A1: On-resin aggregation of hydrophobic peptides is a primary cause of synthesis failure. Key indicators include:

  • Poor Resin Swelling: The peptide-resin may appear shrunken or fail to swell properly in the synthesis solvent.[1][2]

  • Incomplete Reactions: Both Fmoc-deprotection and coupling reactions may be slow or incomplete.[2]

  • Unreliable Amine Tests: Standard monitoring tests like the Kaiser (ninhydrin) or TNBS test can give false negatives because aggregated chains are inaccessible to the reagents.[1]

  • Analytical Confirmation: Cleaving a small amount of resin and analyzing the product via Mass Spectrometry (MS) can reveal a high prevalence of truncated or deletion sequences, confirming a synthesis problem.[3][4] In continuous-flow synthesizers, a broadening of the Fmoc-deprotection peak is a strong indicator of aggregation.[1][5]

Q2: Which solvent should I use for synthesizing a hydrophobic peptide?

A2: While Dimethylformamide (DMF) is a standard solvent for SPPS, N-methylpyrrolidone (NMP) is often superior for hydrophobic sequences. NMP is less polar than DMF and can better solvate the growing peptide chain, which helps to prevent aggregation and on-resin precipitation, ultimately increasing crude yield and purity.[6] For particularly "difficult sequences," a "magic mixture" of DCM/DMF/NMP (1:1:1) has also been used effectively to improve solvation.[7][8][9]

Q3: My coupling reaction is still inefficient, even after changing solvents. What is the next step?

A3: If solvent optimization is insufficient, several other strategies can be employed:

  • Elevated Temperatures: Increasing the reaction temperature, often through microwave-assisted synthesis, can disrupt secondary structures and significantly improve coupling and deprotection efficiency.[10][11] Microwave heating can complete most couplings in as little as 5 minutes.[12] However, be aware that high temperatures can increase the risk of racemization for sensitive amino acids like Cys and His.[10]

  • Chaotropic Agents: Adding chaotropic salts like LiCl or NaClO₄ to the wash or coupling mixture can disrupt inter-chain hydrogen bonding that leads to aggregation.[7][13] It is crucial to thoroughly wash the resin after this step, as the salts can interfere with coupling reagents.[13]

  • Double Coupling: For difficult couplings, simply repeating the coupling step with a fresh solution of activated amino acid can drive the reaction to completion.[7][14]

Q4: Which coupling reagent is best for sterically hindered hydrophobic amino acids like Val or Ile?

A4: Sterically hindered amino acids like Valine and Isoleucine are notoriously difficult to couple.[15][16][17] Standard carbodiimide reagents like DIC/HOBt may be insufficient. More potent aminium/uronium-based reagents are recommended.

  • HBTU/HATU: These are highly efficient and widely used reagents that can overcome the steric hindrance of β-branched amino acids.[3][17][18] HATU, when used with HOAt, is particularly effective at accelerating coupling and suppressing racemization.[19]

  • COMU: This is a third-generation uronium reagent known for its high solubility and efficiency. It is considered a safer alternative to benzotriazole-based reagents like HBTU.[3]

Q5: How can I proactively prevent aggregation in a known "difficult sequence"?

A5: For sequences known to be prone to aggregation, proactive strategies are highly effective:

  • Pseudoproline Dipeptides: Incorporating commercially available pseudoproline dipeptides (derivatives of Ser, Thr, or Cys) introduces a "kink" in the peptide backbone. This structural disruption effectively breaks up the β-sheet structures responsible for aggregation.[13] The native residue is restored during the final acid cleavage.[13]

  • Backbone Protection: Using derivatives like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) on the backbone nitrogen of an amino acid physically prevents the hydrogen bonding that leads to aggregation.[2]

  • Hydrophilic Tags: Attaching a temporary hydrophilic tag, often a poly-arginine sequence, to the C-terminus can improve the solubility of the entire peptide-resin complex during synthesis.[20]

Data Summary Tables

Table 1: Solvent Selection Guide for Hydrophobic Peptides

Solvent/MixtureKey AdvantageWhen to UseReference(s)
DMF Standard, good for most peptidesRoutine synthesis[6]
NMP Better solvation of hydrophobic chainsWhen aggregation is observed or predicted[6]
DCM/DMF/NMP (1:1:1) "Magic Mixture" for enhanced solvationFor "difficult sequences" with severe aggregation[7][8][9]
DMF with Chaotropic Agents (e.g., LiCl) Disrupts secondary structuresFor established aggregation issues[7][13]

Table 2: Comparison of Coupling Reagents for Hindered Amino Acids

ReagentRelative CostKey FeaturesConsiderationsReference(s)
DIC/HOBt StandardCost-effective, widely used.Can be less effective for hindered couplings; risk of racemization.[3][7]
HBTU/HCTU HighHighly efficient, fast reaction times.Standard choice for difficult sequences.[3][18]
HATU/HOAt HighSuperior racemization suppression, very fast.Excellent for sensitive residues and difficult couplings.[19]
COMU Very HighHigh solubility, high efficiency, safer byproducts.A modern, potent alternative to HBTU/HATU.[3][7]

Key Experimental Protocols

Protocol 1: Standard HBTU Coupling for a Difficult Amino Acid

This protocol outlines a general manual procedure for coupling a sterically hindered amino acid using HBTU.

  • Resin Preparation:

    • Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes.

    • Drain the DMF.

  • Amino Acid Activation:

    • In a separate vessel, dissolve the Fmoc-protected amino acid (3-4 equivalents relative to resin loading) and HBTU (3-4 equivalents) in a minimal amount of DMF.

    • Add N,N-Diisopropylethylamine (DIEA) (6-8 equivalents) to the solution.

    • Allow the mixture to pre-activate for 1-5 minutes. The solution may change color.[17]

  • Coupling Reaction:

    • Add the pre-activated amino acid solution to the peptide-resin.

    • Agitate the reaction vessel at room temperature for 1-2 hours. For very difficult couplings, the time can be extended.[17]

  • Monitoring and Washing:

    • Perform a qualitative Kaiser (ninhydrin) test on a small sample of beads to monitor for the disappearance of free primary amines.[3] A negative test (colorless beads) indicates a complete reaction.

    • Once complete, drain the coupling solution.

    • Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.[17][21]

Protocol 2: Test Cleavage for Synthesis Analysis

This protocol is used to cleave a small amount of peptide from the resin for MS analysis to diagnose a synthesis problem.[3]

  • Resin Sampling:

    • Obtain 10-20 mg of the dried peptide-resin and place it in a microcentrifuge tube.

  • Cleavage:

    • Add an appropriate cleavage cocktail (e.g., 200 µL of 95% TFA, 2.5% water, 2.5% TIS) to the resin.

    • Agitate the tube at room temperature for 2-3 hours.

  • Peptide Precipitation & Collection:

    • Filter the resin to collect the filtrate.

    • Precipitate the peptide by adding the filtrate to a centrifuge tube containing cold diethyl ether.

    • Centrifuge to pellet the peptide.

    • Decant the ether, wash the pellet again with cold ether, and dry the crude peptide pellet.

  • Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile) and analyze by Mass Spectrometry.

Diagrams and Workflows

G cluster_0 cluster_1 Initial Checks cluster_2 Iterative Optimization cluster_3 Advanced Strategies cluster_4 start Low Coupling Efficiency Detected reagents Check Reagent Quality (Age, Purity) start->reagents Start Here double_couple Perform Double Coupling start->double_couple protocol Verify Protocol (Equivalents, Times) temp Increase Temperature (Conventional or Microwave) double_couple->temp If still failing end Synthesis Successful double_couple->end Problem Solved solvent Switch Solvent (DMF -> NMP) temp->solvent If still failing temp->end Problem Solved reagent Use Stronger Coupling Reagent (e.g., HATU, COMU) solvent->reagent If still failing solvent->end Problem Solved chaotropes Add Chaotropic Salts (e.g., LiCl) reagent->chaotropes If still failing reagent->end Problem Solved pseudo Resynthesize with Pseudoproline Dipeptides chaotropes->pseudo Final Resort chaotropes->end Problem Solved pseudo->end Problem Solved

Caption: Troubleshooting workflow for low coupling efficiency.

G start Select Synthesis Strategy node_seq Is the sequence known to be 'difficult' or highly hydrophobic? start->node_seq node_steric Does it contain multiple sterically hindered residues (Val, Ile, etc.)? node_seq->node_steric No node_advanced Proactive Strategy node_seq->node_advanced Yes node_routine Routine Synthesis node_steric->node_routine No node_reagent Potent Reagent Strategy node_steric->node_reagent Yes strat_routine Standard Protocol: - Solvent: DMF - Reagent: DIC/HOBt or HBTU node_routine->strat_routine strat_advanced Advanced Protocol: - Use Pseudoproline Dipeptides - Use Backbone Protection (Hmb) - Solvent: NMP - Consider Microwave node_advanced->strat_advanced strat_reagent Modified Protocol: - Reagent: HATU or COMU - Solvent: NMP - Consider Double Coupling node_reagent->strat_reagent

Caption: Decision guide for selecting a synthesis strategy.

References

Technical Support Center: Minimizing Aggregation in Long Peptide Sequences using Boc Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a resource for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to peptide aggregation during solid-phase peptide synthesis (SPPS) using tert-butyloxycarbonyl (Boc) chemistry.

Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation in the context of Boc-SPPS?

A1: During solid-phase peptide synthesis, the growing peptide chains are attached to an insoluble resin support. Peptide aggregation is the self-association of these chains, primarily through the formation of intermolecular hydrogen bonds. This can lead to the development of secondary structures, such as β-sheets, which make the peptide chains inaccessible to reagents.[1][2] This phenomenon is a major cause of incomplete or failed syntheses, especially for sequences longer than 20 amino acids or those containing hydrophobic residues.[1]

Q2: Why is Boc chemistry often preferred for synthesizing long or "difficult" peptides prone to aggregation?

A2: The primary advantage of the Boc strategy for challenging sequences lies in the acidic deprotection step using trifluoroacetic acid (TFA). This step protonates the N-terminus of the peptide chain.[3] The resulting positive charge disrupts inter-chain hydrogen bonding, which is a major driver of on-resin aggregation. This improves solvation and the efficiency of the subsequent coupling steps.[3] In contrast, the neutral state of the peptide-resin in Fmoc chemistry can make aggregation more problematic for long or difficult sequences.[4]

Q3: What are the common signs of on-resin peptide aggregation?

A3: Several indicators during synthesis can suggest that your peptide is aggregating on the resin:

  • Poor Resin Swelling: The resin beads may appear shrunken or fail to swell adequately in the synthesis solvent.[1][5]

  • Slow or Incomplete Reactions: A positive ninhydrin (Kaiser) test after a coupling step indicates the presence of unreacted free amines.[1][6] Similarly, the removal of the Boc protecting group may be sluggish or incomplete.

  • Physical Clumping: The resin may become sticky and clump together, making proper agitation difficult.[5]

  • Low Yield of Final Product: A significant drop in the expected yield of the cleaved peptide is a strong indicator of aggregation-related issues during the synthesis.[1][5]

Q4: Which types of peptide sequences are most susceptible to aggregation?

A4: Sequences referred to as "difficult sequences" are particularly prone to aggregation. These typically include:

  • Peptides with a high concentration of hydrophobic amino acids like Valine (Val), Isoleucine (Ile), Leucine (Leu), Phenylalanine (Phe), and Alanine (Ala).[1][2][5]

  • Sequences containing β-branched amino acids.[1]

  • Peptides capable of forming stable secondary structures.[1]

  • Poly-alanine sequences are known to have a high propensity for aggregation.[6]

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

Problem 1: Positive Kaiser test after coupling, indicating incomplete reaction.

This is a classic sign of aggregation, where the reactive N-terminus of the growing peptide chain is inaccessible.

  • Initial Steps:

    • Double Couple: Perform the coupling step a second time with a fresh solution of the activated Boc-amino acid.[5]

    • Extend Coupling Time: Increase the reaction time for the coupling step to 2-4 hours, or even overnight, to allow more time for the reaction to proceed.[5]

  • Advanced Strategies:

    • Use a More Potent Coupling Reagent: For sterically hindered amino acids or sequences prone to aggregation, standard coupling reagents may not be sufficient. Switch to a more powerful activating reagent.

    • Incorporate Chaotropic Salts: These salts disrupt the hydrogen bonds that cause aggregation. Wash the resin with a solution of a chaotropic salt in DMF before the coupling step.

    • Elevated Temperature: Performing the coupling reaction at a higher temperature can help to disrupt aggregates and improve reaction kinetics.[6]

Problem 2: The resin is clumping and not swelling properly.

Poor swelling is a direct physical manifestation of peptide aggregation on the resin.

  • Immediate Actions:

    • Solvent Exchange: Wash the resin with a series of different solvents to disrupt the aggregated structure. A common sequence is to wash with DMF, then Dichloromethane (DCM), followed by isopropanol, and then returning to the primary synthesis solvent.[7]

    • Switch to a Better Solvating Solvent: Replace DMF with N-methylpyrrolidone (NMP) or add dimethylsulfoxide (DMSO) to your solvent, as these have better solvating properties for aggregated peptides.[8][9]

  • Preventative Measures for Future Syntheses:

    • Use a Low-Loading Resin: A resin with a lower substitution level (e.g., 0.1-0.4 mmol/g) increases the distance between the growing peptide chains, which helps to reduce intermolecular aggregation.[4][6]

    • Utilize PEGylated Resins: Resins that incorporate polyethylene glycol (PEG) linkers, such as NovaSyn® TG or PEGA resins, can improve swelling and create a more solvating environment that minimizes aggregation.[10]

Problem 3: The final peptide yield is very low, and mass spectrometry shows deletion sequences.

This indicates that both deprotection and coupling steps were inefficient at one or more points during the synthesis, a common consequence of severe aggregation.

  • Synthesis Strategy Modifications:

    • In Situ Neutralization: This protocol minimizes the time the peptide is in the aggregation-prone free amine state. The neutralization and coupling steps are performed concurrently.[8][11]

    • Backbone Protection (Pseudoproline Dipeptides): For sequences containing Ser, Thr, or Cys, incorporating a pseudoproline dipeptide can be highly effective. These dipeptides introduce a "kink" in the peptide backbone, disrupting the formation of secondary structures. It is recommended to insert a pseudoproline approximately every 5-6 residues in long sequences.[8][12][13]

Quantitative Data on Anti-Aggregation Strategies

The effectiveness of various techniques can vary based on the specific peptide sequence. The following table summarizes reported data for different methods.

StrategyPeptide Sequence/ContextReported ImprovementCitation(s)
Use of Chaotropic Agents General "difficult" sequencesCan significantly improve coupling efficiency[7][8]
Elevated Temperature Synthesis of Aβ 1–4221-22% yield at 40-55°C[2]
Pseudoproline Dipeptides Highly aggregated sequencesCrude yield of 87% and purity of 67% for Aβ 1–42[2]
Low-Loading Resins Peptides >30 amino acidsGenerally recommended for improved synthesis of long peptides[4]

Experimental Protocols

Protocol 1: Standard Boc-SPPS Cycle

This protocol outlines a single cycle for the addition of one amino acid in a Boc-SPPS synthesis.

  • Resin Swelling: Swell the resin in Dichloromethane (DCM) for at least 30 minutes.[7]

  • Boc Deprotection:

    • Wash the resin with DCM (3x).[7]

    • Add a solution of 50% Trifluoroacetic acid (TFA) in DCM and agitate for 5 minutes.[14]

    • Drain the solution and add a fresh solution of 50% TFA in DCM, then agitate for an additional 25 minutes.[1][14]

    • Wash the resin with DCM (3x).[7]

  • Neutralization:

    • Wash the resin with Isopropanol (IPA) (2x) followed by DCM (3x).[14]

    • Add a solution of 10% N,N-Diisopropylethylamine (DIEA) in DCM and agitate for 5-10 minutes. Repeat this step.[1]

    • Wash the resin with DCM (3x).[1]

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the Boc-protected amino acid (3 equivalents relative to resin loading) and a coupling agent like HBTU (3 equivalents) in DMF.[1]

    • Add DIEA (6 equivalents) to the solution to pre-activate for 2-5 minutes.[1]

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Monitoring and Washing:

    • Monitor the reaction for completion using the Kaiser test.[6]

    • After completion, wash the resin with DMF (3x) and DCM (3x).[7]

Protocol 2: Using Chaotropic Salts to Disrupt Aggregation

This protocol describes the use of Lithium Chloride (LiCl) as a chaotropic agent to improve coupling efficiency.

  • Deprotection and Neutralization: Perform the Boc deprotection and neutralization steps as outlined in Protocol 1.

  • Chaotropic Wash: Before the coupling step, wash the resin with a 0.4 M solution of LiCl in DMF. Ensure the resin is well-suspended and agitate for 5-10 minutes.[1]

  • Coupling:

    • Prepare the activated amino acid solution as described in Protocol 1.

    • Add the activated amino acid solution to the resin (the chaotropic salt solution should be drained first).

    • Allow the reaction to proceed for 1-2 hours.[1]

  • Monitoring and Washing:

    • Monitor the reaction's completion with the ninhydrin test.[1]

    • After completion, wash the resin thoroughly with DMF to remove the chaotropic salt.[1]

Protocol 3: Incorporation of a Pseudoproline Dipeptide

This protocol details the manual coupling of a pseudoproline dipeptide.

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF or NMP.

  • Activation of Dipeptide:

    • In a separate vessel, dissolve the pseudoproline dipeptide (5 equivalents relative to resin loading) and a coupling reagent such as HATU (5 equivalents) in a minimal amount of DMF or NMP.[2]

    • Add DIPEA (10 equivalents) to the solution and mix thoroughly.[2]

  • Coupling:

    • Immediately add the activated pseudoproline dipeptide solution to the peptide-resin.[2]

    • Agitate the mixture for 1-2 hours at room temperature.[2]

  • Monitoring and Washing:

    • Perform a Kaiser or TNBS test to confirm complete coupling.[2]

    • If the reaction is incomplete, you can extend the coupling time or repeat the coupling step with fresh reagents.[2]

    • Wash the resin thoroughly with DMF and proceed to the next deprotection step.[2]

Visual Guides

G cluster_workflow Boc-SPPS Cycle start Start Cycle (Peptide-Resin) deprotection Boc Deprotection (50% TFA in DCM) start->deprotection wash1 Wash (DCM, IPA) deprotection->wash1 neutralization Neutralization (DIEA in DCM) wash1->neutralization wash2 Wash (DCM) neutralization->wash2 coupling Amino Acid Coupling (Boc-AA, HBTU/DIEA in DMF) wash2->coupling wash3 Wash (DMF, DCM) coupling->wash3 end End Cycle (Elongated Peptide-Resin) wash3->end

A standard workflow for a single cycle in Boc-based SPPS.

G cluster_troubleshooting Troubleshooting Aggregation start Incomplete Coupling? (Positive Kaiser Test) double_couple Strategy 1: Double Couple start->double_couple Yes check_swelling Check Resin Swelling start->check_swelling No extend_time Strategy 2: Extend Coupling Time double_couple->extend_time Still positive potent_reagent Strategy 3: Use Potent Coupling Reagent (e.g., HATU) extend_time->potent_reagent Still positive chaotropic_salts Strategy 4: Add Chaotropic Salts (e.g., LiCl) potent_reagent->chaotropic_salts Still positive elevated_temp Strategy 5: Increase Temperature chaotropic_salts->elevated_temp Still positive solvent_exchange Solvent Exchange Wash check_swelling->solvent_exchange Poor low_yield Low Final Yield? check_swelling->low_yield Good change_solvent Switch to NMP or add DMSO solvent_exchange->change_solvent in_situ Use In Situ Neutralization low_yield->in_situ Yes pseudoproline Incorporate Pseudoproline Dipeptides in_situ->pseudoproline If applicable

A decision-making workflow for troubleshooting peptide aggregation.

References

Side reaction prevention during Boc-protected amino acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during the synthesis of peptides using Boc-protected amino acids.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of side reactions during the Boc-deprotection step?

A1: The primary cause of most side reactions during Boc deprotection is the formation of a reactive tert-butyl cation.[1] This carbocation is generated upon cleavage of the Boc group with a strong acid, such as trifluoroacetic acid (TFA). As an electrophile, the tert-butyl cation can alkylate nucleophilic residues within the peptide chain, leading to undesired modifications.[1]

Q2: Which amino acid residues are most susceptible to side reactions during Boc deprotection?

A2: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation. These include:

  • Tryptophan (Trp): The indole ring is highly nucleophilic and prone to tert-butylation.[1]

  • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[1]

  • Cysteine (Cys): The free thiol group is a target for alkylation.[1]

  • Tyrosine (Tyr): The activated phenolic ring can also be alkylated.

Q3: What are scavengers and how do they prevent side reactions?

A3: Scavengers are nucleophilic compounds added to the deprotection reaction mixture to "trap" the reactive tert-butyl cation.[1] By reacting with the carbocation at a faster rate than the sensitive residues of the substrate, they prevent it from causing unwanted side reactions.[1] The choice of scavenger depends on the specific amino acids present in the peptide sequence.

Q4: What is aspartimide formation and when does it occur in Boc-SPPS?

A4: Aspartimide formation is the cyclization of the aspartic acid (Asp) side chain with its C-terminal backbone amide nitrogen, forming a five-membered succinimide ring. This side reaction is primarily acid-catalyzed in Boc-SPPS and is a significant risk during the final cleavage step with strong acids like hydrogen fluoride (HF).[2] It is particularly prevalent in sequences containing Asp-Gly or Asp-Ser motifs.[3]

Q5: How can diketopiperazine formation be minimized during Boc-SPPS?

A5: Diketopiperazine (DKP) formation is an intramolecular cyclization of a dipeptide that cleaves it from the resin, leading to yield loss. This is especially common for sequences containing proline or glycine. In Boc-SPPS, DKP formation can be suppressed by using an in situ neutralization protocol, which minimizes the time the N-terminal amine is in a free, nucleophilic state.[4]

Q6: What causes pyroglutamate formation and how can it be prevented?

A6: Pyroglutamate formation is the intramolecular cyclization of an N-terminal glutamine (Gln) or glutamic acid (Glu) residue. This reaction is pH-dependent, with minimal formation occurring around pH 6.0-7.0.[1] To prevent this, it is crucial to maintain pH control during purification and storage. For Gln, using a side-chain protecting group like xanthyl (Xan) during coupling can prevent dehydration that can lead to other side reactions.

Troubleshooting Guides

Issue 1: Presence of a +56 Da adduct in the mass spectrum of the crude peptide.

This indicates the formation of a tert-butylated side product.

  • Root Cause: Alkylation of a nucleophilic amino acid residue (Trp, Met, Cys, or Tyr) by the tert-butyl cation generated during Boc deprotection.

  • Solution: Incorporate a scavenger or a scavenger cocktail into the cleavage reagent. The choice of scavenger is critical and depends on the peptide sequence.

Table 1: Scavenger Cocktails for Preventing t-Butylation

Scavenger Cocktail (v/v/v)Target ResiduesEfficacy in Preventing S-tert-butylation of Cys (%)
95% TFA / 5% H₂OGeneral purpose, no sensitive residues75
95% TFA / 2.5% H₂O / 2.5% TISTrp, Tyr90
92.5% TFA / 5% Thioanisole / 2.5% EDTMet, Cys95
Reagent K (TFA/phenol/water/thioanisole/EDT - 82.5:5:5:5:2.5)Peptides with multiple sensitive residues (Trp, Met, Cys, Tyr)>98

Data is illustrative and compiled from various sources for comparison.[5]

Issue 2: A significant peak at M-18 Da in the mass spectrum and multiple hard-to-separate peaks in the HPLC chromatogram.

This is a classic sign of aspartimide formation.

  • Root Cause: Acid-catalyzed intramolecular cyclization of an aspartic acid residue during the final cleavage.

  • Solution: The choice of the side-chain protecting group for aspartic acid is the most critical factor.

Table 2: Effect of Aspartic Acid Side-Chain Protecting Group on Aspartimide Formation in Boc-SPPS

Protecting GroupCleavage/Treatment ConditionAspartimide Formation (%)
Benzyl ester (OBzl)HF-anisole (9:1, v/v) at 0°CHigh
Cyclohexyl ester (OcHex)HF-anisole (9:1, v/v) at 0°C~3 times lower than OBzl
Benzyl ester (OBzl)Diisopropylethylamine (DIEA) for 24h~51%
Cyclohexyl ester (OcHex)Diisopropylethylamine (DIEA) for 24h0.3%

Data from studies on model tetrapeptides.[6]

Issue 3: Low yield of the desired peptide and the presence of a small cyclic byproduct, especially in Pro-containing sequences.

This indicates the formation of a diketopiperazine (DKP).

  • Root Cause: Intramolecular cyclization of the N-terminal dipeptide, cleaving it from the resin. This is particularly favored by the cis-amide bond conformation of proline.[7]

  • Solution: Implement an in situ neutralization protocol during the coupling steps. This minimizes the time the deprotected N-terminal amine is free to initiate the cyclization.[7]

Issue 4: N-terminal sequencing fails, and the observed mass is 17 Da (from Gln) or 18 Da (from Glu) lower than expected.

This is indicative of pyroglutamate formation.

  • Root Cause: Intramolecular cyclization of the N-terminal glutamine or glutamic acid. The reaction is spontaneous and pH-dependent.

  • Solution:

    • Maintain the pH of purification and storage buffers between 6.0 and 7.0.[1]

    • For glutamine, use a side-chain protecting group like xanthyl (Xan) during its coupling to prevent dehydration and subsequent side reactions.

Table 3: Half-life of N-terminal Glutamate Cyclization at 45°C

pHHalf-life (months)
4.1~9
6.2Minimal formation
8.0Increased formation

Data from studies on monoclonal antibodies.

Experimental Protocols

Protocol 1: General Boc Deprotection with Scavengers

This protocol describes the removal of the Nα-Boc group while minimizing side reactions from carbocations.

  • Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 15-30 minutes.

  • Pre-wash: Pre-wash the resin with the deprotection solution (e.g., 50% TFA in DCM) for 1-2 minutes.

  • Deprotection: Treat the resin with the deprotection solution containing the appropriate scavenger(s) (see Table 1) for 20-30 minutes with gentle agitation.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (3-5 times) to remove residual acid and cleaved byproducts.

  • Neutralization: Neutralize the resin with a solution of 10% diisopropylethylamine (DIEA) in DCM for 1-2 minutes. Repeat this step.

  • Final Washes: Wash the resin again with DCM (3-5 times) to remove excess base before proceeding to the next coupling cycle.

Protocol 2: In Situ Neutralization for Prevention of Diketopiperazine Formation

This protocol combines the neutralization and coupling steps to minimize DKP formation.

  • Boc Deprotection and Washing: Following TFA-mediated Boc deprotection, wash the peptide-resin thoroughly with DCM (3-5 times) and then with DMF (3 times).

  • Pre-activation of Amino Acid: In a separate vessel, dissolve the next Boc-amino acid (3 equivalents) and a coupling agent such as HBTU (3 equivalents) in a minimal amount of DMF.

  • Combined Neutralization and Coupling: a. Add the pre-activated amino acid solution to the washed peptide-resin. b. Immediately add DIEA (6 equivalents) to the reaction vessel.

  • Coupling Reaction: Agitate the mixture for 10-60 minutes. Monitor the reaction completion using a qualitative method like the Kaiser test.

  • Post-Coupling Wash: Drain the reaction mixture and wash the peptide-resin thoroughly with DMF (3-5 times).

Protocol 3: Analytical HPLC for Detection of Side Products

This protocol is a general method for analyzing the crude peptide mixture to identify and quantify the desired product and any side products.

  • System: Reverse-phase HPLC (RP-HPLC) system.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 30 minutes is a good starting point.

  • Flow Rate: 1 mL/min.

  • Detection: UV detection at 210-220 nm.

  • Sample Preparation: Dissolve the crude peptide in Mobile Phase A and filter through a 0.22 µm or 0.45 µm syringe filter before injection.

Protocol 4: Mass Spectrometry for Identification of Side Products

Mass spectrometry is used to confirm the mass of the desired peptide and identify any side products by their mass-to-charge ratio (m/z).

  • Sample Preparation: The crude peptide solution from the HPLC analysis or a separately prepared solution can be used.

  • Ionization: Electrospray ionization (ESI) is commonly used for peptides.

  • Analysis:

    • Full Scan: Acquire a full scan mass spectrum to identify the molecular weights of all components in the crude product. Look for the expected mass of the target peptide and any unexpected masses that could correspond to side products (e.g., +56 Da for t-butylation, -18 Da for aspartimide formation, -17 Da or -18 Da for pyroglutamate formation).

    • Tandem MS (MS/MS): To confirm the identity of a side product, isolate the ion of interest and subject it to fragmentation. The fragmentation pattern can provide information about the peptide sequence and the location of the modification.

Visualizations

Boc_Deprotection_Side_Reactions Boc_Peptide Boc-Peptide-Resin Deprotected_Peptide H₂N⁺-Peptide-Resin (Protonated) Boc_Peptide->Deprotected_Peptide Deprotection tBu_cation tert-Butyl Cation (tBu⁺) Boc_Peptide->tBu_cation Cleavage TFA TFA TFA->Boc_Peptide Trapped_tBu Trapped tBu⁺ tBu_cation->Trapped_tBu Side_Product Alkylated Side Product (+56 Da) tBu_cation->Side_Product Scavenger Scavenger Scavenger->tBu_cation Traps Nucleophilic_Residue Nucleophilic Residue (Trp, Met, Cys, Tyr) Nucleophilic_Residue->tBu_cation Attacks

Boc deprotection and the role of scavengers.

Aspartimide_Formation_Workflow start Asp-containing peptide synthesis final_cleavage Final Cleavage (Strong Acid, e.g., HF) start->final_cleavage side_reaction Aspartimide Formation (-18 Da) final_cleavage->side_reaction High Risk detection Detection: MS (M-18 peak) HPLC (multiple peaks) side_reaction->detection troubleshooting Troubleshooting detection->troubleshooting solution Solution: Use bulky side-chain protecting group for Asp (e.g., Boc-Asp(OcHex)-OH) troubleshooting->solution

Troubleshooting workflow for aspartimide formation.

DKP_Prevention_Strategy start Dipeptide-Resin (e.g., H-Pro-Xaa-Resin) standard_protocol Standard Protocol: 1. Neutralization 2. Coupling start->standard_protocol in_situ In Situ Neutralization Protocol: Combined Neutralization & Coupling start->in_situ free_amine Free N-terminal Amine (Nucleophilic) standard_protocol->free_amine Generates dkp_formation Diketopiperazine Formation (Chain Cleavage) free_amine->dkp_formation Intramolecular Attack minimized_dkp Minimized DKP Formation in_situ->minimized_dkp Prevents

Logic for preventing diketopiperazine formation.

References

Technical Support Center: Improving Yield for Difficult Peptide Sequences with Boc SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the Solid-Phase Peptide Synthesis (SPPS) of difficult peptide sequences using tert-butyloxycarbonyl (Boc) chemistry.

Troubleshooting Guide for Low Yield & Purity

Difficult peptide sequences, often characterized by hydrophobicity, steric hindrance, or a tendency to aggregate, can lead to significant challenges in achieving high yield and purity. Below is a guide to common issues and their solutions.

Table 1: Common Problems, Causes, and Solutions in Boc SPPS
ProblemProbable Cause(s)Recommended Solution(s)
Low Peptide Yield Incomplete Coupling: Steric hindrance from bulky amino acids (e.g., Phg) or on-resin aggregation preventing access to the N-terminus.[1]- Use stronger coupling reagents: Switch to HATU, HBTU, or PyBOP.[1]- Increase reaction time/Double couple: Extend coupling time to 2-4 hours or perform a second coupling with fresh reagents.[1][2]- Increase reagent equivalents: Use a higher excess of amino acid and coupling reagent.[1]- Elevated temperature: Perform coupling at a higher temperature.[3]
Peptide Aggregation: Hydrophobic sequences forming secondary structures (β-sheets) on the resin, blocking reactive sites.[2][4]- Incorporate chaotropic salts: Add agents like LiCl or KSCN to the coupling reaction to disrupt aggregation.[1]- Change solvent system: Switch to more effective solvating solvents like NMP or a "magic mixture" (DCM/DMF/NMP).[1]- Utilize backbone protection: Incorporate Hmb or Dmb protecting groups every 6-7 residues to disrupt hydrogen bonding.[3]
Chain Truncation: Incomplete removal of the Boc protecting group or irreversible capping of the N-terminus.[5]- Optimize Boc deprotection: Ensure complete removal with 50% TFA in DCM for 20-30 minutes.[2]- Avoid guanidinylation: Pre-activate the amino acid before addition to the resin to prevent reaction of coupling agents with the N-terminus.[3]
Presence of Deletion Sequences Incomplete Coupling: Failure to couple an amino acid in the sequence.[1]- Follow all recommendations for improving coupling efficiency.[1]- Capping: After an unsuccessful double coupling, cap unreacted amines with acetic anhydride to prevent further elongation of incomplete chains.[1]
Side Reactions Aspartimide Formation: Particularly with Asp-Gly or Asp-Ser sequences, leading to a mixture of α and β-coupled peptides.[3][6]- Use β-cyclohexyl ester of Aspartic Acid (Asp(OcHex)) instead of the benzyl ester to significantly reduce this side reaction.[3]
Diketopiperazine Formation: Cyclization and cleavage of the N-terminal dipeptide from the resin, especially with Proline in the first two positions.[3][6]- Utilize in situ neutralization protocols to suppress this side reaction.[3]- Incorporate the first two amino acids as a dipeptide unit to bypass the vulnerable dipeptide-resin intermediate.[3]
Alkylation of Sensitive Residues (e.g., Trp, Met, Cys): During final HF or TFA cleavage, reactive carbocations can modify side chains.[5][6]- Use a scavenger cocktail during cleavage. A common mixture for TFA cleavage is 95% TFA, 2.5% water, and 2.5% Triisopropylsilane (TIS).[5]

Experimental Protocols

Protocol 1: In Situ Neutralization for Improved Coupling

This protocol is particularly effective for reducing aggregation and minimizing side reactions like diketopiperazine formation.[3][4]

  • Boc Deprotection: Treat the peptide-resin with a solution of 50% trifluoroacetic acid (TFA) in dichloromethane (DCM) for 20-30 minutes.[2]

  • Washing: Wash the resin with DCM (3x) and isopropanol (2x) to remove residual TFA.[6]

  • Amino Acid Activation: In a separate vessel, dissolve the Boc-protected amino acid (3 equivalents) and a coupling agent such as HBTU (3 equivalents) in DMF.

  • In Situ Neutralization and Coupling: Add the activated amino acid solution to the resin. Immediately add N,N-Diisopropylethylamine (DIEA) (6 equivalents) to the reaction vessel.[5]

  • Reaction: Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring: Monitor the reaction completion using the Kaiser test.[1]

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).[1]

Protocol 2: High-Temperature Coupling

Elevated temperatures can help overcome steric hindrance and disrupt aggregation.

  • Deprotection and Washing: Perform Boc deprotection and washing steps as described in Protocol 1.

  • Coupling: Add the activated amino acid solution and DIEA to the resin as per the in situ neutralization protocol.

  • Heating: Heat the reaction vessel to a controlled temperature (e.g., 50-60°C) and agitate for 1-2 hours.

  • Monitoring and Washing: Monitor and wash the resin as per standard procedures.

Protocol 3: HF Cleavage with Scavengers

This procedure is for the final cleavage of the peptide from the resin and removal of side-chain protecting groups, with measures to prevent side reactions.[2] Caution: Anhydrous Hydrogen Fluoride (HF) is extremely toxic and requires specialized equipment and training.[5]

  • Preparation: Dry the peptide-resin thoroughly under vacuum. Place it in a specialized HF cleavage apparatus.

  • Low HF (SN2 Conditions):

    • Add a scavenger mixture of p-cresol and dimethyl sulfide (DMS).[5]

    • Cool the vessel in a dry ice/acetone bath.

    • Distill a mixture of HF/DMS (1:3 v/v) into the vessel and stir at 0°C for 2-4 hours.[5]

    • Evaporate the HF and DMS under vacuum.[5]

  • High HF (SN1 Conditions):

    • To the resin from the previous step, add a scavenger such as anisole.[2]

    • Cool the reaction vessel.

    • Distill neat anhydrous HF into the vessel and stir at 0°C for 1 hour.[5]

    • Evaporate the HF under a stream of nitrogen.

  • Peptide Precipitation: Wash the resin with cold diethyl ether to precipitate the crude peptide.[2]

Mandatory Visualizations

Troubleshooting Workflow for Low Peptide Yield in Boc SPPS

G start Low Peptide Yield or Purity check_coupling Monitor Coupling (Kaiser Test) start->check_coupling incomplete_coupling Incomplete Coupling check_coupling->incomplete_coupling double_couple Perform Double Coupling incomplete_coupling->double_couple Yes stronger_reagents Use Stronger Reagents (HATU, HBTU) incomplete_coupling->stronger_reagents Still incomplete check_aggregation Suspect Aggregation? incomplete_coupling->check_aggregation No (Complete) double_couple->check_coupling stronger_reagents->check_coupling chaotropic_salts Add Chaotropic Salts (LiCl) check_aggregation->chaotropic_salts Yes high_temp Increase Temperature check_aggregation->high_temp Yes change_solvent Change Solvent (NMP) check_aggregation->change_solvent Yes continue_synthesis Continue Synthesis check_aggregation->continue_synthesis No chaotropic_salts->continue_synthesis high_temp->continue_synthesis change_solvent->continue_synthesis final_cleavage Final Cleavage & Analysis continue_synthesis->final_cleavage

Caption: Troubleshooting workflow for low yield in Boc SPPS.

Frequently Asked Questions (FAQs)

Q1: Why is Boc SPPS sometimes preferred over Fmoc for difficult or hydrophobic sequences? A1: The Boc-SPPS strategy can be advantageous for hydrophobic peptides because the repetitive acidic TFA deprotection steps leave the N-terminus in a protonated state (ammonium salt).[2][4] This charge can help reduce peptide aggregation through electrostatic repulsion. In contrast, the basic conditions of Fmoc deprotection leave a neutral N-terminus, which can be more prone to aggregation.[4]

Q2: What is the "magic mixture" and when should I use it? A2: The "magic mixture" is a solvent system, typically a combination of DCM, DMF, and NMP, sometimes with additives like nonionic detergents.[1][7] It should be used during coupling reactions when severe on-resin aggregation is suspected, as its enhanced solvating properties can help to break up secondary structures and improve reaction efficiency.[1]

Q3: How can I confirm that peptide aggregation is the cause of my synthesis problems? A3: On-resin aggregation can be difficult to confirm directly. However, it is strongly indicated by a positive Kaiser test after double coupling, especially for sequences known to be aggregation-prone (e.g., hydrophobic residues).[8] For peptides longer than 20 amino acids, performing small test cleavages at intermediate steps can help monitor the synthesis and detect problems early.[8]

Q4: What are pseudoprolines and can they be used in Boc SPPS? A4: Pseudoprolines are dipeptide derivatives of Serine or Threonine that introduce a "kink" in the peptide backbone, effectively disrupting the formation of secondary structures that lead to aggregation.[3] While they are more commonly associated with Fmoc-SPPS, the principle of using structure-breaking elements can be applied. In Boc chemistry, strategic incorporation of N-alkylated amino acids or non-proteinogenic amino acids like isonipecotic acid (Inp) can serve a similar purpose of disrupting aggregation.[2][3]

Q5: When should I cap unreacted chains, and what is the standard procedure? A5: Capping should be performed if a coupling reaction remains incomplete (i.e., the Kaiser test is still positive) after a second coupling attempt.[1] This prevents the formation of deletion sequences, which can be difficult to separate from the target peptide during purification. A common capping procedure involves treating the resin with a solution of acetic anhydride and a non-nucleophilic base like DIEA in DMF.[1]

References

Technical Support Center: Managing Acid-Labile Protecting Groups with TFA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing acid-labile side chain protecting groups during trifluoroacetic acid (TFA)-mediated cleavage.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of side reactions during TFA deprotection?

The primary cause of side reactions is the generation of highly reactive carbocations, particularly the tert-butyl cation, from the cleavage of tert-butyl-based protecting groups (e.g., Boc, tBu) by TFA.[1] These electrophilic carbocations can then attack nucleophilic amino acid side chains, leading to undesired modifications.[1][2]

Q2: Which amino acid residues are most susceptible to side reactions during TFA deprotection?

Amino acid residues with nucleophilic side chains are particularly vulnerable to modification by carbocations generated during TFA deprotection. These include:

  • Tryptophan (Trp): The indole ring is highly nucleophilic and prone to tert-butylation.[1][2]

  • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt and is also susceptible to oxidation.[1][2]

  • Cysteine (Cys): The free thiol group is a strong nucleophile and a target for S-tert-butylation.[1][3]

  • Tyrosine (Tyr): The phenolic ring can be alkylated.[1][2]

Q3: What are scavengers and how do they prevent side reactions?

Scavengers are nucleophilic reagents added to the TFA "cleavage cocktail" to trap reactive carbocations and other electrophilic species generated during deprotection.[1][4] By reacting with these species, scavengers prevent them from modifying the desired peptide product.[4] The choice of scavenger is critical and depends on the amino acid composition of the peptide.[4]

Q4: Can the cleavage of a protecting group like Trityl (Trt) be incomplete?

Yes, the cleavage of the Trityl (Trt) group, particularly from cysteine, is a reversible reaction.[5] The stable trityl cation, if not effectively trapped by a scavenger, can reattach to the nucleophilic thiol group, leading to incomplete deprotection.[5][6] Sluggish deprotection of N-terminal Asn(Trt) is also a known issue.[6]

Q5: Are there alternatives to TFA for the final cleavage?

While TFA is the most common reagent for final cleavage in Fmoc-based solid-phase peptide synthesis (SPPS), other strong acids like trimethylsilyl bromide (TMSBr) and hydrogen bromide in TFA (HBr/TFA) can be used, especially for less acid-labile protecting groups.[7][8] More recently, dilute HCl in fluoro alcohols has been explored as a greener alternative.[9][10]

Troubleshooting Guides

Issue 1: Incomplete Cleavage of Protecting Groups

  • Symptom: Mass spectrometry (MS) analysis shows the presence of the desired peptide mass plus the mass of one or more protecting groups.

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Insufficient Cleavage Time Standard cleavage times are 1-4 hours. For sterically hindered or less acid-labile groups (e.g., Arg(Pbf), Arg(Pmc)), extend the cleavage time. Monitor progress with a small-scale trial cleavage.[1][11]
Suboptimal TFA Concentration Ensure a high concentration of TFA (typically 95%) in the cleavage cocktail. Residual solvents from resin washing can dilute the TFA.[11] For some protecting groups, a lower initial TFA concentration followed by an increase can be beneficial.[3]
Poor Resin Swelling In solid-phase synthesis, ensure the resin is properly swollen in a suitable solvent (e.g., DCM) before adding the cleavage cocktail to allow efficient access of the acid to the peptide.[2][12]
Reversible Cleavage For groups like Trt, ensure an effective scavenger (e.g., TIS) is present in sufficient quantity to trap the cation and prevent reattachment.[5][6]

Issue 2: Alkylation (tert-butylation) of Sensitive Residues (Trp, Cys, Met, Tyr)

  • Symptom: MS analysis shows unexpected mass additions of +56 Da, corresponding to the addition of a tert-butyl group.[5]

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Ineffective Scavenging The standard TFA/TIS/H₂O cocktail may be insufficient.[5] Use a more robust scavenger cocktail containing thiol scavengers like 1,2-ethanedithiol (EDT) or thioanisole, especially for peptides containing Trp, Met, or Cys.[4][7]
High Concentration of Cationic Species This is common when many tert-butyl-based protecting groups are present. Implement a two-step cleavage protocol with a lower initial TFA concentration to slowly generate cations, followed by a higher concentration for complete deprotection.[3][5]

Issue 3: Oxidation of Methionine or Tryptophan

  • Symptom: MS analysis shows a mass increase of +16 Da, corresponding to the oxidation of Met to methionine sulfoxide or modification of Trp.[1]

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Oxidative Environment Perform the cleavage under an inert atmosphere (e.g., nitrogen or argon).[1]
Lack of Reducing Scavengers Include scavengers with reducing properties in the cleavage cocktail, such as 1,2-ethanedithiol (EDT) or dithiothreitol (DTT).[1][5] Thioanisole and dimethyl sulfide (DMS) can also suppress oxidation.[1]

Data Presentation: Scavenger Cocktails for TFA Cleavage

The selection of an appropriate scavenger cocktail is crucial for preventing side reactions. The table below summarizes common cocktails and their applications.

Reagent NameComposition (v/v/v)Primary Application
Standard Cocktail TFA / Triisopropylsilane (TIS) / H₂O (95:2.5:2.5)Peptides without highly sensitive residues.[4][7]
Reagent K TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5)Robust cocktail for peptides with a variety of sensitive residues, including Arg(Pmc/Mtr).[4][8]
Reagent R TFA / Thioanisole / EDT / Anisole (90:5:3:2)Peptides containing Arg residues with sulfonyl protecting groups.[13]
Two-Step Cys Cocktail (Step 1) TFA / TIS / H₂O / Thioanisole / DMS / 1% DTT (70:5:5:10:10)To minimize S-tert-butylation of Cysteine.[3][14]
Two-Step Cys Cocktail (Step 2) Increase TFA concentration to 80-90% after 30 minutes.For complete deprotection after initial controlled cation release.[3][14]

Experimental Protocols

Protocol 1: General TFA Cleavage and Peptide Precipitation

This protocol is suitable for peptides without highly sensitive residues.

  • Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel. Swell the resin in dichloromethane (DCM) for 30 minutes, then drain the solvent.[15]

  • Cleavage Cocktail Preparation: In a well-ventilated fume hood, freshly prepare the cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5).[2]

  • Cleavage Reaction: Add the cleavage cocktail to the resin (typically 10 mL per gram of resin).[1] Agitate the mixture at room temperature for 1-4 hours.[1]

  • Peptide Filtration: Filter the resin using a sintered glass funnel and collect the filtrate containing the cleaved peptide. Wash the resin with a small amount of fresh TFA and combine the filtrates.[1][16]

  • Peptide Precipitation: In a centrifuge tube, add the TFA filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.[1]

  • Isolation: Centrifuge the mixture to pellet the crude peptide. Decant the ether.[11]

  • Washing: Wash the peptide pellet twice with cold diethyl ether to remove scavengers and residual TFA, centrifuging each time.[16]

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.[4]

Protocol 2: Two-Step Cleavage for Cysteine-Containing Peptides to Minimize S-tert-Butylation

This protocol is adapted from the literature to reduce alkylation side products.[3][5]

  • Resin Preparation: Follow step 1 from the general protocol.

  • Step 1 Cocktail Preparation: In a fume hood, prepare the initial cleavage cocktail: 70% TFA, 5% TIS, 5% deionized water, 10% thioanisole, 10% DMS, and 1% DTT (w/v).[3][14]

  • Initial Cleavage: Add the cocktail to the resin and agitate at room temperature for 30 minutes.[3][14]

  • Step 2 - TFA Addition: Add pure TFA to the reaction mixture to bring the final TFA concentration to approximately 80-90%.[3][14]

  • Continued Cleavage: Continue to agitate the mixture for an additional 1.5-2 hours.[3][14]

  • Work-up: Follow steps 4-8 from the general TFA cleavage and peptide precipitation protocol.

Visualizations

TFA_Cleavage_Mechanism cluster_0 TFA-Mediated Cleavage of Boc Group Boc_Amine Boc-Protected Amine Protonated_Boc Protonated Carbamate Boc_Amine->Protonated_Boc + H⁺ (from TFA) Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid Cleavage tBu_Cation tert-Butyl Cation Protonated_Boc->tBu_Cation Free_Amine Free Amine (TFA Salt) Carbamic_Acid->Free_Amine CO2 Carbon Dioxide Carbamic_Acid->CO2 Decarboxylation Scavenger_Action TFA_Cleavage TFA Cleavage of Protecting Groups (e.g., tBu, Trt) Carbocations Reactive Carbocations (tBu⁺, Trt⁺) TFA_Cleavage->Carbocations Side_Reactions Side Reactions (Alkylation of Trp, Cys, Met) Carbocations->Side_Reactions Attack Nucleophilic Residues Trapped_Cations Trapped Cations Carbocations->Trapped_Cations Trapped by Scavengers Scavengers (TIS, EDT, Thioanisole) Scavengers->Trapped_Cations Desired_Peptide Desired Deprotected Peptide Side_Reactions->Desired_Peptide Leads to Impurities Trapped_Cations->Desired_Peptide Prevents Side Reactions Troubleshooting_Workflow Start TFA Cleavage Performed Analyze Analyze Crude Product (HPLC, MS) Start->Analyze Problem Problem Detected? Analyze->Problem Incomplete_Cleavage Incomplete Cleavage? Problem->Incomplete_Cleavage Yes Success Successful Deprotection Problem->Success No Side_Products Side Products? Incomplete_Cleavage->Side_Products No Extend_Time Extend Cleavage Time or Increase TFA Conc. Incomplete_Cleavage->Extend_Time Yes Change_Scavengers Modify Scavenger Cocktail Side_Products->Change_Scavengers Yes (Alkylation) Two_Step Use Two-Step Cleavage Protocol Side_Products->Two_Step Yes (Cys Alkylation) Extend_Time->Analyze Change_Scavengers->Analyze Two_Step->Analyze

References

Technical Support Center: Resin Selection for Long Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate resin for long peptide synthesis. It includes troubleshooting guides and frequently asked questions to address common issues encountered during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor to consider when selecting a resin for synthesizing a long peptide (>30 amino acids)?

A1: The most critical factor is preventing peptide aggregation on the solid support. For long peptides, which are more prone to aggregation, choosing a resin with optimal swelling properties and a low loading capacity is crucial.[1][2] PEG-grafted resins (e.g., TentaGel®, NovaSyn® TG) are often preferred over standard polystyrene resins as the polyethylene glycol (PEG) chains help to solvate the growing peptide chain, minimizing inter-chain interactions that lead to aggregation.[3]

Q2: How does resin loading capacity affect the synthesis of long peptides?

A2: Resin loading capacity, expressed in mmol/g, dictates the amount of the first amino acid that can be attached to the resin.[3] For long peptide synthesis, a lower loading capacity (0.1-0.4 mmol/g) is generally recommended.[1] High loading can lead to steric hindrance and overcrowding of peptide chains on the resin surface, which promotes aggregation and can result in incomplete coupling and deprotection steps.[1]

Q3: What are the main types of resin backbones, and when should I use them?

A3: The most common resin backbones are polystyrene (PS), polyethylene glycol (PEG)-grafted polystyrene, and polyamide.

  • Polystyrene (PS) resins (e.g., Wang, Merrifield): These are cost-effective and suitable for short to medium-length peptides (<20 amino acids).[3] However, their hydrophobic nature can promote aggregation in long or hydrophobic sequences.[3]

  • PEG-grafted PS resins (e.g., TentaGel®, NovaSyn® TG, ArgoGel™): These resins have PEG chains grafted onto a polystyrene core, which improves solvation of the growing peptide and reduces aggregation.[3][4] They are highly recommended for long and difficult sequences.[3]

  • Polyamide resins (e.g., PEGA): These are highly hydrophilic and provide excellent solvation, making them suitable for very long or aggregation-prone peptides.[3]

Q4: How do I choose the right linker for my long peptide synthesis?

A4: The choice of linker depends on the desired C-terminal functionality of the peptide (acid or amide) and the cleavage conditions compatible with your protecting group strategy (Fmoc or Boc).

  • For C-terminal acids: Wang resin is common for Fmoc chemistry, while Merrifield resin is used for Boc chemistry.[3] 2-Chlorotrityl chloride (2-CTC) resin is a good choice for producing protected peptide fragments under very mild acidic conditions.[1][3]

  • For C-terminal amides: Rink Amide resin is widely used for Fmoc chemistry, while MBHA resin is standard for Boc chemistry.[1][3] Sieber amide resin is an alternative to Rink amide, particularly for sterically hindered amino acids.[5]

  • Specialty Linkers: Photocleavable linkers allow for cleavage under UV light, which can be useful for sensitive peptides.[6][7][8][9] Safety-catch linkers require a chemical activation step before cleavage, providing an additional layer of orthogonality.[10][11][12]

Q5: Can I use the same resin for both Fmoc and Boc chemistry?

A5: Generally, specific resins are designed to be compatible with either Fmoc or Boc chemistry due to the different cleavage conditions. For example, Wang resin is used with Fmoc chemistry because the linker is stable to the basic conditions used for Fmoc deprotection but cleaved by the strong acid (TFA) used for final cleavage.[13] Conversely, Merrifield resin is used with Boc chemistry as the linker is stable to the mild acid used for Boc deprotection but requires a very strong acid (like HF) for cleavage.[1][13] Some linkers, however, can be compatible with both strategies.[14]

Resin Selection Guide

The selection of an appropriate resin is a critical step that can significantly impact the success of long peptide synthesis. This guide provides a systematic approach to choosing the best resin for your specific needs.

Decision-Making Workflow for Resin Selection

ResinSelection Start Start: Define Peptide Requirements PeptideLength Peptide Length? Start->PeptideLength ShortPeptide < 20 Amino Acids PeptideLength->ShortPeptide Short LongPeptide > 20 Amino Acids PeptideLength->LongPeptide Long CTerminal Desired C-Terminal? Acid Carboxylic Acid CTerminal->Acid Amide Amide CTerminal->Amide ProtectingGroup Protecting Group Strategy? Fmoc Fmoc Chemistry ProtectingGroup->Fmoc Boc Boc Chemistry ProtectingGroup->Boc AggregationRisk High Aggregation Risk? LowRisk Low to Moderate AggregationRisk->LowRisk HighRisk High AggregationRisk->HighRisk ShortPeptide->CTerminal LongPeptide->AggregationRisk Acid->ProtectingGroup Amide->ProtectingGroup ResinChoice Recommended Resin Fmoc->ResinChoice Wang/2-CTC (Acid) Rink/Sieber (Amide) Boc->ResinChoice Merrifield (Acid) MBHA (Amide) LowRisk->CTerminal HighRisk->CTerminal HighRisk->ResinChoice Use PEG-grafted or Polyamide Resin with low loading (0.1-0.4 mmol/g)

Caption: Decision workflow for selecting the appropriate resin.

Comparison of Common Resins for Long Peptide Synthesis
Resin TypeBackboneTypical Loading (mmol/g)Swelling in DMF (mL/g)AdvantagesDisadvantagesRecommended for
Wang Resin Polystyrene0.5 - 1.23 - 7Cost-effective, widely used for C-terminal acids with Fmoc chemistry.[3][15][16]Hydrophobic nature can promote aggregation in long peptides.[3]Short to medium peptides (<20 aa) with low aggregation propensity.[3]
Merrifield Resin Polystyrene0.5 - 2.02 - 6Standard for Boc chemistry to produce C-terminal acids.[1][17]Requires strong acid (HF) for cleavage.[1]Peptides synthesized using Boc-strategy.
Rink Amide Resin Polystyrene0.5 - 1.03 - 7Standard for C-terminal amides with Fmoc chemistry.[3][5]Can have limitations with sterically hindered amino acids.[5]Peptides requiring a C-terminal amide.
2-CTC Resin Polystyrene0.3 - 1.64 - 8Allows for cleavage under very mild acidic conditions, preserving side-chain protecting groups.[1][3][13]Can be sensitive to repeated acid treatments if not handled carefully.Synthesis of protected peptide fragments for segment condensation.[3]
TentaGel®/NovaSyn® TG PEG-grafted PS0.2 - 0.34 - 6Excellent swelling and solvation, reduces aggregation.[3] Ideal for long and difficult sequences.[3]Higher cost, lower loading capacity.[3]Long peptides (>20 aa), hydrophobic peptides, and sequences prone to aggregation.[3]
PEGA Resin Polyacrylamide0.2 - 0.45 - 10Highly hydrophilic, excellent for very long or aggregation-prone peptides. Permeable to large molecules.Can have lower mechanical stability compared to polystyrene.Very long peptides and on-resin enzymatic assays.

Troubleshooting Guide

Common Problem: Peptide Aggregation

Peptide aggregation is a major challenge in long peptide synthesis, leading to incomplete reactions and low yields.[2][18]

Symptoms:

  • Shrinking of the resin bed.[18]

  • Poor swelling of the peptide-resin.[2][18]

  • Incomplete coupling or deprotection, often giving false-negative results with ninhydrin or TNBS tests.

  • Flattened and broadened deprotection profile in continuous-flow synthesis.

Troubleshooting Workflow:

TroubleshootingAggregation cluster_solutions Solutions for Aggregation Start Problem: Incomplete Coupling/Deprotection CheckAggregation Check for Signs of Aggregation (e.g., poor resin swelling) Start->CheckAggregation NoAggregation No Signs of Aggregation CheckAggregation->NoAggregation No Aggregation Aggregation Confirmed CheckAggregation->Aggregation Yes OptimizeConditions Optimize Reaction Conditions NoAggregation->OptimizeConditions Check coupling reagents, activation times, etc. ChangeStrategy Modify Synthesis Strategy Aggregation->ChangeStrategy Resynthesis Resynthesize Peptide ChangeStrategy->Resynthesis Solvent Use chaotropic salts (e.g., LiCl) or 'Magic Mixture' ChangeStrategy->Solvent Temp Increase coupling temperature ChangeStrategy->Temp Pseudoproline Incorporate pseudoproline dipeptides or Dmb/Hmb-protected amino acids ChangeStrategy->Pseudoproline Resin Switch to a low-load PEG-grafted resin Resynthesis->Resin

Caption: Troubleshooting workflow for peptide aggregation.

Solutions for Aggregation:

  • Modify Solvents: Use more polar or chaotropic solvents like NMP or DMSO. Adding chaotropic salts such as LiCl or KSCN can also help disrupt aggregation.[2]

  • Elevated Temperature: Performing coupling reactions at a higher temperature can help to break up secondary structures.[2]

  • Incorporate Backbone Protection: Introduce pseudoproline dipeptides or N-substituted (Dmb or Hmb) amino acids at strategic positions (every 6-8 residues) to disrupt interchain hydrogen bonding.[2]

  • Change Resin: If aggregation is severe, resynthesize the peptide on a low-loading PEG-grafted resin.[2]

Experimental Protocols

Protocol: Manual Coupling of a Pseudoproline Dipeptide to Overcome Aggregation

This protocol describes the incorporation of a pseudoproline dipeptide to disrupt on-resin aggregation.

Materials:

  • Fmoc-deprotected peptide-resin exhibiting poor swelling

  • Fmoc-Xaa-Yaa(Ψ,Ψpro)-OH pseudoproline dipeptide (5 equivalents)

  • Coupling reagent (e.g., HBTU, HATU, PyBOP®) (5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (10 equivalents)

  • Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Trinitrobenzenesulfonic acid (TNBS) test reagents

Procedure:

  • Swell the Fmoc-deprotected peptide-resin in DMF or NMP.

  • In a separate vessel, dissolve the pseudoproline dipeptide (5 eq.) and the coupling reagent (5 eq.) in a minimal volume of DMF or NMP.

  • Add DIPEA (10 eq.) to the solution and mix thoroughly.

  • Immediately add the activated dipeptide solution to the peptide-resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Perform a TNBS test to confirm the completion of the coupling. If the reaction is incomplete, extend the coupling time or repeat the coupling with fresh reagents.

  • After a successful coupling, wash the resin thoroughly with DMF and proceed with the standard deprotection and coupling steps for the subsequent amino acids.

Protocol: Small-Scale TFA Cleavage for Synthesis Monitoring

For peptides longer than 20 amino acids, it is highly recommended to monitor the synthesis progress by cleaving a small sample of the peptide-resin.

Materials:

  • ~5-10 mg of dried peptide-resin

  • TFA cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • 1.5 mL microcentrifuge tube

  • Cold diethyl ether

  • Centrifuge

  • HPLC and mass spectrometer for analysis

Procedure:

  • Place a small amount of the dried peptide-resin into a microcentrifuge tube.

  • Add approximately 100-200 µL of the TFA cleavage cocktail to the resin.

  • Allow the reaction to proceed at room temperature for 2-3 hours with occasional vortexing.

  • Precipitate the cleaved peptide by adding cold diethyl ether to the tube.

  • Centrifuge the tube to pellet the precipitated peptide.

  • Carefully decant the ether.

  • Wash the peptide pellet with cold diethyl ether two more times.

  • Allow the peptide pellet to air dry.

  • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile with 0.1% TFA) and analyze by HPLC and mass spectrometry to check the purity and identify any deletion or truncated sequences.

References

Technical Support Center: Reducing Racemization in Amino Acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing racemization during peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide synthesis?

A1: Racemization is the process where a pure, optically active amino acid (a single L- or D-enantiomer) is converted into a mixture of both L- and D-enantiomers during the coupling reaction. This loss of stereochemical integrity at the alpha-carbon can lead to the synthesis of diastereomeric peptide impurities, which are often difficult to separate from the target peptide and can have significantly different biological activities.[1]

Q2: What are the primary mechanisms of racemization during peptide coupling?

A2: Racemization during peptide bond formation primarily occurs through two base-catalyzed mechanisms:

  • Direct Enolization (or Direct α-Abstraction): A base directly removes the proton from the α-carbon of the activated amino acid, forming a planar enolate intermediate. Reprotonation can then occur from either face, leading to a mixture of enantiomers.[2][3]

  • Oxazolone Formation: The activated carboxylic acid of the N-protected amino acid undergoes an intramolecular cyclization to form a 5(4H)-oxazolone intermediate.[3][4] The α-proton of this oxazolone is highly acidic and is readily abstracted by a base. The resulting achiral intermediate can be attacked by the amine component from either side, leading to both the desired and the racemized peptide.[4][5][6] This pathway is considered the predominant source of racemization in peptide synthesis.[3]

Q3: Which factors have the most significant impact on the extent of racemization?

A3: Several experimental factors critically influence the degree of racemization:

  • Coupling Reagents: The choice of coupling reagent is paramount. Highly reactive reagents that promote rapid amide bond formation can outcompete the racemization pathway.[5][7] Uronium/aminium salt-based reagents (e.g., HATU, HCTU, COMU) and the addition of racemization-suppressing additives are crucial.[7][8]

  • Base: The type, strength, and concentration of the base used are critical.[5] Stronger and less sterically hindered bases (like DIPEA or triethylamine) are more likely to abstract the α-proton, increasing racemization.[5][9] Weaker, more sterically hindered bases like N-methylmorpholine (NMM) or 2,4,6-collidine are preferred.[8][9][10]

  • Temperature: Elevated temperatures accelerate both the coupling reaction and the rate of racemization.[5] It is a crucial parameter to control, especially in microwave-assisted peptide synthesis.

  • Solvent: The polarity of the solvent can affect the stability of the intermediates involved in racemization.[5]

  • Pre-activation Time: Longer pre-activation times for the carboxylic acid before the addition of the amine component can increase the opportunity for oxazolone formation and subsequent racemization.[2][8]

Q4: Are certain amino acids more prone to racemization than others?

A4: Yes. Histidine (His) and Cysteine (Cys) are particularly susceptible to racemization.[11] Phenylalanine (Phe) and Aspartic Acid (Asp) can also be problematic under certain conditions.[7] The unique side-chain structures of these amino acids contribute to their increased susceptibility.

Troubleshooting Guides

Issue 1: High levels of racemization detected for a specific amino acid residue.

This guide provides a systematic approach to troubleshooting unexpected racemization.

G Start High Racemization Detected CheckReagent 1. Review Coupling Reagent & Additive Combination Start->CheckReagent CheckBase 2. Evaluate Base Choice and Concentration CheckReagent->CheckBase If reagent is optimal Sol_Reagent Switch to a lower-racemization reagent (e.g., HATU, COMU). Ensure additive (Oxyma, HOAt) is used. CheckReagent->Sol_Reagent Sub-optimal reagent found CheckConditions 3. Assess Reaction Conditions (Temp & Time) CheckBase->CheckConditions If base is optimal Sol_Base Switch to a weaker, sterically hindered base (e.g., NMM, Collidine). Use the minimum necessary amount. CheckBase->Sol_Base Strong/unhindered base used CheckAA 4. Is it a susceptible Amino Acid? (e.g., His, Cys) CheckConditions->CheckAA If conditions are optimal Sol_Conditions Lower the coupling temperature. Reduce pre-activation and total reaction time. CheckConditions->Sol_Conditions High temp or prolonged time Sol_AA Use specific side-chain protection (e.g., for His). Consider a dedicated low-racemization protocol. CheckAA->Sol_AA Yes End Racemization Minimized CheckAA->End No, review all steps Sol_Reagent->CheckBase Sol_Base->CheckConditions Sol_Conditions->CheckAA Sol_AA->End

Caption: Troubleshooting workflow for high racemization.

Issue 2: Racemization of Histidine (His) residues.

  • Problem: Significant D-His incorporation is observed in the final peptide.

  • Troubleshooting Steps:

    • Side-Chain Protection: Ensure the imidazole nitrogen of the Histidine side-chain is adequately protected. A methoxybenzyl group can significantly reduce racemization.[11]

    • Lower Coupling Temperature: If using microwave-assisted synthesis, reduce the coupling temperature from a high of 80°C down to 50°C.

    • Use a Weaker Base: Switch from DIPEA to a less basic, sterically hindered base like 2,4,6-collidine.

    • Conventional Coupling: For particularly sensitive sequences, consider performing the coupling step for the Histidine residue at room temperature, even if the rest of the synthesis is microwave-assisted.

Issue 3: Racemization of Cysteine (Cys) residues.

  • Problem: High levels of D-Cys are detected.

  • Troubleshooting Steps:

    • Optimized Reagent Cocktail: Utilize a combination of a carbodiimide like DIC with an additive such as HOBt or Oxyma Pure. This is often a reliable method for minimizing racemization with Fmoc-Cys(Trt)-OH.[10]

    • Solvent Choice: Consider using a less polar solvent or a mixture such as CH₂Cl₂-DMF (1:1).

    • Hindered Base: The use of a hindered base like 2,4,6-collidine has been shown to minimize the formation of D-cysteine.

    • Control Temperature: Avoid elevated temperatures during the Cysteine coupling step.

Data Presentation: Quantitative Comparison of Coupling Reagents

The degree of racemization is highly dependent on the specific amino acids being coupled, the base, and the solvent used. The following table provides a summary of representative data comparing the racemization levels of common coupling reagents in model peptide systems.

Coupling Reagent/Method% D-Isomer (Epimerization)Reference(s)
Uronium/Aminium Salts
COMU< 1.0%[5][6]
HATU0.5 - 2.0%[5][6]
HCTU< 0.5% - 4.0%[5][6]
HBTU1.5 - 5.0%[5][6]
TBTU2.0 - 6.0%[6]
Phosphonium Salts
PyBOP1.0 - 3.5%[6]
Carbodiimides
DIC / HOBt0.5 - 2.5%[6]
DCC / HOBt1 - 5%[5]
DCC (alone)10 - 30%[5]

Note: This data is synthesized from typical results in comparative studies. Actual racemization levels can vary based on specific experimental conditions.

Experimental Protocols

Protocol 1: Standard HBTU/HOBt Coupling in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a single coupling cycle for an Fmoc-protected amino acid to a resin-bound peptide.

Materials:

  • Fmoc-protected amino acid (2-5 eq. relative to resin loading)

  • HBTU (1.9-4 eq.)

  • HOBt (2-5.5 eq.)

  • DIPEA (4-8 eq.)

  • Peptide synthesis grade DMF

  • Resin with N-terminally deprotected peptide

Workflow:

G cluster_deprotection Fmoc Deprotection cluster_coupling Coupling Deprotect1 1. Treat resin with 20% piperidine/DMF (5-15 min) Deprotect2 2. Repeat piperidine treatment (5-15 min) Deprotect1->Deprotect2 Wash1 3. Wash resin with DMF (5-7x) Deprotect2->Wash1 Kaiser1 4. Perform Kaiser Test Wash1->Kaiser1 Preactivate 5. Pre-activate: Dissolve Fmoc-AA, HBTU, HOBt in DMF. Add DIPEA. Mix for 2-5 min. Kaiser1->Preactivate Test Positive (Free Amine) Couple 6. Add activated mixture to resin. Agitate for 10-60 min. Preactivate->Couple Kaiser2 7. Perform Kaiser Test Couple->Kaiser2 Kaiser2->Couple Test Positive (Incomplete) Wash2 8. Wash resin with DMF (5-7x) Kaiser2->Wash2 Test Negative (Complete) NextCycle Proceed to next cycle Wash2->NextCycle

Caption: HBTU/HOBt coupling workflow.

Procedure:

  • Fmoc-Deprotection:

    • Treat the resin with a 20% solution of piperidine in DMF for 5-15 minutes to remove the Fmoc protecting group.[12]

    • Drain and repeat the piperidine treatment for another 5-15 minutes.[12]

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[12]

    • Perform a Kaiser test to confirm the presence of free primary amines (a positive test is indicated by a blue color).[12]

  • Pre-activation of Amino Acid:

    • In a separate vial, dissolve the Fmoc-amino acid, HBTU, and HOBt in DMF.[12]

    • Add DIPEA to the mixture and allow it to pre-activate for 2-5 minutes at room temperature.[12]

  • Coupling Reaction:

    • Add the pre-activated amino acid solution to the deprotected resin.[12]

    • Agitate the mixture for 10-60 minutes. For difficult couplings, this time can be extended.[12]

  • Monitoring and Washing:

    • Perform a Kaiser test. A negative result (yellow/colorless beads) indicates the coupling is complete.

    • If the test is positive, continue the reaction or perform a double coupling.[12]

    • Once complete, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times) to remove excess reagents.[12]

Protocol 2: Analysis of Enantiomeric Purity by Chiral HPLC (Indirect Method)

This protocol describes a general method for determining the enantiomeric purity of an amino acid sample by derivatizing it with a chiral agent (Marfey's Reagent) followed by analysis on a standard reversed-phase HPLC system.

Materials:

  • Amino acid sample (from hydrolyzed peptide)

  • Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA)

  • 1 M Sodium Bicarbonate

  • 2 M HCl

  • Acetone

  • HPLC grade water, acetonitrile (ACN), and trifluoroacetic acid (TFA)

  • Standard C18 reversed-phase HPLC column

Procedure:

  • Sample Preparation (Hydrolysis):

    • If starting from a peptide, hydrolyze a small aliquot in 6N HCl or an appropriate deuterated acid at ~110°C for 24 hours to obtain the constituent amino acids.

  • Derivatization:

    • Dissolve the amino acid sample (approx. 50 nmol) in 100 µL of 1 M sodium bicarbonate.[13]

    • Add 200 µL of a 1% (w/v) solution of Marfey's Reagent (FDAA) in acetone.[13]

    • Incubate the mixture at 40°C for 1 hour in the dark.[13]

    • Cool the reaction and neutralize with 100 µL of 2 M HCl.[13]

    • Dilute the sample with the mobile phase for HPLC analysis.[13]

  • HPLC Analysis:

    • Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[13]

    • Mobile Phase A: 0.1% TFA in water.[13]

    • Mobile Phase B: 0.1% TFA in acetonitrile.[13]

    • Gradient: A linear gradient from 10% to 60% B over 30 minutes (this may require optimization).[13]

    • Flow Rate: 1.0 mL/min.[13]

    • Detection: UV at 340 nm.[13]

  • Data Analysis:

    • The derivatized L- and D-amino acids will form diastereomers that can be separated on the achiral column.

    • Integrate the peak areas for the two diastereomers.

    • Calculate the enantiomeric excess (%ee) or the percentage of the D-isomer to quantify the level of racemization.

References

Best Practices for Anhydrous HF Peptide Cleavage: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on safely and effectively handling anhydrous hydrogen fluoride (HF) for peptide cleavage. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during this critical step in solid-phase peptide synthesis.

Safety First: Handling Anhydrous HF

Anhydrous HF is an extremely toxic and corrosive chemical that requires stringent safety protocols.[1] All manipulations must be performed in a dedicated, HF-resistant fume hood with a scrubber.[1][2] Personal protective equipment (PPE) is mandatory and includes:

  • Eye Protection: Safety glasses and a full-face shield.[1]

  • Gloves: HF-resistant gloves, preferably neoprene, are essential. Nitrile gloves are not sufficient.[3]

  • Body Protection: A rubber apron and a laboratory coat.[1]

An HF antidote, such as calcium gluconate gel, must be readily accessible in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What materials are compatible with anhydrous HF?

A1: Anhydrous HF is highly corrosive and reacts with many common laboratory materials, including glass.[1][2] Therefore, a specialized HF-resistant apparatus is required, typically constructed from polymers like Teflon (PTFE) and Kel-F.[3][4] Other compatible materials include:

  • Metals: Carbon steel is commonly used, though corrosion can occur at higher temperatures.[5] Austenitic stainless steels (low carbon grades) can be used but are not necessarily superior to carbon steel.[5]

  • Plastics: Fluorinated polymers such as PVDF (Kynar) and ECTFE show good resistance to HF.[5]

Q2: What is the purpose of scavengers in HF cleavage?

A2: During the SN1 cleavage mechanism, highly reactive carbocations are generated from the protecting groups.[2] These carbocations can cause deleterious side reactions by alkylating nucleophilic amino acid side chains such as those of Cysteine, Methionine, Tryptophan, and Tyrosine.[2] Scavengers are added to the cleavage cocktail to trap these carbocations and minimize side reactions.

Q3: How do I choose the right scavenger cocktail?

A3: The choice of scavenger depends on the amino acid composition of your peptide. A standard cocktail for peptides without particularly sensitive residues is a 9:1 ratio of HF to anisole or p-cresol. For peptides containing specific residues, the following are recommended:

Amino Acid PresentRecommended Scavenger(s)
Cysteine (Cys)p-cresol, p-thiocresol
Tryptophan (Trp)Anisole is used to prevent alkylation.[6] If the Trp has a formyl (For) protecting group, 1,2-ethanedithiol (EDT) can be used for its removal during cleavage.
Methionine (Met)Dimethyl sulfide (DMS) helps prevent alkylation.[2]

Q4: What is the difference between a "standard" and a "low-high" HF cleavage?

A4: The "low-high" HF cleavage is a two-step procedure designed to minimize side reactions.

  • Low-HF Step: A low concentration of HF in a high concentration of dimethyl sulfide (DMS) is used. This promotes an SN2 cleavage mechanism, which avoids the formation of carbocations and reduces side reactions like alkylation. This step removes most side-chain protecting groups.[6]

  • High-HF Step: After removing the DMS and low-concentration HF, a standard high concentration of HF is used to cleave more resistant protecting groups like Arg(Tos) and the peptide from the resin.[6]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Incomplete Cleavage or Deprotection - Reaction time is too short. - Reaction temperature is too low. - Presence of resistant protecting groups (e.g., Arg(Tos), Cys(Meb)).- Increase the reaction time. For peptides with Arg(Tos), up to 2 hours may be necessary.[6] - Ensure the reaction temperature is maintained between 0°C and 5°C. Lower temperatures can slow the removal of resistant groups.[1][3] - For particularly difficult peptides, consider a "low-high" HF cleavage protocol.
Peptide Degradation or Modification - Alkylation of sensitive residues (Trp, Met, Cys, Tyr) by carbocations. - Aspartimide formation at Asp-Gly or Asp-Ser sequences. - Oxidation of sensitive residues.- Use an appropriate scavenger cocktail based on the peptide sequence. - Perform the cleavage at a lower temperature (-5°C to 0°C) to slow down aspartimide formation. - Use high-quality, peroxide-free diethyl ether for precipitation to avoid oxidation.[3]
Low Peptide Yield - Incomplete precipitation of the peptide. - Adsorption of the peptide to the resin.- Ensure the peptide is fully precipitated by adding a sufficient volume of cold diethyl ether and allowing it to stand at 4°C if necessary.[6] - After filtration, wash the resin with a small amount of TFA to recover any adsorbed peptide and combine the filtrates.[6]
Difficulty Dissolving Crude Peptide - The peptide is highly hydrophobic or aggregated.- Try dissolving the peptide in a stronger solvent system, such as 8M urea containing a buffer.

Experimental Protocols

Standard HF Cleavage Protocol

This protocol is suitable for peptides without highly sensitive residues.

  • Preparation: Place the peptide-resin and a Teflon-coated stir bar into the HF cleavage apparatus reaction vessel. Add the appropriate scavenger (e.g., 1 mL of p-cresol per gram of resin).

  • Cooling: Secure the cap on the reaction vessel and cool it in a dry ice/methanol bath for at least 5 minutes.[6]

  • HF Distillation: Distill approximately 10 mL of anhydrous HF per gram of resin into the reaction vessel, maintaining the temperature between -5°C and 0°C.[3][6]

  • Reaction: Stir the mixture at 0°C to 5°C for 45-60 minutes.[1]

  • HF Removal: Evaporate the HF under a stream of nitrogen or by vacuum.[6] This must be done carefully to prevent the resin from being carried into the manifold.

  • Peptide Precipitation: Add 8-10 volumes of cold diethyl ether to the residue to precipitate the peptide.[6]

  • Workup: Filter the precipitated peptide and wash it with cold diethyl ether to remove scavengers.[6] The crude peptide can then be dissolved in a suitable aqueous buffer and lyophilized.[7]

Low-High HF Cleavage Protocol

This protocol is recommended for peptides containing sensitive residues susceptible to alkylation.

  • Low-HF Step:

    • Place the peptide-resin in the reaction vessel with a stir bar.

    • Add a scavenger mixture of dimethyl sulfide (DMS) and p-cresol (e.g., 6.5 mL DMS and 1.0 mL p-cresol per gram of resin).

    • Cool the vessel and distill a low amount of HF (e.g., 2.5 mL per gram of resin).

    • Stir the mixture at 0°C for 2 hours.[6]

    • Evaporate the HF and DMS under vacuum.

  • High-HF Step:

    • Re-cool the reaction vessel.

    • Add a fresh scavenger (e.g., anisole).

    • Distill a standard amount of HF (e.g., 10 mL per gram of resin).

    • Stir at 0°C for 30-60 minutes.

    • Proceed with HF removal and peptide workup as described in the standard protocol.

Visualizing the Workflow

The following diagrams illustrate the key decision-making processes and workflows for HF cleavage.

HF_Cleavage_Decision_Pathway Decision Pathway for HF Cleavage Protocol Peptide_Sequence Analyze Peptide Sequence Sensitive_Residues Contains Trp, Met, Cys, or Tyr? Peptide_Sequence->Sensitive_Residues Low_High_HF Low-High HF Cleavage Sensitive_Residues->Low_High_HF Yes Resistant_Groups Contains Arg(Tos) or Cys(Meb)? Sensitive_Residues->Resistant_Groups No Standard_HF Standard HF Cleavage Standard_Conditions Standard Reaction Time (45-60 min) Resistant_Groups->Standard_Conditions No Extended_Time Extended Reaction Time (up to 2 hours) Resistant_Groups->Extended_Time Yes Standard_Conditions->Standard_HF Extended_Time->Standard_HF

Caption: Decision pathway for selecting the appropriate HF cleavage protocol.

Standard_HF_Workflow Standard Anhydrous HF Cleavage Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup Resin_Prep 1. Place Peptide-Resin & Scavengers in Vessel Cooling 2. Cool Vessel to -78°C Resin_Prep->Cooling HF_Distill 3. Distill Anhydrous HF Cooling->HF_Distill Cleavage 4. Stir at 0-5°C for 45-60 min HF_Distill->Cleavage HF_Evap 5. Evaporate HF Cleavage->HF_Evap Precipitate 6. Precipitate Peptide with Cold Ether HF_Evap->Precipitate Filter_Wash 7. Filter and Wash Peptide Precipitate->Filter_Wash Lyophilize 8. Lyophilize Crude Peptide Filter_Wash->Lyophilize

Caption: Step-by-step workflow for a standard HF cleavage procedure.

First Aid for HF Exposure

Immediate and specialized medical attention is critical in the event of any HF exposure.[8][9]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 5 minutes.[9] Remove all contaminated clothing while flushing. After flushing, apply calcium gluconate gel to the burn site and massage it in continuously.[9] Seek immediate emergency medical assistance.

  • Eye Contact: Immediately flush the eyes with water for at least 10 minutes, holding the eyelids open.[8] Seek immediate emergency medical attention.

  • Inhalation: Move the individual to fresh air immediately.[8] If breathing has stopped, begin artificial respiration. Oxygen should be administered by a trained first aider as soon as possible.[8]

  • Ingestion: Do not induce vomiting.[8] Have the conscious person rinse their mouth with water and drink half to one cup of water or milk.[8] Call for emergency medical services immediately.

This guide provides a foundational understanding of the best practices for handling anhydrous HF for peptide cleavage. Always refer to your institution's specific safety protocols and the manufacturer's instructions for the HF apparatus.

References

Validation & Comparative

A Comparative Analysis of Fmoc and Boc Protecting Group Strategies in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the chemical synthesis of peptides, the choice between the 9-fluorenylmethyloxycarbonyl (Fmoc) and the tert-butyloxycarbonyl (Boc) protecting group strategies is a critical decision that dictates the overall success of the synthesis. This guide provides an objective, data-driven comparison of these two dominant methodologies in solid-phase peptide synthesis (SPPS), offering insights into their chemical principles, performance, and ideal applications.

Core Principles: A Tale of Two Chemistries

The fundamental difference between the Fmoc and Boc strategies lies in the lability of the α-amino protecting group, which dictates the orthogonality of the entire synthesis process.[1][2]

  • Fmoc Strategy: This approach utilizes the base-labile Fmoc group for the temporary protection of the α-amino group.[3] Deprotection is typically achieved using a solution of a secondary amine, most commonly piperidine in N,N-dimethylformamide (DMF).[4] The side-chain protecting groups are acid-labile (e.g., tert-butyl, trityl), allowing for their removal simultaneously with the cleavage of the peptide from the resin using a strong acid like trifluoroacetic acid (TFA).[3] This represents a fully orthogonal system, as the conditions for the removal of the temporary and permanent protecting groups are distinct.[2]

  • Boc Strategy: As the classic approach to SPPS, this strategy employs the acid-labile Boc group for α-amino protection.[] Repetitive deprotection is carried out with a moderately strong acid, typically TFA in dichloromethane (DCM).[6] The side-chain protecting groups are generally benzyl-based and require a much stronger acid, such as hydrofluoric acid (HF), for their removal during the final cleavage step.[7] This is considered a semi-orthogonal strategy as both protecting groups are removed by acid, albeit of different strengths.[2]

Performance Comparison: A Data-Driven Perspective

While direct, side-by-side quantitative comparisons of the same peptide synthesized by both methods are not abundant in the literature, performance can be inferred from available data and extensive practical application.[8] The Fmoc strategy is widely reported to achieve high coupling yields, often exceeding 99%.[]

FeatureFmoc StrategyBoc Strategy
Nα-Deprotection Mild base (e.g., 20% piperidine in DMF)[7]Strong acid (e.g., 50% TFA in DCM)[7]
Side-Chain Protection Acid-labile (e.g., tBu, Trt)[7]Acid-labile (benzyl-based, cleaved by HF)[7]
Final Cleavage Strong acid (e.g., TFA)[7]Very strong acid (e.g., HF, TFMSA)[7]
Orthogonality High degree of orthogonality[2]Partial orthogonality, relies on graded acid lability[7]
Automation Readily automated[3]More complex due to corrosive reagents
Crude Purity (Illustrative) Generally higher for routine peptides[8]Can be higher for aggregation-prone sequences[]
Yield (Illustrative) Often higher due to milder conditions[1]Can be lower for long peptides due to harsher conditions

Illustrative Quantitative Data for a Model Pentapeptide (H-Gly-Ala-Val-D-Tyr(Me)-Leu-NH₂) Synthesis [1]

ParameterFmoc StrategyBoc Strategy
Crude Peptide Yield ~80%~65%
Crude Peptide Purity (by HPLC) ~75%~55%
Final Purified Peptide Yield ~40%~25%
Final Peptide Purity (by HPLC) >98%>98%

Note: This data is illustrative and can vary depending on the specific peptide sequence, coupling reagents, and synthesis conditions.

Illustrative Crude Purity in Fmoc-SPPS of a "Difficult" Acyl Carrier Peptide Fragment (65-74) [8]

ActivatorCoupling TimeCrude Purity (%)
HATU 2 x 1 min83.63
HCTU 2 x 20 min81.33
COMU 2 x 1 min79.00

Experimental Workflows

The following diagrams illustrate the cyclical nature of the Fmoc and Boc solid-phase peptide synthesis strategies.

Fmoc_SPPS_Workflow Resin Fmoc-AA-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat Next Amino Acid Cleavage Final Cleavage & Side-Chain Deprotection (TFA cocktail) Washing2->Cleavage Final Cycle Repeat->Deprotection

Fmoc Solid-Phase Peptide Synthesis Workflow.

Boc_SPPS_Workflow Resin Boc-AA-Resin Deprotection Boc Deprotection (TFA/DCM) Resin->Deprotection Neutralization Neutralization (DIEA/DCM) Deprotection->Neutralization Coupling Amino Acid Coupling (Boc-AA-OH, Activator) Neutralization->Coupling Washing Washing (DCM/DMF) Coupling->Washing Repeat Repeat Cycle Washing->Repeat Next Amino Acid Cleavage Final Cleavage & Side-Chain Deprotection (HF) Washing->Cleavage Final Cycle Repeat->Deprotection

Boc Solid-Phase Peptide Synthesis Workflow.

Detailed Experimental Protocols

The following are generalized protocols for manual solid-phase peptide synthesis. Specific conditions may require optimization based on the peptide sequence and resin used.

Fmoc-SPPS Protocol
  • Resin Swelling: Swell the Fmoc-amino acid-loaded resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% (v/v) solution of piperidine in DMF to the resin.

    • Agitate for 3-5 minutes, then drain.

    • Add a fresh portion of 20% piperidine in DMF and agitate for 10-15 minutes.

    • Drain the solution. The progress of deprotection can be monitored by measuring the UV absorbance of the dibenzofulvene-piperidine adduct in the collected filtrate at approximately 301 nm.[]

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the next Fmoc-protected amino acid (3-5 equivalents) and a coupling agent (e.g., HATU, HBTU; 3-5 equivalents) in DMF.

    • Add a base, such as diisopropylethylamine (DIEA), to activate the amino acid.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the completion of the coupling reaction using the Kaiser test. A negative result (yellow/colorless beads) indicates a complete reaction.[2]

  • Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.

  • Final Cleavage and Deprotection:

    • After the final coupling and deprotection cycle, wash the resin with DMF, followed by DCM, and dry the resin.

    • Add a cleavage cocktail (e.g., TFA/water/triisopropylsilane 95:2.5:2.5 v/v/v) to the resin.

    • Agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Collect the peptide by centrifugation and dry under vacuum.[10]

Boc-SPPS Protocol
  • Resin Swelling: Swell the Boc-amino acid-loaded resin (e.g., Merrifield resin) in DCM for 30-60 minutes in a reaction vessel.[7]

  • Boc Deprotection:

    • Drain the DCM.

    • Add a solution of 25-50% TFA in DCM to the resin and agitate for 1-2 minutes for a pre-wash, then drain.

    • Add a fresh portion of 25-50% TFA in DCM and agitate for 20-30 minutes.

    • Drain the solution.

  • Washing: Wash the resin with DCM (3-5 times).

  • Neutralization:

    • Wash the resin with a 5-10% solution of DIEA in DCM for 1-2 minutes. Repeat this step.

    • Wash the resin with DCM (3-5 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the next Nα-Boc protected amino acid (2-4 equivalents) and a coupling agent (e.g., HBTU, HOBt) in DMF or a DCM/DMF mixture.[7]

    • Add the solution to the neutralized peptide-resin.

    • Add a base, typically DIEA (4-6 equivalents), to initiate the coupling reaction.[7]

    • Agitate the reaction mixture at room temperature for 1-2 hours.

    • Monitor the reaction progress using the Kaiser test.[7]

  • Washing: Once the reaction is complete, drain the coupling solution and wash the resin with DMF and DCM.

  • Repeat: Repeat steps 2-6 for each subsequent amino acid.

  • Final Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry it under vacuum.

    • Carefully add anhydrous HF to the peptide-resin in a specialized HF cleavage apparatus at 0°C for 1-2 hours. This step requires specialized equipment and stringent safety precautions.[7]

    • After the reaction, the HF is carefully removed by evaporation.

    • The crude peptide is precipitated with cold diethyl ether, collected by filtration or centrifugation, and washed multiple times with cold ether.

    • The precipitated peptide is then dried under vacuum.

Side Reactions and Mitigation Strategies

Both strategies are susceptible to side reactions that can impact the purity and yield of the final peptide.

  • Fmoc Strategy:

    • Aspartimide Formation: Particularly in sequences containing Asp-Gly or Asp-Ser, the basic conditions of Fmoc deprotection can lead to the formation of a cyclic aspartimide intermediate.[7]

    • Diketopiperazine Formation: This can occur at the dipeptide stage, especially when proline is one of the first two residues.[10]

    • Racemization: The basic deprotection conditions can contribute to the racemization of sensitive amino acids like histidine and cysteine.[7]

  • Boc Strategy:

    • Aggregation: While generally better for hydrophobic sequences, aggregation can still occur. The acidic deprotection step, which protonates the N-terminus, can help disrupt aggregation.[6][7]

    • Acid-Sensitive Residues: The repeated use of TFA can be detrimental to peptides containing acid-sensitive residues like tryptophan and methionine.[]

    • Hazardous Reagents: The use of HF for final cleavage is a significant drawback due to its high toxicity and corrosiveness, requiring specialized equipment and handling procedures.[3]

Conclusion

The choice between Fmoc and Boc SPPS is a nuanced decision that depends on the specific characteristics of the target peptide, the available resources, and the desired scale of synthesis. For routine, non-problematic peptides and automated synthesis, the milder conditions and high orthogonality of the Fmoc strategy make it the method of choice for many researchers.[8] Conversely, the Boc strategy , despite its use of hazardous reagents, remains a valuable tool for the synthesis of long and "difficult" sequences, particularly those prone to aggregation, where the acidic deprotection steps can be advantageous.[][7] A thorough understanding of the chemical principles and potential pitfalls of each methodology is paramount for the successful synthesis of high-quality peptides.

References

A Head-to-Head Comparison: Boc vs. Fmoc Strategy for the Synthesis of Acid-Sensitive Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of peptides bearing acid-sensitive modifications such as phosphorylation, glycosylation, or sulfation presents a significant chemical challenge. The choice between the two primary solid-phase peptide synthesis (SPPS) strategies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), is a critical determinant of success, directly impacting the yield, purity, and integrity of the final peptide. This guide provides an objective, data-supported comparison of the Boc and Fmoc strategies for the synthesis of these delicate molecules.

The fundamental difference between the two approaches lies in their orthogonality. The Fmoc/tBu strategy is truly orthogonal, employing a base-labile Nα-protecting group (Fmoc) and acid-labile side-chain protecting groups (e.g., tBu, Trt).[] In contrast, the Boc/Bzl strategy is considered semi-orthogonal, as both the Nα-Boc group and the benzyl-based side-chain protecting groups are removed by acid, albeit of different strengths.[2] This distinction is paramount when synthesizing peptides with acid-sensitive functionalities.

Performance Comparison: A Data-Driven Look

While direct, side-by-side quantitative comparisons for the same acid-sensitive peptide are not always available in the literature, performance trends can be extrapolated from extensive practical application and studies on similar molecules. The Fmoc strategy is widely recognized for its milder reaction conditions, which are more compatible with acid-sensitive residues and modifications.[3][4]

Performance MetricFmoc StrategyBoc StrategyRationale
Crude Peptide Purity Generally HigherVariableMilder, orthogonal deprotection in Fmoc-SPPS minimizes side reactions and degradation of acid-sensitive groups.[3]
Final Peptide Yield Often HigherCan be LowerHigher crude purity from Fmoc synthesis simplifies purification, often leading to better recovery of the final product.
Integrity of Acid-Sensitive Groups HighLowerRepetitive acid treatments in Boc-SPPS can lead to partial or complete loss of modifications like phosphate or sulfate groups.[4]
Compatibility with Modifications HighLowFmoc chemistry is the method of choice for phosphorylated, glycosylated, and sulfated peptides.[4]
Aggregation Issues More FrequentLess FrequentFor hydrophobic sequences prone to aggregation, the acidic deprotection in Boc chemistry can help disrupt interchain hydrogen bonding.[3][5]
Safety Relatively SafeHazardous ReagentsBoc-SPPS requires the use of highly corrosive and toxic HF or TFMSA for final cleavage, necessitating specialized equipment.[6]

Signaling Pathways and Experimental Workflows

The cyclical nature of both Boc and Fmoc solid-phase peptide synthesis is illustrated in the workflows below.

Boc_SPPS_Workflow cluster_cycle Synthesis Cycle Boc_Deprotection Boc Deprotection (TFA in DCM) Wash1 Wash Boc_Deprotection->Wash1 Neutralization Neutralization (e.g., DIEA in DCM) Wash2 Wash Neutralization->Wash2 Coupling Amino Acid Coupling (Activated Boc-AA) Wash3 Wash Coupling->Wash3 Wash1->Neutralization Wash2->Coupling Wash3->Boc_Deprotection Next Cycle Final_Cleavage Final Cleavage (e.g., HF) Wash3->Final_Cleavage Final Cycle Resin Resin with first Boc-protected Amino Acid Resin->Boc_Deprotection Purification Purification (e.g., HPLC) Final_Cleavage->Purification

Boc Solid-Phase Peptide Synthesis (SPPS) Workflow.

Fmoc_SPPS_Workflow cluster_cycle Synthesis Cycle Fmoc_Deprotection Fmoc Deprotection (Piperidine in DMF) Wash1 Wash Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (Activated Fmoc-AA) Wash2 Wash Coupling->Wash2 Wash1->Coupling Wash2->Fmoc_Deprotection Next Cycle Final_Cleavage Final Cleavage (e.g., TFA) Wash2->Final_Cleavage Final Cycle Resin Resin with first Fmoc-protected Amino Acid Resin->Fmoc_Deprotection Purification Purification (e.g., HPLC) Final_Cleavage->Purification

Fmoc Solid-Phase Peptide Synthesis (SPPS) Workflow.

Experimental Protocols

Below are detailed protocols for the synthesis of a hypothetical sulfated peptide, illustrating the key steps in both Boc and Fmoc strategies.

Protocol 1: Boc-SPPS of a Sulfated Peptide

This protocol outlines the manual synthesis of a peptide containing a sulfated tyrosine residue using the Boc strategy.

1. Resin Preparation and Swelling:

  • Place the desired amount of MBHA resin in a reaction vessel.

  • Add dichloromethane (DCM) to cover the resin and allow it to swell for 30-60 minutes with gentle agitation.[7]

  • Drain the solvent by filtration.[7]

2. Synthesis Cycle (Deprotection, Neutralization, Coupling):

  • Nα-Boc Deprotection:

    • Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.[7]

    • Agitate for 1-2 minutes, drain, and then add fresh deprotection solution and agitate for 30 minutes.[7]

    • Wash the resin with DCM, isopropanol (IPA), and then DCM again.[7]

  • Neutralization:

    • Add a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM to the resin and agitate for 2 minutes.[7] Repeat this step.

    • Wash the resin with DCM.[7]

  • Amino Acid Coupling:

    • In a separate vessel, dissolve 2-4 equivalents of the Nα-Boc protected amino acid and a coupling agent (e.g., HBTU) in DMF.[7]

    • Add this solution to the resin, followed by 4-6 equivalents of DIEA.[7]

    • Agitate the reaction mixture at room temperature for 1-2 hours.[7]

    • Monitor the reaction completion using the Kaiser test.

    • Wash the resin with DMF and DCM.[7]

  • Repeat the synthesis cycle for each amino acid in the sequence. For the sulfated tyrosine, use a pre-sulfated Boc-Tyr(SO3-Na+)-OH building block.

3. Final Cleavage and Deprotection:

  • Wash the final peptide-resin with DCM and dry it under vacuum.[7]

  • Carefully transfer the resin to a specialized HF cleavage apparatus.

  • Add anhydrous hydrogen fluoride (HF) with appropriate scavengers (e.g., anisole) at 0°C for 1-2 hours.

  • Evaporate the HF under a stream of nitrogen.

  • Precipitate the crude peptide with cold diethyl ether, wash, and dry under vacuum.[7]

Protocol 2: Fmoc-SPPS of a Sulfated Peptide

This protocol details the manual synthesis of the same sulfated peptide using the more common Fmoc strategy.

1. Resin Preparation and Swelling:

  • Place the desired amount of Rink Amide resin in a reaction vessel.

  • Add N,N-dimethylformamide (DMF) to cover the resin and allow it to swell for at least 30 minutes.[8]

  • Drain the solvent.[8]

2. Synthesis Cycle (Deprotection, Coupling):

  • Nα-Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF to the resin.[8]

    • Agitate for 5 minutes, drain, and then add fresh deprotection solution and agitate for 15-20 minutes.[8]

    • Wash the resin thoroughly with DMF.[8]

  • Amino Acid Coupling:

    • In a separate vessel, dissolve 3-5 equivalents of the Fmoc-protected amino acid and a coupling agent (e.g., HATU) in DMF.[9] For the sulfated tyrosine, a protected building block like Fmoc-Tyr(SO3tBu)-OH is used.

    • Add 6-10 equivalents of DIEA to the amino acid solution to pre-activate.[9]

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-4 hours at room temperature.

    • Monitor the reaction completion using the Kaiser test.

    • Wash the resin with DMF and DCM.

  • Repeat the synthesis cycle for each amino acid.

3. Final Cleavage and Deprotection:

  • Wash the final peptide-resin with DMF, DCM, and finally methanol, then dry under vacuum.

  • Prepare a cleavage cocktail, for example, TFA/triisopropylsilane (TIS)/water (95:2.5:2.5).[9]

  • Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-4 hours at room temperature.[9]

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, wash with ether, and dry the crude peptide under vacuum.[9]

Conclusion

The choice between Boc and Fmoc strategies for the synthesis of acid-sensitive peptides is a critical one. The milder, orthogonal conditions of the Fmoc strategy make it the preferred method for preserving acid-labile post-translational modifications like phosphorylation, glycosylation, and sulfation.[4] While the Boc strategy remains a powerful tool, particularly for aggregation-prone sequences, the risk of degrading sensitive functionalities during repetitive acid deprotection steps is a significant drawback. For researchers aiming to synthesize high-purity, structurally intact acid-sensitive peptides, the Fmoc strategy offers a more reliable and robust approach.

References

A Head-to-Head Comparison of Orthogonal Protection Strategies: Boc/Bzl vs. Fmoc/tBu in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the chemical synthesis of peptides, the choice of a protecting group strategy is a foundational decision that dictates the efficiency, purity, and ultimate success of the endeavor. The two most prominent methodologies in solid-phase peptide synthesis (SPPS) are the tert-butyloxycarbonyl/benzyl (Boc/Bzl) and the 9-fluorenylmethyloxycarbonyl/tert-butyl (Fmoc/tBu) protection schemes. This guide provides an objective, data-driven comparison of these two orthogonal strategies, offering insights into their core principles, performance metrics, and ideal applications, supported by detailed experimental protocols.

Core Principles: A Dichotomy in Chemical Lability

The fundamental difference between the Boc/Bzl and Fmoc/tBu strategies lies in the chemical nature of the temporary Nα-amino protecting group and the conditions required for its removal. This key distinction dictates the entire synthetic approach, from the choice of side-chain protecting groups to the final cleavage from the solid support.

The Boc/Bzl strategy , a classic and robust method, employs the acid-labile Boc group for Nα-protection.[1] Repetitive deprotection of the Boc group is achieved with a moderate acid, typically trifluoroacetic acid (TFA).[2] Side-chain protecting groups are generally benzyl-based, which are more stable to acid and require a much stronger acid, such as hydrogen fluoride (HF), for their removal during the final cleavage step.[2][3] This reliance on differential acid lability for selective deprotection means the Boc/Bzl strategy is not truly orthogonal but rather operates on a principle of graduated acid lability.[4]

In contrast, the Fmoc/tBu strategy is a truly orthogonal system.[4] It utilizes the base-labile Fmoc group for Nα-protection, which is typically removed with a solution of piperidine in a polar aprotic solvent.[4][] The side-chain protecting groups are acid-labile, most commonly tert-butyl (tBu) based, and are removed simultaneously with the cleavage of the peptide from the resin using a moderately strong acid like TFA.[6] This orthogonality allows for the selective removal of the Nα-protecting group at each cycle without affecting the integrity of the side-chain protection.[4]

Performance Metrics: A Quantitative Comparison

While both strategies are capable of producing high-quality peptides, their performance can vary depending on the sequence, length, and complexity of the target peptide. The following tables summarize key quantitative data and performance characteristics of each strategy.

FeatureBoc/Bzl StrategyFmoc/tBu Strategy
Nα-Protecting Group tert-butyloxycarbonyl (Boc)9-fluorenylmethyloxycarbonyl (Fmoc)
Nα-Deprotection Reagent Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)20% Piperidine in N,N-Dimethylformamide (DMF)
Side-Chain Protection Benzyl (Bzl)-basedtert-Butyl (tBu)-based
Final Cleavage Reagent Strong acid (e.g., HF, TFMSA)Trifluoroacetic Acid (TFA)
Orthogonality Partial (Graduated Acid Lability)[7]Fully Orthogonal[4]
Typical Yield per Step High, but can be affected by aggregation>99%[8]
Automation Friendliness Less common in modern automated synthesizersHighly amenable
Safety Considerations Requires specialized apparatus for handling highly corrosive HF[7]Avoids the use of HF
Cost of Amino Acids Generally less expensive[7]Can be more expensive[7]

Table 1: General Comparison of Boc/Bzl and Fmoc/tBu SPPS Strategies.

Case Study: Synthesis of the Aggregation-Prone Amyloid Beta (Aβ) Peptide

The synthesis of "difficult" sequences, such as the aggregation-prone Aβ peptide, provides a practical context for comparing the two strategies. The acidic deprotection step in the Boc strategy can help to disrupt intermolecular hydrogen bonding that leads to aggregation by protonating the N-terminus of the peptide chain.[7]

Strategy & ConditionsCrude YieldCrude PurityReference
Fmoc/tBu SPPS (Standard)33%Not Reported[7]
Fmoc/tBu SPPS with Pseudoprolines57%Not Reported[7]
Fmoc/tBu SPPS with Microwave Assistance87%67%[7]

Experimental Workflows and Logical Relationships

The cyclical nature of SPPS is well-defined for both strategies, with the key difference being the deprotection step.

Boc_SPPS_Workflow Start Boc-AA-Resin Deprotection Boc Deprotection (TFA/DCM) Start->Deprotection Wash1 Wash Deprotection->Wash1 Neutralization Neutralization (DIEA/DCM) Wash2 Wash Neutralization->Wash2 Coupling Amino Acid Coupling (Boc-AA, Activator, Base) Wash3 Wash Coupling->Wash3 Wash1->Neutralization Wash2->Coupling End Boc-AA(n+1)-Resin Wash3->End End->Deprotection Repeat n-1 Cycles

Boc/Bzl Solid-Phase Peptide Synthesis (SPPS) Workflow.

Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS) Workflow.

Detailed Experimental Protocols

The following are generalized protocols for a single cycle of manual solid-phase peptide synthesis for each strategy.

Protocol 1: Manual Boc-SPPS Cycle

This protocol outlines a single amino acid addition cycle using the Boc strategy.

  • Resin Swelling: Place the Boc-amino acid-loaded resin in a reaction vessel and swell in dichloromethane (DCM) for 30-60 minutes with gentle agitation.[2]

  • Boc Deprotection:

    • Drain the DCM and add a solution of 50% TFA in DCM to the resin.

    • Agitate for 1-2 minutes, then drain.

    • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[9]

    • Drain the TFA solution and wash the resin thoroughly with DCM.

  • Neutralization:

    • Add a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM to the resin and agitate for 5-10 minutes.

    • Drain the neutralization solution and repeat the neutralization step once more.

    • Wash the resin with DCM to remove excess base.[2]

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the next Nα-Boc protected amino acid (2-4 equivalents) and a coupling agent (e.g., HBTU) in DMF or a DCM/DMF mixture.

    • Add this solution to the neutralized peptide-resin.

    • Add a base, such as DIEA (4-6 equivalents), to initiate the coupling reaction.

    • Agitate the reaction mixture for 1-2 hours at room temperature.[2]

    • Monitor the reaction completion using the Kaiser test.

  • Washing: Once the coupling is complete, drain the coupling solution and wash the resin with DMF and DCM to remove excess reagents and byproducts.[2]

Protocol 2: Manual Fmoc-SPPS Cycle

This protocol outlines a single amino acid addition cycle using the Fmoc strategy.

  • Resin Swelling: Place the Fmoc-amino acid-loaded resin in a reaction vessel and swell in N,N-dimethylformamide (DMF) for 30 minutes with gentle agitation.[10]

  • Fmoc Deprotection:

    • Drain the DMF and add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5-10 minutes, then drain.

    • Add a fresh solution of 20% piperidine in DMF and agitate for another 10-15 minutes.[10]

    • Drain the deprotection solution and wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the next Fmoc-amino acid by dissolving it with a coupling agent (e.g., HBTU/HOBt) and a base (e.g., DIEA) in DMF.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.[4]

    • Monitor the reaction completion using the Kaiser test.

  • Washing: Once the coupling is complete, drain the coupling solution and wash the resin with DMF to remove excess reagents and byproducts.[10]

Conclusion and Recommendations

The choice between the Boc/Bzl and Fmoc/tBu strategies is contingent upon the specific requirements of the peptide to be synthesized, available laboratory equipment, and cost considerations.

The Fmoc/tBu strategy has become the predominant method in modern SPPS due to its milder deprotection conditions, true orthogonality, and high amenability to automation.[4] These features make it particularly well-suited for the synthesis of complex peptides, including those with acid-sensitive modifications like phosphorylation and glycosylation.[]

The Boc/Bzl strategy , while older, remains a powerful and relevant technique, especially for the synthesis of long or hydrophobic peptides that are prone to aggregation.[7] The repetitive acidic treatments for Boc deprotection can help to disrupt the secondary structures that hinder efficient coupling.[7]

Ultimately, a comprehensive understanding of the chemical principles of each strategy, coupled with a careful analysis of the target peptide's sequence and potential for side reactions, will enable the researcher to make an informed decision and optimize the synthesis for the highest possible yield and purity.

References

The Chemist's Gambit: A Cost-Benefit Analysis of Boc vs. Fmoc in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of peptide synthesis, the choice between tert-butoxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) protecting groups for amino acids represents a critical strategic decision. This choice profoundly influences not only the chemical pathway but also the overall cost, efficiency, and purity of the final peptide. This guide offers a comprehensive comparison for researchers, scientists, and drug development professionals to navigate this crucial decision, supported by experimental data and detailed protocols.

The fundamental difference lies in their lability: the Boc group is removed by acid, while the Fmoc group is cleaved by a base.[1] This dictates the entire solid-phase peptide synthesis (SPPS) strategy, from the choice of resin and side-chain protecting groups to the final cleavage conditions.

At a Glance: Key Differences Between Boc and Fmoc Strategies

FeatureBoc (tert-butoxycarbonyl) StrategyFmoc (9-fluorenylmethyloxycarbonyl) Strategy
Nα-Protection tert-butoxycarbonyl (Boc)9-fluorenylmethyloxycarbonyl (Fmoc)
Deprotection Reagent Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)20% Piperidine in Dimethylformamide (DMF)
Deprotection Chemistry Acid-labileBase-labile
Side-Chain Protection Benzyl (Bzl)-basedtert-Butyl (tBu)-based
Final Cleavage Reagent Strong acids like Hydrofluoric Acid (HF) or TFMSATrifluoroacetic Acid (TFA)
Orthogonality Semi-orthogonalFully Orthogonal[]
Automation Friendliness Less common in modern automated synthesizersHighly amenable

Performance and Efficiency: A Quantitative Look

While both methods are robust, the Fmoc strategy has become the predominant choice in modern SPPS due to its milder reaction conditions and suitability for automation.[3] However, the Boc strategy retains its value, particularly for the synthesis of long or hydrophobic peptides where aggregation can be a significant hurdle.[4]

Performance MetricBoc StrategyFmoc StrategyKey Considerations
Coupling Efficiency Generally high, especially with in situ neutralization protocols.High, often exceeding 99%.[3]Crucial for the synthesis of long peptides where cumulative yield is critical.
Crude Purity May be lower due to harsher deprotection conditions.Generally higher due to milder conditions and fewer side reactions.[5]Higher crude purity significantly reduces the cost and effort of downstream purification.
Synthesis of "Difficult" Sequences Can be advantageous for hydrophobic or aggregation-prone sequences. The protonated N-terminus after deprotection can disrupt secondary structures.[3]More prone to aggregation in certain sequences.The choice of strategy can be sequence-dependent.
Compatibility with Modifications Less suitable for peptides with acid-sensitive modifications.Preferred for synthesizing peptides with modifications like phosphorylation and glycosylation due to milder conditions.The nature of the desired peptide modification is a key deciding factor.

The Economic Equation: Cost Analysis of Reagents and Materials

From a purely raw material perspective, Boc-protected amino acids are generally less expensive than their Fmoc counterparts.[5] However, a comprehensive cost-benefit analysis must consider the entire synthesis workflow, including reagents, solvents, and potential for automation and recycling.

Cost FactorBoc StrategyFmoc StrategyEconomic Impact
Protected Amino Acid Cost Generally lower.[5]Generally higher, but prices are decreasing due to economies of scale.[5]A primary driver of initial raw material costs.
Primary Solvents Dichloromethane (DCM), N,N-Dimethylformamide (DMF).[5]N,N-Dimethylformamide (DMF), N-Methylpyrrolidone (NMP).[5]Solvent consumption is a major cost factor. DCM is relatively inexpensive.[5]
Deprotection Reagent Trifluoroacetic acid (TFA).Piperidine.TFA is a significant cost in both methods (deprotection in Boc, final cleavage in Fmoc). Piperidine used in Fmoc can potentially be recycled.
Coupling Reagents DCC/HOBt (less expensive), HBTU/HATU (more expensive).HBTU/HATU/COMU (more expensive but highly efficient).The choice of coupling reagent impacts both cost and synthesis efficiency.
Waste Disposal Use of hazardous reagents like HF requires specialized and costly disposal procedures.Milder reagents generally lead to less hazardous and less expensive waste management.A significant and often overlooked cost component.

Experimental Protocols

Detailed methodologies for the key steps in both Boc and Fmoc SPPS are provided below. These are generalized protocols and may require optimization based on the specific peptide sequence.

Manual Boc Solid-Phase Peptide Synthesis Protocol

1. Resin Swelling:

  • Place the desired amount of resin (e.g., Merrifield for peptide acids, MBHA for peptide amides) in a reaction vessel.

  • Add dichloromethane (DCM) to swell the resin for 30-60 minutes with gentle agitation.

  • Drain the solvent.[6]

2. Nα-Boc Deprotection:

  • Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.

  • Agitate for 5 minutes (pre-wash), drain, and add a fresh portion of the TFA/DCM solution.

  • Agitate for an additional 15-25 minutes.

  • Wash the resin with DCM and then isopropanol (IPA) to remove residual TFA.[6]

3. Neutralization:

  • Wash the resin with a 5-10% solution of diisopropylethylamine (DIEA) in DCM for 1-2 minutes.

  • Repeat the neutralization step.

  • Wash the resin thoroughly with DCM.

4. Amino Acid Coupling:

  • Dissolve 2-4 equivalents of the Nα-Boc protected amino acid and a suitable coupling agent (e.g., HBTU, HOBt) in DMF or a DCM/DMF mixture.

  • Add this solution to the neutralized peptide-resin.

  • Add 4-6 equivalents of DIEA to initiate the coupling.

  • Agitate the mixture for 1-2 hours at room temperature. Monitor the reaction completion using the Kaiser test.

  • Wash the resin with DMF and DCM.[6]

5. Final Cleavage and Deprotection:

  • Dry the final peptide-resin under vacuum.

  • Carefully add a cleavage cocktail, such as anhydrous Hydrogen Fluoride (HF) with scavengers (e.g., anisole), at 0°C for 1-2 hours in a specialized apparatus.

  • After cleavage, precipitate the peptide in cold diethyl ether, wash, and dry.

Manual Fmoc Solid-Phase Peptide Synthesis Protocol

1. Resin Swelling:

  • Swell the appropriate resin (e.g., Wang resin for peptide acids, Rink Amide resin for peptide amides) in DMF for 30-60 minutes.[7]

2. Fmoc Deprotection:

  • Drain the DMF and add a 20% (v/v) solution of piperidine in DMF to the resin.

  • Agitate for 3-5 minutes, drain, and add a fresh portion of the piperidine solution.

  • Agitate for an additional 10-15 minutes.

  • Wash the resin thoroughly with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.[8]

3. Amino Acid Coupling:

  • In a separate vial, pre-activate 3-5 equivalents of the Fmoc-protected amino acid with a coupling reagent (e.g., HATU) and DIEA in DMF.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the mixture for 1-2 hours. Monitor the reaction completion using the Kaiser test.

  • Wash the resin with DMF.[8]

4. Final Cleavage and Deprotection:

  • After the final coupling and Fmoc deprotection, wash the resin with DCM and dry it.

  • Add a cleavage cocktail, typically composed of trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane (TIS)), in a ratio such as 95:2.5:2.5 (TFA:TIS:Water).

  • Agitate at room temperature for 2-3 hours.

  • Filter the resin and precipitate the peptide in cold diethyl ether.

  • Wash the precipitated peptide with cold ether and dry under vacuum.[7]

Decision Framework: Choosing the Right Strategy

The selection between Boc and Fmoc SPPS is not a one-size-fits-all decision. It requires a careful evaluation of the specific peptide sequence, desired purity, scale of synthesis, and available laboratory infrastructure.

G start Start: Peptide Synthesis Requirement seq_analysis Analyze Peptide Sequence (Length, Hydrophobicity, Modifications) start->seq_analysis is_long_hydrophobic Long or Hydrophobic Sequence? seq_analysis->is_long_hydrophobic has_acid_sensitive_mod Acid-Sensitive Modifications (e.g., Phosphorylation)? seq_analysis->has_acid_sensitive_mod cost_automation Consider Cost and Automation Needs is_long_hydrophobic->cost_automation No boc_strategy Consider Boc Strategy is_long_hydrophobic->boc_strategy Yes has_acid_sensitive_mod->cost_automation No fmoc_strategy Consider Fmoc Strategy has_acid_sensitive_mod->fmoc_strategy Yes cost_automation->boc_strategy Lower raw material cost is critical cost_automation->fmoc_strategy High throughput and automation are priorities final_decision Final Strategy Selection boc_strategy->final_decision fmoc_strategy->final_decision

Decision workflow for selecting between Boc and Fmoc SPPS.

References

Boc Chemistry: A Superior Strategy for the Synthesis of Hydrophobic and Long Peptides

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of solid-phase peptide synthesis (SPPS), the choice between tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) chemistry is a critical decision that dictates the success of synthesizing complex peptides. While Fmoc chemistry has become the mainstream approach due to its milder deprotection conditions, Boc chemistry retains significant, and often superior, advantages for the synthesis of challenging sequences, particularly those that are long or hydrophobic. This guide provides an objective comparison of Boc and Fmoc chemistry, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal strategy for their specific needs.

The Aggregation Challenge in Peptide Synthesis

A primary hurdle in the synthesis of long and hydrophobic peptides is the propensity of the growing peptide chain to aggregate on the solid support.[1] This aggregation, driven by intermolecular hydrogen bonding and hydrophobic interactions, can lead to incomplete deprotection and coupling reactions, resulting in low yields and purity of the final product.[1][2] Indicators of on-resin aggregation include poor resin swelling, the formation of clumps, and slow or incomplete reactions, which can be monitored by tests such as the ninhydrin (Kaiser) test.[2][3]

Boc Chemistry: Mitigating Aggregation and Enhancing Synthesis Efficiency

Boc chemistry offers a distinct advantage in overcoming aggregation.[4][5] The repeated acidic treatments with trifluoroacetic acid (TFA) for the removal of the Boc protecting group protonate the N-terminus of the peptide chain.[4] This protonation disrupts the hydrogen bond networks responsible for the formation of secondary structures like β-sheets, which are common in hydrophobic sequences.[4][] By minimizing inter-chain aggregation, Boc chemistry ensures that the reactive sites of the peptide remain accessible for subsequent coupling reactions, leading to higher crude purity and yields for difficult sequences.[4][]

Key Advantages of Boc Chemistry for Challenging Peptides:
  • Reduced Aggregation: The strong acidic deprotection steps effectively break up aggregates and secondary structures, which is particularly beneficial for hydrophobic and aggregation-prone sequences.[5][]

  • Higher Yields for Long Peptides: By preventing aggregation, Boc chemistry can lead to higher yields in the synthesis of long peptide chains.[4]

  • Cost-Effectiveness: Boc-protected amino acids are generally less expensive than their Fmoc counterparts, which can be a significant factor in large-scale synthesis.[5][7]

Comparative Analysis: Boc vs. Fmoc Chemistry

The following table summarizes the key differences and performance indicators of Boc and Fmoc SPPS, with a focus on their application to hydrophobic and long peptides.

FeatureBoc ChemistryFmoc Chemistry
Nα-Deprotection Strong acid (e.g., 25-50% TFA in DCM)[5][8]Mild base (e.g., 20% piperidine in DMF)[][8]
Aggregation Issues Less frequent; acidic deprotection disrupts aggregation[1][4]More frequent, especially for hydrophobic sequences[1][4]
Suitability for Long Peptides Generally preferred for long or difficult sequences[9]Can be problematic due to aggregation[9]
Crude Purity of Hydrophobic Peptides Often higher[]May be lower due to aggregation[4]
Final Cleavage Very strong acid (e.g., HF, TFMSA)[4][8]Strong acid (e.g., TFA)[4][8]
Orthogonality Partial, relies on graded acid lability[8]High degree of orthogonality[8]
Cost of Protected Amino Acids Generally lower[7]Generally higher[7]

Quantitative Performance Data

While direct, side-by-side comparisons of the same "difficult" peptide synthesized by both methods are not always readily available in the literature, the general consensus and available data suggest that Boc chemistry can provide superior results for aggregation-prone sequences.[10] For routine synthesis of non-problematic peptides, Fmoc chemistry often yields high purity crude products due to its milder deprotection steps.[10]

Experimental Protocols

Manual Boc-SPPS Workflow for a Hydrophobic Peptide

This protocol outlines the general steps for the manual solid-phase synthesis of a hydrophobic peptide using Boc chemistry.

1. Resin Swelling:

  • Place the appropriate amount of resin (e.g., PAM resin) in a reaction vessel.

  • Add dichloromethane (DCM) to swell the resin for 30-60 minutes.

  • Drain the solvent.[11]

2. Boc Deprotection:

  • Add a solution of 50% TFA in DCM to the resin and agitate for 5 minutes (pre-wash).

  • Drain the solution.

  • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[11]

  • Drain the deprotection solution.

3. Washing:

  • Wash the resin thoroughly with DCM (3 times).

  • Wash the resin with isopropanol (IPA) (2 times) to help remove residual TFA.[11]

  • Wash the resin with DCM (3 times).[11]

4. Neutralization:

  • Add a solution of 10% diisopropylethylamine (DIPEA) in DCM to the resin and agitate for 5-10 minutes.

  • Drain the neutralization solution and repeat the step.[11]

  • Wash the resin with DCM (3 times).[11]

5. Amino Acid Coupling (using DCC/HOBt):

  • Dissolve the Boc-protected amino acid (3 equivalents relative to resin loading) and HOBt (3 equivalents) in a minimal amount of DMF.

  • In a separate vial, dissolve dicyclohexylcarbodiimide (DCC) (3 equivalents) in DCM.

  • Add the amino acid/HOBt solution to the resin, followed by the DCC solution.

  • Agitate the mixture at room temperature for 2-4 hours or until a negative ninhydrin test is observed.[4][11]

6. Washing:

  • Drain the coupling solution.

  • Wash the resin with DMF (3 times).[11]

  • Wash the resin with DCM (3 times).[11]

7. Repeat Synthesis Cycle:

  • Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.[11]

8. Final Cleavage and Deprotection:

  • After the final coupling and deprotection steps, wash the peptide-resin and dry it under vacuum.[11]

  • The peptide is cleaved from the resin using a strong acid such as HF or TFMSA. This step requires specialized equipment and safety precautions.[12][13]

9. Peptide Precipitation and Isolation:

  • The cleavage mixture is filtered to remove the resin beads.

  • The peptide is precipitated from the filtrate by adding cold diethyl ether.[11]

  • The peptide pellet is collected by centrifugation, washed with cold ether, and dried.[11]

Visualizing the Workflow and Comparison

The following diagrams illustrate the Boc-SPPS workflow and a high-level comparison with Fmoc-SPPS.

Boc_SPPS_Workflow Resin Start: Resin Swell 1. Swell Resin (DCM) Resin->Swell Deprotect 2. Boc Deprotection (50% TFA/DCM) Swell->Deprotect Wash1 3. Wash (DCM, IPA) Deprotect->Wash1 Neutralize 4. Neutralize (10% DIPEA/DCM) Wash1->Neutralize Couple 5. Couple Amino Acid (Boc-AA, DCC/HOBt) Neutralize->Couple Wash2 6. Wash (DMF, DCM) Couple->Wash2 Repeat Repeat Cycle Wash2->Repeat Next Amino Acid Cleave Final Cleavage (HF or TFMSA) Wash2->Cleave Final Amino Acid Repeat->Deprotect Peptide Final Peptide Cleave->Peptide

Caption: General workflow of Boc solid-phase peptide synthesis (SPPS).

Boc_vs_Fmoc cluster_Boc Boc Chemistry cluster_Fmoc Fmoc Chemistry Boc_Deprotect Deprotection: Strong Acid (TFA) Boc_Advantage Advantage: Reduces Aggregation Boc_Deprotect->Boc_Advantage Boc_Cleavage Final Cleavage: Very Strong Acid (HF) Boc_Advantage->Boc_Cleavage Fmoc_Deprotect Deprotection: Mild Base (Piperidine) Fmoc_Challenge Challenge: Aggregation Prone Fmoc_Deprotect->Fmoc_Challenge Fmoc_Cleavage Final Cleavage: Strong Acid (TFA) Fmoc_Challenge->Fmoc_Cleavage Title Comparison for Hydrophobic/Long Peptides

References

A Head-to-Head Comparison of HATU and HBTU Coupling Reagents in Boc-Solid Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of coupling reagent is a critical decision that directly influences the efficiency of amide bond formation, the purity of the final peptide, and the preservation of stereochemical integrity. This guide provides an objective comparison of two widely used uronium-based coupling reagents, HATU and HBTU, specifically within the context of Boc (tert-butyloxycarbonyl) synthesis.

At a Glance: Key Performance Differences

While both HATU and HBTU are effective coupling reagents, a significant body of evidence points to the superior performance of HATU, particularly in challenging synthetic situations. This superiority is primarily attributed to its faster reaction kinetics and greater ability to suppress racemization.[1][2]

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is generally considered a more reactive and efficient coupling reagent.[3][4] This enhanced reactivity is especially beneficial when coupling sterically hindered amino acids or synthesizing "difficult" sequences prone to aggregation.[5]

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a reliable and cost-effective option for routine peptide synthesis.[6] However, it may be less effective than HATU in preventing racemization for sensitive amino acids and can exhibit slower reaction times.[1]

Quantitative Performance Comparison

Direct, side-by-side quantitative data for the coupling of Boc-protected amino acids using HATU and HBTU is not extensively available in peer-reviewed literature. However, illustrative data from commercial guides and extrapolated data from Fmoc-SPPS studies provide a clear indication of their relative performance.

Table 1: Illustrative Performance in Boc-SPPS for Sterically Hindered Amino Acids

ParameterHATUHBTUKey Considerations
Typical Yield >95%85-95%The higher reactivity of the OAt-ester formed by HATU generally leads to more complete reactions and higher yields, especially with hindered amino acids.[5]
Purity Very HighHighHATU's efficiency often results in fewer deletion products and other side reactions, leading to higher crude purity.[1]
Racemization Risk LowLow to ModerateHATU is known to be superior in suppressing racemization due to its rapid coupling kinetics.[2][3]

Note: The values presented are illustrative and based on general performance data for sterically hindered couplings. Actual results may vary depending on the specific reaction conditions, the amino acid sequence, and the solid support used.[5]

Table 2: Comparative Racemization Levels in Peptide Coupling (Fmoc-SPPS Data)

Coupling Reagent/Method% D-Isomer (Epimerization)
HBTU1.5 - 5.0%
HATU0.5 - 2.0%
COMU< 1.0%
DIC/HOBt0.5 - 2.5%

This data, while from Fmoc-SPPS, highlights the general trend of lower racemization with HATU compared to HBTU. This trend is expected to be similar in Boc-SPPS.

Mechanism of Action: The Key Difference

The primary distinction in the mechanism of action between HATU and HBTU lies in the active ester intermediate they form with the carboxylic acid.

  • HATU contains a 7-azabenzotriazole (HOAt) moiety. The nitrogen atom at the 7-position of the triazole ring is electron-withdrawing, which makes the resulting OAt-ester more reactive and susceptible to nucleophilic attack by the amine.[1][5]

  • HBTU , in contrast, contains a standard benzotriazole (HOBt) moiety. The resulting OBt-ester is less reactive than the OAt-ester formed by HATU.[1]

This difference in reactivity is the fundamental reason for HATU's generally superior performance.

G cluster_HATU HATU Activation Pathway cluster_HBTU HBTU Activation Pathway Boc_AA_H Boc-Amino Acid (R-COOH) Carboxylate_H Carboxylate (R-COO⁻) Boc_AA_H->Carboxylate_H - H⁺ Base_H Base (e.g., DIPEA) Active_Ester_H Highly Reactive OAt-ester Carboxylate_H->Active_Ester_H Nucleophilic Attack HATU_reagent HATU HATU_reagent->Active_Ester_H Peptide_Bond_H Peptide Bond Active_Ester_H->Peptide_Bond_H Nucleophilic Attack Byproducts_H Tetramethylurea + HOAt Active_Ester_H->Byproducts_H Amine_H Peptide-Resin (H₂N-R') Amine_H->Peptide_Bond_H Boc_AA_B Boc-Amino Acid (R-COOH) Carboxylate_B Carboxylate (R-COO⁻) Boc_AA_B->Carboxylate_B - H⁺ Base_B Base (e.g., DIPEA) Active_Ester_B Less Reactive OBt-ester Carboxylate_B->Active_Ester_B Nucleophilic Attack HBTU_reagent HBTU HBTU_reagent->Active_Ester_B Peptide_Bond_B Peptide Bond Active_Ester_B->Peptide_Bond_B Nucleophilic Attack Byproducts_B Tetramethylurea + HOBt Active_Ester_B->Byproducts_B Amine_B Peptide-Resin (H₂N-R') Amine_B->Peptide_Bond_B

Caption: Comparative activation pathways of a Boc-protected amino acid by HATU and HBTU.

Experimental Protocols

The following are generalized experimental protocols for a single coupling cycle in Boc-solid phase peptide synthesis (SPPS) on a pre-loaded resin (e.g., Boc-Gly-PAM resin).

General Steps for Resin Preparation and Deprotection:
  • Resin Swelling: Swell the resin in dichloromethane (DCM) for 30 minutes, followed by washing with N,N-dimethylformamide (DMF).

  • Boc Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 2 minutes, followed by a second treatment for 20 minutes.

  • Washing: Wash the resin thoroughly with DCM, then DMF.

  • Neutralization: Neutralize the resin with a 5-10% solution of N,N-diisopropylethylamine (DIPEA) in DMF. Wash again with DMF.

Protocol 1: Coupling of a Boc-Amino Acid using HATU
  • Activation Solution: In a separate reaction vessel, dissolve the Boc-protected amino acid (2.0 equivalents relative to resin substitution) and HATU (1.9 equivalents) in DMF.

  • Base Addition: Add DIPEA (3.0 equivalents) to the activation solution and vortex for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected and neutralized resin.

  • Reaction: Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring: Monitor the completion of the reaction using a qualitative method such as the Kaiser test. A negative test (yellow beads) indicates a complete coupling.

  • Washing: Once the coupling is complete, wash the resin sequentially with DMF and DCM.

Protocol 2: Coupling of a Boc-Amino Acid using HBTU
  • Activation Solution: In a separate reaction vessel, dissolve the Boc-protected amino acid (2.0 equivalents relative to resin substitution) and HBTU (2.0 equivalents) in DMF.

  • Base Addition: Add DIPEA (4.0 equivalents) to the activation solution and vortex for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected and neutralized resin.

  • Reaction: Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitoring: Monitor the completion of the reaction using the Kaiser test.

  • Washing: Once the coupling is complete, wash the resin sequentially with DMF and DCM.

Experimental Workflow

The following diagram outlines the general workflow for a single amino acid addition in Boc-SPPS.

start Start with Boc-Peptide-Resin deprotection Boc Deprotection (50% TFA in DCM) start->deprotection wash1 Wash (DCM, DMF) deprotection->wash1 neutralization Neutralization (DIPEA in DMF) wash1->neutralization wash2 Wash (DMF) neutralization->wash2 coupling Amino Acid Coupling (Boc-AA, HATU/HBTU, DIPEA in DMF) wash2->coupling wash3 Wash (DMF, DCM) coupling->wash3 kaiser_test Kaiser Test wash3->kaiser_test end Repeat for next amino acid kaiser_test->end Negative recouple Recouple kaiser_test->recouple Positive recouple->coupling

Caption: General workflow for a single coupling cycle in Boc-SPPS.

Conclusion

For routine peptide synthesis using Boc chemistry, both HATU and HBTU are capable reagents. However, for challenging sequences, sterically hindered amino acids, and instances where minimizing racemization is paramount, the experimental evidence and mechanistic understanding strongly support the use of HATU as the more efficient and reliable coupling reagent.[1][2][5] Its ability to form a more reactive active ester translates to higher purity and yields, ultimately saving time and resources in the production of complex peptides. Researchers should weigh the higher cost of HATU against its superior performance when selecting the appropriate coupling reagent for their specific synthetic needs.

References

A Comparative Guide to the Validation of Peptide Purity with HPLC after Boc Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of a synthesized peptide is a critical step that underpins the reliability of experimental results and the safety of potential therapeutics. Following solid-phase peptide synthesis (SPPS) using tert-butyloxycarbonyl (Boc) chemistry, the crude product contains the target peptide along with a variety of impurities. High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing peptide purity, but a comprehensive validation often involves orthogonal methods to provide a complete picture of the sample's composition. This guide provides an objective comparison of Reversed-Phase HPLC (RP-HPLC) with other analytical techniques, supported by illustrative data and detailed experimental protocols.

Principles of Peptide Purity Analysis

Following Boc synthesis, the crude peptide mixture typically contains the desired full-length peptide, as well as impurities such as truncated sequences, deletion sequences (where an amino acid is missing), and peptides with remaining side-chain protecting groups.[1] The goal of purity analysis is to separate and quantify these components.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common technique for peptide analysis.[2] It separates molecules based on their hydrophobicity. A non-polar stationary phase (typically C18-modified silica) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile, with an ion-pairing agent such as trifluoroacetic acid (TFA).[1][] Hydrophobic molecules interact more strongly with the stationary phase and thus elute later.

  • Orthogonal Methods: To ensure a comprehensive assessment of purity, it is recommended to use analytical methods that separate components based on different physicochemical principles.[4] This is because impurities that co-elute with the main peptide in one system may be resolved in another. Key orthogonal methods include:

    • Mass Spectrometry (MS): Provides highly accurate molecular weight information, confirming the identity of the main peak and helping to identify impurities.[5] It is often coupled with HPLC (LC-MS).

    • Ion-Exchange Chromatography (IEX): Separates molecules based on their net charge at a specific pH.[6]

    • Size-Exclusion Chromatography (SEC): Separates molecules based on their size (hydrodynamic volume).

    • Capillary Electrophoresis (CE): Separates molecules based on their charge-to-size ratio in an electric field.[6][7]

Comparative Analysis of Purity Assessment Methods

The choice of analytical technique depends on the specific requirements of the analysis, including the desired level of detail, throughput, and available instrumentation. The following table provides an illustrative comparison of the expected performance of different methods for a hypothetical crude peptide synthesized using Boc chemistry.

Performance MetricRP-HPLCLC-MSIon-Exchange Chromatography (IEX)Capillary Electrophoresis (CE)
Principle of Separation HydrophobicityHydrophobicity and Mass-to-Charge RatioNet ChargeCharge-to-Size Ratio
Illustrative Crude Purity (%) 75.275.2 (by UV), provides mass confirmation73.876.5
Illustrative Purified Purity (%) 98.698.6 (by UV), provides mass confirmation97.998.8
Resolution of Hydrophobic Impurities HighHighLowModerate
Resolution of Charged Impurities ModerateModerateHighHigh
Identity Confirmation No (retention time is indicative)Yes (provides molecular weight)NoNo
Throughput Moderate to HighModerateLow to ModerateModerate
Typical Analysis Time (minutes) 20-4020-4030-6015-30

This data is representative and intended for illustrative purposes. Actual results will vary based on the specific peptide sequence, instrumentation, and method conditions.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for accurate peptide purity validation.

Protocol 1: Reversed-Phase HPLC (RP-HPLC) Analysis of a Crude Peptide

Objective: To determine the purity of a crude peptide synthesized using Boc chemistry by separating it from synthetic impurities based on hydrophobicity.

Materials:

  • Crude peptide lyophilisate

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile

  • Analytical HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Procedure:

  • Sample Preparation:

    • Dissolve approximately 1 mg of the crude peptide in 1 mL of Mobile Phase A.

    • If solubility is an issue, a small amount of acetonitrile can be added.

    • Vortex briefly to ensure complete dissolution.

    • Centrifuge the sample to pellet any insoluble material.

    • Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter before injection.[2]

  • HPLC System and Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30-40°C.

    • Detection: UV absorbance at 214 nm or 220 nm (for the peptide bond).[1][5]

    • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a common starting point and should be optimized based on the peptide's hydrophobicity.[5]

  • Data Analysis:

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the crude purity by dividing the area of the main product peak by the total area of all peaks, expressed as a percentage.

    • The identity of the main peak should be confirmed by mass spectrometry.

Protocol 2: Ion-Exchange Chromatography (IEX) Analysis

Objective: To provide an orthogonal assessment of peptide purity by separating the peptide from impurities based on their net charge.

Materials:

  • Crude or partially purified peptide

  • IEX Column (e.g., Strong Cation Exchange - SCX, or Strong Anion Exchange - SAX)

  • Buffer A: Low ionic strength buffer (e.g., 20 mM phosphate buffer, pH 3.0 for SCX)

  • Buffer B: High ionic strength buffer (e.g., 20 mM phosphate buffer + 1 M NaCl, pH 3.0 for SCX)

Procedure:

  • Sample Preparation:

    • Dissolve the peptide in Buffer A.

    • Ensure the pH is such that the peptide will bind to the column (for SCX, the pH should be below the peptide's isoelectric point (pI)).

  • IEX System and Conditions:

    • Column Equilibration: Equilibrate the IEX column with Buffer A for at least 5 column volumes.

    • Sample Loading: Load the sample onto the column at a low flow rate.

    • Wash: Wash the column with Buffer A to remove any unbound impurities.

    • Elution: Elute the bound peptides using a linear gradient of increasing salt concentration (from 0% to 100% Buffer B). Peptides will elute based on their net charge.

    • Detection: UV absorbance at 214 nm or 220 nm.

  • Data Analysis:

    • Integrate the peak areas of the resulting chromatogram.

    • Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

Visualization of Workflows and Relationships

Diagrams created with Graphviz help to clarify the experimental processes and the relationship between different analytical methods.

Peptide_Purity_Validation_Workflow cluster_synthesis Peptide Synthesis (Boc) cluster_analysis Purity Validation Boc_SPPS Boc Solid-Phase Peptide Synthesis Cleavage Cleavage from Resin & Deprotection Boc_SPPS->Cleavage Crude_Peptide Crude Peptide Product Cleavage->Crude_Peptide RP_HPLC Primary Analysis: RP-HPLC Crude_Peptide->RP_HPLC Purity_Assessment Purity > 95%? RP_HPLC->Purity_Assessment Orthogonal_Methods Orthogonal Methods: LC-MS, IEX, CE Purity_Assessment->Orthogonal_Methods No Final_Product Purified Peptide Purity_Assessment->Final_Product Yes Orthogonal_Methods->RP_HPLC Re-analysis

Caption: Workflow for peptide purity validation after Boc synthesis.

Orthogonal_Methods_Relationship center_node Peptide Sample RP_HPLC RP-HPLC (Hydrophobicity) center_node->RP_HPLC LC_MS LC-MS (Hydrophobicity & Mass) center_node->LC_MS IEX IEX (Charge) center_node->IEX CE CE (Charge/Size) center_node->CE SEC SEC (Size) center_node->SEC

References

Merrifield vs. PAM Resins: A Comparative Guide to Acidic Stability in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of resin is a critical decision that directly impacts the overall yield and purity of the final peptide. This guide provides an objective comparison of two commonly used resins in Boc-SPPS, Merrifield and Phenylacetamidomethyl (PAM), with a focus on their stability under acidic conditions, supported by experimental data and detailed protocols.

The stability of the linkage between the growing peptide chain and the solid support is paramount for a successful synthesis. In Boc-SPPS, the repetitive use of moderately strong acid, typically trifluoroacetic acid (TFA), to remove the N-terminal Boc protecting group can lead to premature cleavage of the peptide from the resin. This phenomenon, known as acidolysis, results in yield loss, particularly during the synthesis of long peptides requiring numerous deprotection cycles. Merrifield and PAM resins, both polystyrene-based supports, exhibit distinct differences in their susceptibility to acidolysis due to the nature of their chemical linkers.

Quantitative Comparison of Resin Stability

The primary difference in the acidic stability of Merrifield and PAM resins lies in the lability of the benzyl ester linkage in Merrifield resin compared to the more robust phenylacetamidomethyl (PAM) linkage. The electron-withdrawing effect of the acetamidomethyl group in the PAM linker significantly stabilizes the benzyl ester bond to acid treatment.

Resin TypeLinker TypeRelative Stability in 50% TFA/DCMFinal Cleavage Conditions
MerrifieldChloromethylated polystyrene (forms a benzyl ester linkage)StandardStrong acids (e.g., HF, TFMSA, TMSOTf)
PAM4-(hydroxymethyl)phenylacetamidomethyl-polystyrene~100-fold more stable than Merrifield resin[1]Strong acids (e.g., HF)[2][3]

This enhanced stability of the PAM resin minimizes the loss of peptide from the support during the repetitive TFA deprotection steps common in Boc-SPPS.[3][4][5] While this is advantageous for synthesizing longer peptides, it necessitates the use of stronger acids for the final cleavage of the peptide from the resin.[5]

Experimental Protocols

To quantitatively assess the acidic stability of Merrifield and PAM resins, the following experimental protocol can be employed. This protocol is designed to simulate the repetitive acid exposure experienced during a typical Boc-SPPS and measure the cumulative peptide loss.

Protocol: Comparative Acid Stability of Merrifield and PAM Resins

Objective: To quantify and compare the amount of a model peptide cleaved from Merrifield and PAM resins after repeated treatments with 50% TFA in Dichloromethane (DCM).

Materials:

  • Boc-Leucine-Merrifield resin (pre-loaded, ~0.5-1.0 mmol/g)

  • Boc-Leucine-PAM resin (pre-loaded, ~0.5-1.0 mmol/g)

  • 50% (v/v) Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

  • Dichloromethane (DCM), peptide synthesis grade

  • Diisopropylethylamine (DIEA)

  • Methanol

  • 2,4,6-Trinitrobenzenesulfonic acid (TNBSA) solution (for qualitative monitoring of free amines)

  • HPLC system with a C18 column

  • UV detector (220 nm)

  • Lyophilizer

  • Standard laboratory glassware and solid-phase synthesis vessel

Procedure:

  • Resin Preparation:

    • Place an accurately weighed amount (e.g., 100 mg) of Boc-Leucine-Merrifield resin and Boc-Leucine-PAM resin into separate labeled solid-phase synthesis vessels.

    • Swell the resins in DCM for 30 minutes.

  • Repetitive Acid Treatment Cycle (to simulate Boc deprotection):

    • Drain the DCM from the resins.

    • Add 2 mL of 50% TFA in DCM to each vessel.

    • Agitate the resins for 30 minutes at room temperature.

    • Filter the TFA solution from each resin into separate, labeled collection tubes. This filtrate contains any peptide that has been prematurely cleaved.

    • Wash the resins with 3 x 2 mL of DCM and collect the washes in the respective collection tubes.

    • Neutralize the resins by washing with 3 x 2 mL of 5% DIEA in DCM, followed by 3 x 2 mL of DCM.

    • Perform a qualitative test (e.g., TNBSA test) to confirm the presence of the deprotected N-terminal amine. A positive result indicates successful Boc removal without complete peptide cleavage.

    • Repeat this cycle for a predetermined number of times (e.g., 10, 20, and 30 cycles) to simulate the synthesis of peptides of varying lengths.

  • Quantification of Cleaved Peptide:

    • Combine the TFA filtrates and DCM washes from each cycle for each resin type.

    • Remove the solvent from the collected filtrates under reduced pressure.

    • Dissolve the residue in a known volume of a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

    • Analyze the samples by reverse-phase HPLC at 220 nm.

    • Quantify the amount of cleaved Leucine by comparing the peak area to a standard curve of known Leucine concentrations.

  • Final Cleavage (for determination of total peptide loading):

    • After the final acid treatment cycle, wash the resins thoroughly with DCM and dry under vacuum.

    • Cleave the remaining peptide from a known weight of each dried resin using a strong acid cocktail (e.g., HF/anisole, 9:1, v/v, for 1 hour at 0 °C for PAM resin; TFMSA/TFA/m-cresol, 2:7:1, v/v, for 2 hours at room temperature for Merrifield resin).

    • Precipitate the cleaved peptide with cold diethyl ether, centrifuge, and lyophilize.

    • Quantify the total amount of peptide to determine the initial loading and calculate the percentage of peptide lost during the TFA treatment cycles.

Logical Workflow for Resin Stability Comparison

The following diagram illustrates the logical workflow for the comparative experimental protocol described above.

G start Start prep_merrifield Prepare Merrifield Resin start->prep_merrifield prep_pam Prepare PAM Resin start->prep_pam tfa_treatment_merrifield Repetitive 50% TFA Treatment prep_merrifield->tfa_treatment_merrifield tfa_treatment_pam Repetitive 50% TFA Treatment prep_pam->tfa_treatment_pam collect_filtrate_merrifield Collect Filtrate (Cleaved Peptide) tfa_treatment_merrifield->collect_filtrate_merrifield final_cleavage_merrifield Final Cleavage (Strong Acid) tfa_treatment_merrifield->final_cleavage_merrifield collect_filtrate_pam Collect Filtrate (Cleaved Peptide) tfa_treatment_pam->collect_filtrate_pam final_cleavage_pam Final Cleavage (Strong Acid) tfa_treatment_pam->final_cleavage_pam quantify_merrifield Quantify Cleaved Peptide (HPLC) collect_filtrate_merrifield->quantify_merrifield quantify_pam Quantify Cleaved Peptide (HPLC) collect_filtrate_pam->quantify_pam compare Compare Peptide Loss quantify_merrifield->compare quantify_pam->compare quantify_total_merrifield Quantify Total Peptide final_cleavage_merrifield->quantify_total_merrifield quantify_total_pam Quantify Total Peptide final_cleavage_pam->quantify_total_pam quantify_total_merrifield->compare quantify_total_pam->compare end End compare->end

Caption: Workflow for comparing the acidic stability of Merrifield and PAM resins.

Cleavage Mechanisms

The difference in stability is rooted in the electronic properties of the linkers. The following diagram illustrates the cleavage mechanisms under acidic conditions for both Merrifield and PAM resins.

G cluster_merrifield Merrifield Resin Cleavage cluster_pam PAM Resin Cleavage merrifield_structure Peptide-CO-O-CH2-Ph-Resin merrifield_protonation Protonation of Ester Oxygen merrifield_structure->merrifield_protonation H+ merrifield_carbocation Formation of Benzyl Carbocation merrifield_protonation->merrifield_carbocation SN1 mechanism merrifield_cleavage Peptide-COOH + HO-CH2-Ph-Resin merrifield_carbocation->merrifield_cleavage pam_structure Peptide-CO-O-CH2-Ph-CH2-CO-NH-CH2-Resin pam_protonation Protonation of Ester Oxygen pam_structure->pam_protonation H+ pam_destabilization Inductive effect of acetamido group destabilizes carbocation pam_protonation->pam_destabilization pam_cleavage Requires stronger acid (e.g., HF) pam_destabilization->pam_cleavage

Caption: Acid-catalyzed cleavage mechanisms for Merrifield and PAM resins.

Conclusion

The choice between Merrifield and PAM resin for Boc-SPPS should be guided by the length and complexity of the target peptide. For shorter peptides, the lower cost and adequate stability of Merrifield resin may be sufficient. However, for the synthesis of longer peptides that require numerous deprotection cycles, the enhanced stability of PAM resin is highly recommended to minimize premature peptide loss and maximize the overall yield. This increased stability, however, comes with the requirement of using stronger, more hazardous acids for the final cleavage step. Researchers must weigh the benefits of increased yield against the practical considerations of handling reagents like liquid hydrogen fluoride.

References

A Comparative Guide to the Efficacy of Scavengers for Tert-butyl Cation Capture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The generation of the tert-butyl cation is a common and often problematic event in synthetic chemistry, particularly during the acidic deprotection of tert-butyloxycarbonyl (Boc) protecting groups in solid-phase peptide synthesis (SPPS). This highly reactive electrophile can lead to unwanted side reactions, most notably the alkylation of nucleophilic amino acid residues such as Cysteine (Cys), Tryptophan (Trp), Methionine (Met), and Tyrosine (Tyr). The addition of scavengers to the reaction mixture is a critical strategy to mitigate these side reactions by trapping the tert-butyl cation before it can modify the target molecule. This guide provides a comparative analysis of the efficacy of various scavengers, supported by experimental data, to aid in the selection of the most appropriate scavenger or scavenger cocktail for a given application.

The Challenge of Tert-butyl Cation-Mediated Side Reactions

During the cleavage of Boc and other tert-butyl-based protecting groups with strong acids like trifluoroacetic acid (TFA), a stable tert-butyl cation is formed.[1] This carbocation can then attack electron-rich sites within the peptide sequence, leading to undesired byproducts.[2] A common indicator of this side reaction is the observation of unexpected peaks in HPLC/LC-MS analysis, often corresponding to a mass increase of +56 Da.[3][4] For instance, the free thiol group of Cysteine is particularly susceptible to S-tert-butylation.[2][5] Similarly, the indole ring of Tryptophan, the thioether of Methionine, and the phenolic ring of Tyrosine are all potential targets for alkylation.[1][2]

To counteract this, scavengers are employed. These are nucleophilic compounds added in excess to the cleavage cocktail to react with and neutralize the tert-butyl cation at a faster rate than the sensitive residues of the substrate.[1][2]

Comparative Efficacy of Scavengers

The choice of scavenger significantly impacts the purity and yield of the final product. The following table summarizes the performance of various scavengers and scavenger cocktails in reducing the S-tert-butylation of a model Cysteine-containing peptide during TFA-mediated cleavage.

Scavenger/Scavenger Cocktail (v/v/v)% S-tert-butylation (by HPLC area)Primary Target(s)Notes
90% TFA / 5% Thioanisole / 2.5% TIS / 2.5% H₂O9.0%Met, TrpThioanisole is effective in preventing S-alkylation and can also help reduce methionine sulfoxide.[3][4]
90% TFA / 5% DMS / 2.5% TIS / 2.5% H₂O10.3%MetDimethyl sulfide (DMS) is effective for preventing methionine alkylation.[3][4]
87.5% TFA / 5% DTT / 5% TIS / 2.5% H₂O~12-14%CysDithiothreitol (DTT) helps to keep Cysteine in its reduced state.[5][6]
90% TFA / 2.5% TIS / 2.5% H₂O / 5% 1,4-BDMT12.3%Cys1,4-Benzenedimethanethiol (1,4-BDMT) is a benzylic thiol scavenger.[5]
90% TFA / 2.5% TIS / 2.5% H₂O / 5% m-cresol15.6%Tyr, TrpPhenolic compounds like m-cresol act as decoys for the tert-butyl cation.[1][5]
90% TFA / 2.5% TIS / 2.5% H₂O / 5% Anisole17.5%General, Tyr, TrpAnisole is a general-purpose scavenger.[3][4]
90% TFA / 2.5% TIS / 2.5% H₂O~15-20%Trp, Tyr, CysTriisopropylsilane (TIS) is a highly effective and commonly used carbocation scavenger.[4][7]
Reagent K (82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT)VariesMultiple sensitive residuesA robust cocktail for complex peptides with a high risk of side reactions.[3][7]

Data is illustrative and based on findings from literature.[4][5] Actual percentages can vary based on the specific peptide sequence and reaction conditions.

From the data, it is evident that thioethers like thioanisole and dimethyl sulfide (DMS) are highly effective in reducing S-tert-butylation.[5] While the standard TFA/TIS/H₂O cocktail offers a significant reduction in side products compared to no additional scavengers, the inclusion of a thioether further enhances protection. For peptides with multiple sensitive residues, a more complex mixture like Reagent K may be necessary.[3][7]

Visualizing the Chemistry and Workflow

To better understand the processes involved, the following diagrams illustrate the reaction mechanism, a typical experimental workflow for evaluating scavenger efficacy, and a decision-making guide for scavenger selection.

Scavenging_Mechanism cluster_deprotection Boc Deprotection cluster_scavenging Cation Trapping cluster_side_reaction Side Reaction (Undesired) Boc-Protected_Peptide Boc-Peptide tert-Butyl_Cation tert-Butyl Cation (t-Bu+) Boc-Protected_Peptide->tert-Butyl_Cation Cleavage Free_Peptide H-Peptide Boc-Protected_Peptide->Free_Peptide Cleavage H+ H+ (TFA) Scavenger Scavenger (e.g., TIS) tert-Butyl_Cation->Scavenger Desired Path Sensitive_Residue Sensitive Residue (e.g., Cys, Trp) tert-Butyl_Cation->Sensitive_Residue Undesired Path Trapped_Cation Trapped Species Scavenger->Trapped_Cation Alkylated_Peptide Alkylated Peptide (+56 Da) Sensitive_Residue->Alkylated_Peptide

Caption: Mechanism of tert-butyl cation formation and scavenging.

Experimental_Workflow A 1. Synthesize Model Peptide on Solid Support B 2. Aliquot Peptide-Resin into Multiple Reaction Vessels A->B C 3. Prepare Cleavage Cocktails with Different Scavengers B->C D 4. Add Cleavage Cocktails to Resin and React C->D E 5. Precipitate Crude Peptides (e.g., with cold ether) D->E F 6. Analyze Crude Product by HPLC and LC-MS E->F G 7. Quantify Percentage of Alkylated Side Product F->G H 8. Compare Scavenger Efficacy G->H

Caption: Workflow for evaluating scavenger efficacy.

Scavenger_Selection_Guide Start Analyze Peptide Sequence for Sensitive Residues Cys Cysteine (Cys)? Start->Cys Trp Tryptophan (Trp)? Cys->Trp Yes Use_EDT_DTT Consider EDT or DTT Cys->Use_EDT_DTT No Met Methionine (Met)? Trp->Met Yes Use_TIS_TES Use TIS or TES Trp->Use_TIS_TES No Multiple Multiple Sensitive Residues? Met->Multiple Yes Use_Thioanisole_DMS Use Thioanisole or DMS Met->Use_Thioanisole_DMS No Use_Reagent_K Consider Reagent K or custom cocktail Multiple->Use_Reagent_K Yes Standard_Cocktail Standard Cocktail (TFA/TIS/H2O) may suffice Multiple->Standard_Cocktail No

References

Navigating the Maze of Missing Residues: A Comparative Guide to Analyzing Deletion Sequences in Synthetic Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of a synthetic peptide is paramount to its efficacy and safety.[1][2] Among the various process-related impurities, deletion sequences—peptides missing one or more amino acid residues—are a common and critical challenge.[3][4] These impurities arise primarily from the incomplete removal of temporary Nα-protecting groups, such as tert-butyloxycarbonyl (Boc) or 9-fluorenylmethyloxycarbonyl (Fmoc), during solid-phase peptide synthesis (SPPS).[5][6][7] An un-deprotected N-terminus prevents the subsequent amino acid from coupling, leading to a truncated sequence that can be difficult to separate from the target peptide and may exhibit altered biological activity or immunogenicity.[2][8]

This guide provides an in-depth analysis of the methodologies used to detect, identify, and quantify deletion sequences. We will objectively compare the performance of key analytical techniques, offer supporting experimental insights, and present actionable protocols to ensure the integrity of your final peptide product.

The Genesis of Deletion Sequences: Incomplete Deprotection

In SPPS, the peptide chain is assembled stepwise on a solid support. Each cycle involves the deprotection of the Nα-amino group, followed by the coupling of the next protected amino acid. Incomplete deprotection is a critical failure point in this process.[7][9] If the protecting group is not fully removed, the N-terminus of the growing peptide chain remains blocked, and the subsequent coupling reaction cannot occur.[4] The synthesis cycle continues, and the next amino acid is added to the chains that were successfully deprotected, resulting in a mixture of the full-length desired peptide and one or more deletion sequences.[8]

Several factors can contribute to incomplete deprotection:

  • Steric Hindrance: Bulky amino acid side chains near the N-terminus can physically block the deprotection reagent from accessing the protecting group.[8]

  • Peptide Aggregation: The growing peptide chain can fold into secondary structures, such as β-sheets, or aggregate on the solid support, limiting reagent diffusion.[6][7]

  • Problematic Residues: Certain amino acid derivatives, like Boc-His(pi-Bom), are known to be more resistant to standard deprotection conditions.[5][8]

  • Suboptimal Reaction Conditions: Insufficient deprotection time, inadequate reagent concentration (e.g., trifluoroacetic acid [TFA] for Boc-SPPS or piperidine for Fmoc-SPPS), or poor resin swelling can all lead to incomplete reactions.[6][9]

Analytical Arsenal for Detecting Deletion Sequences

A multi-pronged analytical approach is often necessary to effectively identify and characterize deletion sequences. The combination of a high-resolution separation technique with a sensitive and specific detection method is the gold standard.[1][10]

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

Reverse-phase HPLC (RP-HPLC) is the primary method for assessing peptide purity and separating the target peptide from its impurities.[11][12] The separation is based on the differential hydrophobicity of the peptides.[11] Deletion sequences, being shorter and often more hydrophilic than the full-length peptide, typically have shorter retention times on a C18 column.[2][13]

Key considerations for HPLC analysis include:

  • Column Selection: C18 columns are the most common choice for peptide analysis.[14][15] The choice of column chemistry and dimensions can significantly impact resolution.

  • Mobile Phase: A gradient of increasing organic solvent (typically acetonitrile) with an ion-pairing agent like TFA is standard.[12][15] While TFA is excellent for chromatography, it can suppress the signal in mass spectrometry. Formic acid (FA) is a more MS-friendly alternative, though it may provide suboptimal separation with some columns.[16]

  • Detection: UV detection at 214 nm, where the peptide backbone absorbs, is commonly used for quantification.[2]

Mass Spectrometry (MS): Unambiguous Identification

Mass spectrometry is an indispensable tool for confirming the identity of the target peptide and its impurities.[3] It provides a precise mass-to-charge (m/z) ratio, allowing for the unambiguous identification of deletion sequences.[1][17]

  • Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI): These are the two most common ionization techniques for peptides.[1] ESI is often coupled with HPLC (LC-MS) for online analysis of the separated components.[16]

  • Tandem Mass Spectrometry (MS/MS): To confirm the exact location of the missing amino acid, MS/MS is employed. The parent ion of the suspected deletion sequence is isolated and fragmented, and the resulting fragmentation pattern is analyzed to reconstruct the peptide sequence. A gap in the b-ion or y-ion series will reveal the identity of the missing residue.[4][18]

Comparative Analysis of Analytical Techniques

TechniquePrincipleAdvantagesDisadvantagesBest For
RP-HPLC-UV Separation based on hydrophobicity; detection via UV absorbance of the peptide bond.[11]Robust, reproducible, and provides quantitative purity assessment.[14]Co-elution of impurities with similar hydrophobicity can occur; does not provide structural information.Routine purity analysis and quantification.[2]
LC-MS Combines HPLC separation with mass detection.[1]Provides mass information for each separated peak, enabling identification of deletion sequences.[16]TFA in the mobile phase can suppress the MS signal.[16]Confirming the identity of peaks observed in HPLC.
LC-MS/MS HPLC separation followed by fragmentation of selected ions.[18]Provides definitive sequence information, pinpointing the location of the deleted amino acid.[4]More complex data analysis; may require higher sample concentrations.Detailed characterization of critical impurities.
High-Resolution Mass Spectrometry (HRMS) Provides highly accurate mass measurements.[18]Can distinguish between species with very similar masses; aids in confident identification.Higher instrument cost.In-depth impurity profiling and structural elucidation.[19]

Experimental Protocols

Standard Operating Procedure for RP-HPLC-MS Analysis of a Crude Peptide

This protocol outlines a general procedure for the analysis of a crude synthetic peptide to identify potential deletion sequences.

1. Sample Preparation: a. Dissolve the lyophilized crude peptide in a suitable solvent, typically 0.1% TFA in water or a mixture of water and acetonitrile, to a concentration of approximately 1 mg/mL.[2] b. Centrifuge the sample to pellet any insoluble material. c. Transfer the supernatant to an HPLC vial.

2. HPLC Method: a. Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[14] b. Mobile Phase A: 0.1% Formic Acid in water.[16] c. Mobile Phase B: 0.1% Formic Acid in acetonitrile.[16] d. Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a good starting point. This may need to be optimized based on the peptide's hydrophobicity.[4] e. Flow Rate: 1.0 mL/min. f. Column Temperature: 30-45°C.[2] g. Injection Volume: 10-20 µL. h. Detection: UV at 214 nm.[2]

3. Mass Spectrometry Method (coupled to HPLC): a. Ionization Source: Electrospray Ionization (ESI) in positive ion mode. b. Mass Range: Scan a range that includes the expected m/z values for the target peptide and potential deletion sequences (e.g., 300-2000 m/z). c. Data-Dependent Acquisition: Configure the instrument to automatically perform MS/MS on the most abundant ions detected in the full MS scan.

4. Data Analysis: a. Integrate the peaks in the HPLC chromatogram to determine the relative purity.[2] b. Examine the mass spectrum for each peak. The target peptide should correspond to the major peak. c. Identify peaks with masses corresponding to the target peptide minus the mass of one or more amino acid residues. These are potential deletion sequences.[4] d. Analyze the MS/MS data for the suspected deletion sequences to confirm their identity and locate the missing residue(s).[4]

Workflow for Analysis of Deletion Sequences

G cluster_0 Synthesis & Cleavage cluster_1 Initial Analysis cluster_2 Identification & Characterization cluster_3 Data Interpretation & Reporting SPPS Solid-Phase Peptide Synthesis Cleavage Cleavage from Resin SPPS->Cleavage SamplePrep Sample Preparation Cleavage->SamplePrep HPLC_UV RP-HPLC-UV Analysis SamplePrep->HPLC_UV LC_MS LC-MS Analysis HPLC_UV->LC_MS Peaks of Interest LC_MSMS LC-MS/MS for Sequencing LC_MS->LC_MSMS DataAnalysis Data Analysis LC_MSMS->DataAnalysis Report Purity Report & Impurity Profile DataAnalysis->Report

Caption: Workflow for the analysis of deletion sequences in synthetic peptides.

Proactive Strategies for Preventing Deletion Sequences

While robust analytical methods are essential for detecting deletion sequences, preventing their formation in the first place is the ultimate goal. Here are some key strategies:

  • Optimize Deprotection Conditions: For difficult sequences, consider extending the deprotection time or increasing the concentration of the deprotection reagent.[5] For Fmoc-SPPS, alternative bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be more effective than piperidine for stubborn deprotections.[20]

  • Double Coupling: For amino acids known to couple inefficiently, such as those that are sterically hindered, performing a second coupling step can significantly improve the yield of the target peptide.[13]

  • Use of Pseudoprolines: Incorporating pseudoproline dipeptides at specific positions (Ser or Thr) can disrupt the formation of secondary structures that lead to aggregation, thereby improving reaction efficiency.[4]

  • Monitoring Reaction Completion: In-process monitoring, such as the Kaiser test, can be used to confirm the completion of the coupling reaction before proceeding to the next cycle.[8]

Conclusion

The presence of deletion sequences is a critical quality attribute for synthetic peptides that demands rigorous analytical scrutiny. A combination of high-resolution RP-HPLC for separation and mass spectrometry for identification provides a comprehensive and reliable approach for the characterization of these impurities. By understanding the causes of incomplete deprotection and implementing preventative strategies during synthesis, researchers can significantly improve the purity and integrity of their final peptide products, ensuring their suitability for research and therapeutic applications.

References

Safety Operating Guide

Proper Disposal of 2-Benzyl-3-((tert-butoxycarbonyl)amino)propanoic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

The safe and compliant disposal of laboratory chemicals is a critical aspect of research and development, ensuring the protection of personnel and the environment. This guide provides detailed, step-by-step procedures for the proper disposal of 2-Benzyl-3-((tert-butoxycarbonyl)amino)propanoic acid, a compound commonly used in synthetic organic chemistry and drug discovery. Adherence to these protocols is essential for minimizing risks and maintaining regulatory compliance.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE): All personnel handling this chemical or its waste must wear the following PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat to protect from skin contact.

  • Respiratory Protection: If handling fine powders or in a poorly ventilated area, a NIOSH-approved respirator is recommended[2][4].

Always handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure[1][2].

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound waste.

1. Waste Identification and Segregation:

  • Treat all unused or unwanted this compound as hazardous waste[5].

  • Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it, such as weighing papers, pipette tips, and gloves[4][6].

  • Crucially, do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible wastes must be segregated[7][8].

2. Waste Collection and Labeling:

  • Solid Waste: Collect solid this compound waste in its original container if possible, or in a compatible, leak-proof container with a secure lid[9][10].

  • Contaminated Labware: Items such as gloves and wipes contaminated with the chemical should be double-bagged in clear plastic bags for visual inspection[11].

  • Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's waste management guidelines[7][8][10].

3. Storage:

  • Store the sealed and labeled waste container in a designated and signed satellite accumulation area (SAA)[8][12].

  • The SAA should be at or near the point of waste generation and under the control of the laboratory personnel[8].

  • Always use secondary containment, such as a plastic bin or tray, for all waste containers to capture any potential leaks or spills[7][8][11].

  • Do not store hazardous waste for more than 90 days, and ensure that the total accumulated volume does not exceed institutional limits[10][11].

4. Final Disposal:

  • The required method for the final disposal of this compound is through a licensed chemical waste disposal company or your institution's EHS department[5][8][13].

  • Never dispose of this chemical down the drain or in the regular trash [5][6][7].

  • Contact your EHS department to schedule a waste pickup[7].

5. Decontamination of Empty Containers:

  • Once the original container is empty, it must be properly decontaminated before disposal[6].

  • Triple-rinse the container with a suitable solvent (e.g., ethanol or another appropriate organic solvent).

  • Collect the rinsate as hazardous waste and add it to the designated liquid waste container for that solvent[6][14].

  • After triple-rinsing, deface or remove the original label and dispose of the container according to your laboratory's procedures for non-hazardous glass or plastic waste[4][14].

Quantitative Data on Waste Storage

The following table summarizes general quantitative limits for hazardous waste accumulation in a laboratory setting. Please note that specific limits may vary by institution and local regulations.

ParameterGuidelineSource
Maximum Volume in LabNo more than 25 gallons of total chemical waste.[9]
Maximum Volume per SAAUp to 55 gallons of hazardous waste.[14]
Maximum Time in SAAWaste containers must be removed within 3 days of being full. Partially filled containers may remain for up to one year.[12]
Container Fill LevelDo not fill containers beyond 90% capacity or the shoulder of the container to allow for expansion.[7][10]

Experimental Protocols

This document provides operational guidance for disposal and does not cite specific experimental protocols that would require detailed methodologies. The procedures outlined are based on established best practices for laboratory chemical waste management.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal cluster_decon Container Decontamination start Start: Have this compound waste ppe Wear Appropriate PPE: - Gloves - Eye Protection - Lab Coat start->ppe empty_container Empty Container? start->empty_container identify Identify as Hazardous Waste ppe->identify segregate Segregate from Incompatible Chemicals identify->segregate collect Collect in a Labeled, Compatible Container segregate->collect store Store in Designated SAA with Secondary Containment collect->store contact_ehs Contact EHS for Pickup store->contact_ehs end End: Compliant Disposal contact_ehs->end triple_rinse Triple-Rinse with Appropriate Solvent empty_container->triple_rinse Yes collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Decontaminated Container as Non-Hazardous collect_rinsate->dispose_container

References

Essential Safety and Operational Guide for Handling 2-Benzyl-3-((tert-butoxycarbonyl)amino)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2-Benzyl-3-((tert-butoxycarbonyl)amino)propanoic acid. The following procedures are designed to ensure the safe handling and disposal of this chemical in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) for this compound was not located, an SDS for the structurally similar compound, (R)-3-(Benzylthio)-2-((tert-butoxycarbonyl)amino)propanoic acid, indicates that this class of chemical should be handled with care. The identified hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1] Therefore, a comprehensive approach to personal protective equipment is mandatory.

Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles or Face ShieldMust provide a complete seal around the eyes to protect from splashes and dust.[1][2]
Hand Protection Chemical-resistant GlovesNitrile, neoprene, or butyl rubber gloves are recommended. Ensure compatibility with the chemical.[2]
Body Protection Laboratory Coat or CoverallsA standard lab coat is generally sufficient for handling small quantities.[3] For larger quantities or risk of splashing, chemical-resistant coveralls are advised.[2][4]
Respiratory Protection Respirator MaskUse in a well-ventilated area.[1][5] If dust is generated, a respirator is essential to prevent inhalation.[2][6]
Foot Protection Closed-toe ShoesRequired in all laboratory settings to protect from spills.
Operational Plan: Handling and Storage

Proper handling and storage are crucial to maintain the integrity of N-Boc protected amino acids and to ensure the safety of laboratory personnel.

Handling Procedures:

  • Work Area Preparation: Ensure the work area, such as a fume hood, is clean and uncluttered. Have all necessary equipment and reagents readily available.

  • Personal Protective Equipment: Before handling the chemical, don the appropriate PPE as outlined in the table above.[1][5]

  • Weighing and Transfer: Handle the solid chemical carefully to avoid generating dust.[1] Use a spatula for transfers. If working with larger quantities, perform these operations in a ventilated enclosure.

  • Dissolving: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, wash hands thoroughly with soap and water.[1][5] Clean all equipment and the work area.

Storage Plan:

  • Short-term and Long-term Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light and moisture.[3] A temperature range of 2-8°C is often recommended for similar compounds.[3][7]

  • Incompatible Materials: Store away from strong acids, bases, and oxidizing agents.

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.

Waste Disposal Steps:

  • Segregation: Collect waste containing this chemical in a designated, properly labeled, and sealed container. Do not mix with other waste streams unless compatibility is confirmed.

  • Labeling: Clearly label the waste container with the chemical name and any associated hazards.

  • Disposal: The waste should be disposed of through an approved hazardous waste disposal company. For small quantities of similar, non-halogenated organic compounds, disposal in an organic solvent waste carboy may be appropriate, but always follow your institution's specific guidelines.[8]

Visual Workflow for Handling Procedures

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Cleanup and Disposal A Prepare Work Area (Fume Hood) B Don Appropriate PPE A->B C Weigh and Transfer Solid B->C Proceed with Caution D Dissolve in Solvent C->D E Clean Equipment and Work Area D->E After Experiment F Segregate and Label Waste E->F G Dispose of Waste via Approved Channels F->G

Caption: Workflow for handling this compound.

References

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Reactant of Route 1
Reactant of Route 1
2-Benzyl-3-((tert-butoxycarbonyl)amino)propanoic acid
Reactant of Route 2
Reactant of Route 2
2-Benzyl-3-((tert-butoxycarbonyl)amino)propanoic acid

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